(-)-Vinigrol
Description
Structure
2D Structure
Properties
CAS No. |
111025-83-3 |
|---|---|
Molecular Formula |
C20H34O3 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
(1S,2R,5S,6R,9R,10R,13S,14S)-12-(hydroxymethyl)-2,6-dimethyl-9-propan-2-yltricyclo[8.4.0.05,14]tetradec-11-ene-1,13-diol |
InChI |
InChI=1S/C20H34O3/c1-11(2)15-7-5-12(3)16-8-6-13(4)20(23)17(15)9-14(10-21)19(22)18(16)20/h9,11-13,15-19,21-23H,5-8,10H2,1-4H3/t12-,13-,15-,16+,17+,18+,19-,20+/m1/s1 |
InChI Key |
WVVCBUGDSFLEHX-SBNBNJMHSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H]([C@@H]2CC[C@H]([C@@]3([C@H]1C=C([C@H]([C@H]23)O)CO)O)C)C(C)C |
Canonical SMILES |
CC1CCC(C2CCC(C3(C1C=C(C(C23)O)CO)O)C)C(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Vinigrol; Antibiotic FR 900478 |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Diterpenoid: A Technical Guide to the Discovery and Isolation of (-)-Vinigrol from Virgaria nigra
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Vinigrol, a structurally complex and pharmacologically potent diterpenoid, was first reported in 1987 as a secondary metabolite of the fungus Virgaria nigra F-5408. Its unique molecular architecture, characterized by a fused tricyclic ring system, and its promising biological activities, including antihypertensive and platelet aggregation inhibitory properties, have made it a subject of significant interest in the scientific community. This technical guide provides a comprehensive overview of the discovery, isolation, and biosynthetic pathway of this compound, intended for researchers and professionals in natural product chemistry and drug development. The document details the experimental protocols for its extraction and purification, presents key physicochemical and biological data in a structured format, and visualizes the isolation workflow and biosynthetic pathway.
Discovery and Bioactivity
In 1987, scientists at Fujisawa Pharmaceutical Company in Japan announced the discovery of a novel natural product, this compound, isolated from the fermentation broth of the fungal strain Virgaria nigra F-5408.[1] Subsequent studies revealed its potent biological activities, including the inhibition of human platelet aggregation and antihypertensive effects.[2] Further research has also identified it as an antagonist of tumor necrosis factor (TNF-α), highlighting its potential as a lead compound for the development of new therapeutic agents.[1][3][4] The complex and unique structure of this compound posed a significant challenge for total synthesis, which was not achieved until over two decades after its discovery.[5][6]
Physicochemical and Biological Properties of this compound
The fundamental properties of this compound are summarized in the table below. These data are critical for its identification, characterization, and further development.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₄O₃ | [2] |
| Molecular Weight | 322.48 g/mol | [2] |
| Appearance | Colorless crystals | [2] |
| Melting Point | 108 °C | [2] |
| Biological Activity | Antihypertensive, Platelet Aggregation Inhibitor, TNF-α Antagonist | [1][2][3] |
Experimental Protocols: Isolation and Purification of this compound
The original isolation of this compound from Virgaria nigra F-5408 involved a multi-step process of fermentation, extraction, and chromatographic purification. While the full, detailed experimental parameters from the original publication are not publicly available, this section provides a comprehensive protocol based on the published information and general methods for the isolation of fungal secondary metabolites.
Fermentation of Virgaria nigra F-5408
A pure culture of Virgaria nigra F-5408 is required for the production of this compound.
-
Culture Medium: A suitable nutrient-rich medium is prepared and sterilized. While the specific composition used in the original discovery is not detailed, a typical fungal fermentation medium would consist of a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., peptone, yeast extract), and essential minerals.
-
Inoculation: The sterile medium is inoculated with a suspension of Virgaria nigra F-5408 spores or mycelia.
-
Incubation: The culture is incubated under controlled conditions of temperature, pH, and aeration to promote fungal growth and secondary metabolite production. Fermentation is typically carried out for several days to weeks.
Extraction of this compound from Fungal Mycelium
This compound is primarily located within the fungal mycelium.
-
Mycelium Harvesting: The fungal biomass is separated from the fermentation broth by filtration or centrifugation.
-
Drying: The harvested mycelium is dried to remove excess water, which can be achieved by air-drying or lyophilization.
-
Solvent Extraction: The dried mycelium is exhaustively extracted with an organic solvent. The original report mentions solvent extraction without specifying the solvent.[2] Methanol or ethyl acetate (B1210297) are commonly used for extracting moderately polar compounds like diterpenoids from fungal biomass. The extraction is typically performed at room temperature with agitation over several hours and repeated multiple times to ensure complete recovery.
-
Concentration: The solvent extracts are combined and the solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.
Chromatographic Purification
The crude extract is a complex mixture of various metabolites and requires further purification to isolate this compound.
-
Silica (B1680970) Gel Column Chromatography: The primary purification step involves chromatography on a silica gel column.[2]
-
Column Packing: A glass column is packed with silica gel as the stationary phase, equilibrated with a non-polar solvent (e.g., hexane).
-
Sample Loading: The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The dried, adsorbed sample is then carefully loaded onto the top of the prepared column.
-
Elution: The column is eluted with a solvent gradient of increasing polarity. A common solvent system for the separation of diterpenoids is a gradient of hexane (B92381) and ethyl acetate. The polarity is gradually increased by increasing the proportion of ethyl acetate.
-
Fraction Collection: The eluate is collected in fractions.
-
Monitoring: The separation is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
-
Crystallization: The fractions containing pure this compound are combined, and the solvent is evaporated. The residue is then crystallized from a suitable solvent system to yield pure, crystalline this compound.[2]
Visualization of the Isolation and Biosynthetic Pathways
Isolation Workflow of this compound
The following diagram illustrates the key stages in the isolation and purification of this compound from Virgaria nigra.
Caption: A flowchart illustrating the key steps in the isolation and purification of this compound.
Biosynthetic Pathway of this compound
The biosynthesis of the unique carbon skeleton of this compound has been elucidated and involves two key enzymes: a diterpene cyclase (VniA) and a cytochrome P450 monooxygenase (VniB).[7][8] The pathway begins with the universal precursor for diterpenoids, geranylgeranyl diphosphate (B83284) (GGPP).
Caption: The enzymatic cascade for the biosynthesis of this compound from GGPP.
Conclusion
This compound stands as a testament to the chemical diversity of fungal secondary metabolites. Its discovery from Virgaria nigra has spurred significant research in both natural product synthesis and medicinal chemistry. This technical guide provides a foundational understanding of the isolation and biosynthesis of this remarkable molecule. Further research into the fermentation optimization and biosynthetic engineering of the producing organism could lead to improved yields and the generation of novel analogs with enhanced therapeutic potential. The detailed protocols and structured data presented herein aim to facilitate such future investigations by the scientific community.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. Vinigrol, a novel antihypertensive and platelet aggregation inhibitory agent produced by a fungus, Virgaria nigra. I. Taxonomy, fermentation, isolation, physicochemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Li Synthesis of Vinigrol [organic-chemistry.org]
- 4. Total Synthesis of Vinigrol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. Synthetic Approaches and Total Syntheses of Vinigrol, a Unique Diterpenoid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Vinigrol
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Vinigrol is a complex diterpenoid natural product first isolated in 1987 from the fungal strain Virgaria nigra F-5408.[1][2][3][4] It has garnered significant attention from the scientific community due to its unique and formidable molecular architecture, as well as its promising biological activities.[4] Structurally, vinigrol is characterized by an unprecedented and highly congested decahydro-1,5-butanonaphthalene carbon skeleton, which forms a rigid 6-6-8 tricyclic ring system.[2][5][6] This intricate framework contains eight contiguous stereocenters, posing a substantial challenge for chemical synthesis.[5][6]
Biologically, vinigrol has been reported to be a potent antagonist of tumor necrosis factor-alpha (TNF-α), a cytokine implicated in a wide range of inflammatory diseases.[1][2][7] It also exhibits other activities, including antihypertensive and platelet aggregation-inhibiting properties.[1][3] The combination of its structural complexity and significant therapeutic potential has made this compound a prominent target for total synthesis, inspiring numerous research efforts over the past three decades.[1][4]
Chemical Structure and Stereochemistry
The absolute structure of this compound was elucidated through spectroscopic measurements and confirmed by X-ray crystallography.[4][5] The molecule's core is a cis-fused decalin ring system bridged by a four-carbon chain, creating a strained eight-membered ring. This bis-axial tether locks the molecule into a highly rigid conformation.[2]
Key Structural Features:
-
Tricyclic System: A unique 6-6-8 fused ring system.
-
Core Skeleton: A decahydro-1,5-butanonaphthalene framework.
-
Stereochemistry: Eight contiguous stereocenters, defining its specific three-dimensional shape and biological activity.
-
Functional Groups: Three hydroxyl groups (primary, secondary, and tertiary) and an isopropyl group decorating the core structure.
Chemical Identifiers
The precise stereochemical configuration is captured in its formal nomenclature and chemical identifiers.
| Identifier | Value |
| IUPAC Name | (1S,2R,5R,6S,9S,10R,13S,14S)-12-(hydroxymethyl)-2,9-dimethyl-6-propan-2-yltricyclo[8.4.0.0⁵,¹⁴]tetradec-11-ene-1,13-diol[8] |
| Molecular Formula | C₂₀H₃₄O₃[8] |
| Molecular Weight | 322.48 g/mol |
| InChI | InChI=1S/C20H34O3/c1-11(2)15-7-5-12(3)17-9-14(10-21)19(22)18-16(15)8-6-13(4)20(17,18)23/h9,11-13,15-19,21-23H,5-8,10H2,1-4H3/t12-,13+,15-,16+,17-,18-,19+,20-/m0/s1[8] |
| InChIKey | UADXIAKXDDMQEN-PEOWTYOISA-N[8] |
| Canonical SMILES | C[C@H]1CC--INVALID-LINK--O)CO)O)C">C@HC(C)C[8] |
| CAS Number | 111025-83-3[8] |
Quantitative Physicochemical and Spectroscopic Data
The data presented for synthetic (±)-Vinigrol was found to be spectroscopically identical to the natural sample, confirming the success of the total synthesis.[6][9] Full spectral data can be found in the supporting information of the cited publications.[9][10][11]
Physicochemical Properties
| Property | Value | Conditions |
| Specific Rotation | [α]²⁵D -68.9 | (c 0.45, CHCl₃) - For synthetic this compound |
Spectroscopic Data Highlights
| Spectrum | Key Chemical Shifts (δ) in ppm |
| ¹H NMR | (500 MHz, CDCl₃): δ 5.68 (d, J = 4.5 Hz, 1H), 4.21 (dd, J = 12.0, 6.0 Hz, 1H), 4.09 (dd, J = 12.0, 7.5 Hz, 1H), 3.90 (s, 1H), 2.45 – 2.37 (m, 1H), 2.22 (d, J = 16.0 Hz, 1H), 2.18 – 2.10 (m, 1H), 1.03 (d, J = 7.0 Hz, 3H), 0.98 (d, J = 7.0 Hz, 3H), 0.94 (d, J = 6.5 Hz, 3H), 0.89 (d, J = 7.0 Hz, 3H). |
| ¹³C NMR | (125 MHz, CDCl₃): δ 143.0, 126.8, 83.1, 78.9, 75.1, 60.9, 50.1, 48.6, 45.3, 42.1, 41.8, 38.5, 34.9, 34.2, 33.1, 29.9, 21.8, 21.6, 20.9, 15.4. |
Key Synthetic Methodologies
The total synthesis of Vinigrol has been a significant benchmark in organic chemistry. The approaches by Baran, Luo, and Li, among others, feature several innovative strategies and reactions. Below are protocols for key transformations.
Baran's Grob Fragmentation and Dipolar Cycloaddition
A pivotal step in the first total synthesis by the Baran group was a Grob fragmentation to construct the eight-membered ring, followed by a highly selective dipolar cycloaddition.[6][12][13]
Protocol: Synthesis of Tricyclic Ketone via Grob Fragmentation [9] To a solution of the precursor alcohol-mesylate in THF at -78 °C is added a solution of KHMDS (1.2 equiv) in THF. The reaction mixture is stirred for 30 minutes at this temperature before being quenched with saturated aqueous NH₄Cl. Following extraction with ethyl acetate (B1210297) and purification by column chromatography, the tricyclic olefin product is obtained. In the reported synthesis, this two-step mesylation and fragmentation sequence proceeded with an 85% yield.[6][9]
Protocol: Dipolar Cycloaddition with Bromonitrile Oxide [9] A solution of the tricyclic olefin (1.0 equiv) and dibromoformaldoxime (2.0 equiv) in ethyl acetate is cooled to 0 °C. A saturated aqueous solution of KHCO₃ (5.0 equiv) is added, and the biphasic mixture is stirred vigorously for 12 hours. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried and concentrated. Purification via flash chromatography affords the cycloaddition product as a single diastereomer in 88% yield.[6]
Li's Intramolecular [5+2] Cycloaddition and Ring Contraction
The Li group developed an asymmetric total synthesis featuring a type II intramolecular [5+2] cycloaddition to form the challenging bridged ring system, followed by a novel ring-contraction cascade.[14][15]
Protocol: Intramolecular [5+2] Cycloaddition [14][15] To a solution of the oxidopyrylium ylide precursor (1.0 equiv) in toluene (B28343) is added a catalytic amount of a suitable base. The reaction is heated to reflux and monitored by TLC. Upon completion, the mixture is cooled, concentrated, and purified by silica (B1680970) gel chromatography to yield the bicyclo[5.3.1]undecane product. This reaction was successfully performed on a gram scale.[14]
Protocol: IBX-Induced Decarboxylative Ring Contraction [14] The cycloadduct (1.0 equiv) is dissolved in a mixture of DMSO and water. Excess 2-iodoxybenzoic acid (IBX) is added, and the mixture is stirred at room temperature. The reaction proceeds through an α-hydroxy diketone intermediate which rearranges to a β-lactone. Further reaction leads to a retro-[2+2] cycloaddition, expelling CO₂, to furnish the contracted ketone core of Vinigrol.[14]
Biological Activity and Signaling Pathway
This compound is recognized as a potent antagonist of Tumor Necrosis Factor-alpha (TNF-α), a key regulator of inflammation.[7][16][17] TNF-α exerts its effects by binding to its receptors (TNFR1 and TNFR2), initiating signaling cascades that can lead to cellular responses ranging from inflammation and survival (via NF-κB and MAPK pathways) to apoptosis (via caspase activation).[18] As an antagonist, Vinigrol is believed to interfere with the binding of TNF-α to its receptors, thereby dampening these downstream inflammatory signals.
Retrosynthetic Analysis Visualization
The total synthesis of this compound has been approached through various strategies. A retrosynthetic analysis illustrates the logical process of deconstructing the complex target molecule into simpler, commercially available starting materials. The analysis below is based on the convergent strategy employed by the Baran group, which features key Diels-Alder and Grob fragmentation reactions.[6][13]
References
- 1. hpc.pku.edu.cn [hpc.pku.edu.cn]
- 2. Total Synthesis of Vinigrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. Total synthesis of vinigrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total Synthesis of Vinigrol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scalable Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vinigrol | C20H34O3 | CID 197229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Total Synthesis of Vinigrol by Baran [organic-chemistry.org]
- 13. The Baran Synthesis of Vinigrol [organic-chemistry.org]
- 14. The Li Synthesis of Vinigrol [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Collection - Scalable Total Synthesis of (â)-Vinigrol - Journal of the American Chemical Society - Figshare [figshare.com]
- 17. Item - Scalable Total Synthesis of (â)-Vinigrol - American Chemical Society - Figshare [acs.figshare.com]
- 18. TNF Signaling Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
The Biological Activities of (-)-Vinigrol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Vinigrol, a structurally complex diterpenoid natural product, has garnered significant attention within the scientific community due to its diverse and potent biological activities. First isolated from the fungus Virgaria nigra, this unique molecule, characterized by a rigid decahydro-1,5-butanonaphthalene ring system, has demonstrated promising therapeutic potential. This technical guide provides an in-depth overview of the core biological activities of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to support further research and drug development efforts.
Core Biological Activities
This compound exhibits a range of pharmacological effects, with three primary activities being the most extensively studied:
-
Antihypertensive Activity: this compound has been shown to lower blood pressure in preclinical models.
-
Platelet Aggregation Inhibition: The compound is a potent inhibitor of platelet aggregation, suggesting potential applications in cardiovascular medicine.
-
Tumor Necrosis Factor-α (TNF-α) Antagonism: this compound acts as an antagonist of TNF-α, a key cytokine involved in inflammatory processes, indicating its potential as an anti-inflammatory agent.
Quantitative Biological Data
The following tables summarize the key quantitative data associated with the biological activities of this compound.
Table 1: Antihypertensive Activity of this compound
| Parameter | Value | Species/Model | Route of Administration | Source |
| Mean Arterial Blood Pressure Reduction | ~15% | Spontaneously Hypertensive Rats | 2 mg/kg, p.o. | [1] |
| Aortic Smooth Muscle Contraction | 1.5 x 10⁻⁷ M | Rat (in vitro) | - | [1] |
Table 2: Platelet Aggregation Inhibitory Activity of this compound
| Parameter | Value | Agonist | System | Source |
| IC₅₀ | 33 nM | Platelet-Activating Factor (PAF) | Human Plasma | [2] |
Table 3: TNF-α Antagonist Activity of this compound
| Parameter | Value | Assay | Source |
| TNF-α Antagonism | Data not publicly available | L929 cell-based assay (presumed) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols used to evaluate the biological activities of this compound.
Antihypertensive Activity Assessment in Spontaneously Hypertensive Rats (SHR)
This protocol describes the in vivo evaluation of the antihypertensive effects of this compound.
Experimental Workflow:
Figure 1: Workflow for in vivo antihypertensive activity assessment.
Methodology:
-
Animal Model: Male spontaneously hypertensive rats (SHR) are used as a model for essential hypertension.
-
Acclimatization: Animals are allowed to acclimate to the housing conditions for a specified period before the experiment.
-
Blood Pressure Measurement: Mean arterial blood pressure (MABP) is measured in conscious rats using a tail-cuff method or via an indwelling arterial catheter for continuous monitoring.
-
Dosing: A solution of this compound in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent) is administered orally (p.o.) at a dose of 2 mg/kg. A control group receives the vehicle alone.
-
Monitoring: MABP is monitored at regular intervals for at least 6 hours post-administration.
-
Data Analysis: The percentage change in MABP from baseline is calculated for both the treated and control groups. Statistical analysis is performed to determine the significance of the observed effects.
In Vitro Vasoconstriction Assay
This protocol details the assessment of this compound's effect on vascular smooth muscle.
Methodology:
-
Tissue Preparation: Thoracic aortas are isolated from rats, cleaned of adhering tissue, and cut into rings.
-
Organ Bath Setup: The aortic rings are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂.
-
Isometric Tension Recording: The rings are connected to isometric force transducers to record changes in tension.
-
Experimental Procedure: After an equilibration period, the aortic rings are contracted with a standard agonist (e.g., phenylephrine). Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath. To investigate the mechanism, the experiment is repeated in the presence of a Ca²⁺ entry blocker (e.g., nilvadipine).
-
Data Analysis: The contractile response to this compound is measured and expressed as a percentage of the maximal contraction induced by the standard agonist.
Platelet Aggregation Inhibition Assay
This protocol describes the method to determine the inhibitory effect of this compound on platelet aggregation.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate). PRP is obtained by centrifugation at a low speed.
-
Platelet Aggregometry: Platelet aggregation is measured using a platelet aggregometer, which records changes in light transmission through the PRP sample as platelets aggregate.
-
Experimental Procedure: PRP is pre-incubated with various concentrations of this compound or vehicle for a short period. An agonist, such as Platelet-Activating Factor (PAF), is then added to induce aggregation.
-
Data Analysis: The maximum aggregation percentage is recorded for each concentration of this compound. The IC₅₀ value, the concentration of this compound that inhibits platelet aggregation by 50%, is calculated from the dose-response curve.
TNF-α Antagonism Assay (L929 Cell-Based Assay)
While the specific protocol used for this compound is not publicly detailed, a common method for assessing TNF-α antagonism involves the use of L929 murine fibrosarcoma cells, which are sensitive to TNF-α-induced cytotoxicity.
Experimental Workflow:
Figure 2: Workflow for TNF-α antagonism assay using L929 cells.
Methodology:
-
Cell Culture: L929 cells are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of this compound for a short duration.
-
TNF-α Challenge: A fixed, cytotoxic concentration of TNF-α is added to the wells containing the cells and this compound. Control wells include cells with no treatment, cells with TNF-α alone, and cells with this compound alone.
-
Incubation: The plates are incubated for a period sufficient to induce cell death (typically 24-48 hours).
-
Cell Viability Assessment: Cell viability is determined using a standard assay such as the MTT assay or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: The percentage of cell survival is calculated for each concentration of this compound. The IC₅₀ value is determined from the resulting dose-response curve.
Signaling Pathways
Understanding the molecular mechanisms underlying the biological activities of this compound is crucial for its development as a therapeutic agent.
Proposed Mechanism of Antihypertensive Action
The antihypertensive effect of this compound appears to be mediated, at least in part, by its influence on calcium signaling in vascular smooth muscle cells.
References
Unveiling the Mechanism of (-)-Vinigrol: A Novel TNF-α Antagonist Through Protein Disulfide Isomerase Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: The diterpenoid natural product, (-)-Vinigrol, has emerged as a promising modulator of tumor necrosis factor-alpha (TNF-α) signaling, a critical pathway in inflammatory diseases. Recent groundbreaking research has elucidated a novel mechanism of action for this compound, distinguishing it from traditional TNF-α antagonists. This technical guide provides a comprehensive overview of this mechanism, detailing the molecular target, the downstream signaling cascade, and the experimental evidence supporting this discovery. Quantitative data from key experiments are presented in structured tables, and detailed methodologies for the cited experiments are provided to facilitate replication and further investigation. Visual diagrams of the signaling pathways and experimental workflows are included to offer a clear and concise understanding of this compound's unique mode of action.
Introduction: A Novel Approach to TNF-α Antagonism
Tumor necrosis factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in the pathogenesis of numerous inflammatory and autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Consequently, the inhibition of TNF-α signaling has been a major focus of drug development, leading to the successful introduction of several biologic therapies. However, the quest for small-molecule inhibitors with novel mechanisms of action continues.
This compound, a structurally complex natural product, has been identified as a modulator of TNF-α signaling.[1][2] Unlike conventional TNF-α antagonists that directly bind to the cytokine or its receptor, recent evidence from 2024 indicates that this compound operates through an indirect and previously uncharacterized pathway.[1] This guide delves into the core of this mechanism, providing a technical framework for researchers and drug development professionals.
The Core Mechanism: Inhibition of Protein Disulfide Isomerase (PDI)
The primary molecular target of this compound in its antagonism of TNF-α signaling is Protein Disulfide Isomerase (PDI) .[1] PDI is a chaperone protein residing in the endoplasmic reticulum that is involved in the formation and rearrangement of disulfide bonds in newly synthesized proteins.
This compound has been shown to bind to the b' domain of PDI, inhibiting its reductase, oxidase, and isomerase activities.[1] This inhibition of PDI by this compound is the initiating event in a signaling cascade that ultimately leads to the downregulation of TNF-α-mediated inflammatory responses.
Downstream Cascade: ADAM17 Activation and TNFR1 Shedding
The inhibition of PDI by this compound triggers the activation of A Disintegrin and Metalloproteinase 17 (ADAM17) , also known as TNF-α-converting enzyme (TACE).[1] ADAM17 is a membrane-bound sheddase responsible for the proteolytic cleavage of the extracellular domain of various cell surface proteins, including TNF receptor 1 (TNFR1).
The activation of ADAM17 by the this compound-PDI inhibition axis leads to the shedding of the TNFR1 ectodomain .[1] This shed, soluble form of TNFR1 (sTNFR1) can then act as a decoy receptor, binding to circulating TNF-α and preventing it from engaging with membrane-bound TNFR1 on target cells. This effectively neutralizes the pro-inflammatory effects of TNF-α.
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of this compound. Note: Specific IC50 and EC50 values from the primary literature were not available at the time of this writing and are represented as "Not Reported."
| Assay | Parameter | Value | Reference |
| PDI Inhibition | IC50 | Not Reported | [1] |
| ADAM17 Activation | EC50 | Not Reported | [1] |
| TNFR1 Shedding | EC50 | Not Reported | [1] |
| In Vivo Model | Compound | Dose | Effect | Reference |
| Collagen-Induced Arthritis (Mouse) | This compound | Not Reported | Reduction in arthritic score and joint damage | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.
Photoaffinity Labeling for Target Identification
Objective: To identify the direct binding target of this compound.
Methodology:
-
Probe Synthesis: A bioactive photoaffinity probe of this compound is synthesized. This typically involves incorporating a photoreactive group (e.g., a diazirine) and an affinity tag (e.g., an alkyne for click chemistry) onto the this compound scaffold, while ensuring the modifications do not significantly impair its biological activity.[1]
-
Cell Treatment and UV Crosslinking: Live cells are incubated with the this compound photoaffinity probe. Following incubation, the cells are exposed to UV light to induce covalent crosslinking between the probe and its binding partners.
-
Lysis and Click Chemistry: The cells are lysed, and the alkyne-tagged probe-protein complexes are conjugated to a reporter tag (e.g., biotin-azide) via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry).
-
Enrichment and Proteomics: Biotinylated proteins are enriched using streptavidin-coated beads. The enriched proteins are then digested, and the resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the protein targets.[1]
PDI Activity Assay (Insulin Turbidity Assay)
Objective: To measure the inhibitory effect of this compound on the reductase activity of PDI.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing insulin (B600854), dithiothreitol (B142953) (DTT), and a suitable buffer (e.g., phosphate (B84403) buffer).
-
PDI and Inhibitor Incubation: Recombinant human PDI is pre-incubated with varying concentrations of this compound or a vehicle control.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the PDI/(-)-Vinigrol mixture to the reaction mixture.
-
Turbidity Measurement: The reduction of the disulfide bonds in insulin by PDI leads to the aggregation of the insulin B-chain, resulting in increased turbidity. This increase in turbidity is monitored over time by measuring the absorbance at 650 nm using a spectrophotometer.
-
Data Analysis: The rate of increase in absorbance is calculated, and the IC50 value for this compound is determined by plotting the percentage of PDI inhibition against the logarithm of the this compound concentration.
ADAM17 Activity Assay (Fluorogenic Peptide Substrate)
Objective: To determine if this compound treatment leads to an increase in ADAM17 activity.
Methodology:
-
Cell Treatment: Cells expressing ADAM17 are treated with varying concentrations of this compound or a vehicle control for a specified period.
-
Cell Lysis: The cells are lysed to release cellular proteins, including ADAM17.
-
Fluorogenic Assay: The cell lysates are incubated with a fluorogenic peptide substrate specific for ADAM17. This substrate is typically a peptide containing a fluorophore and a quencher. Cleavage of the peptide by active ADAM17 separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of fluorescence increase is proportional to ADAM17 activity. The EC50 value for ADAM17 activation by this compound can be determined by plotting the fold-change in activity against the logarithm of the this compound concentration.
TNFR1 Shedding Assay (Western Blot)
Objective: To quantify the amount of shed soluble TNFR1 (sTNFR1) in the cell culture medium following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Cells are cultured and treated with various concentrations of this compound or a vehicle control.
-
Supernatant Collection: After the treatment period, the cell culture supernatant, which contains the shed sTNFR1, is collected.
-
Protein Concentration and SDS-PAGE: The proteins in the supernatant are concentrated, and equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: The separated proteins are transferred to a nitrocellulose or PVDF membrane. The membrane is then blocked and incubated with a primary antibody specific for the extracellular domain of TNFR1.
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The sTNFR1 bands are visualized using a chemiluminescent substrate and an imaging system.
-
Quantification: The intensity of the sTNFR1 bands is quantified using densitometry software. The results are normalized to a loading control or total protein.
Collagen-Induced Arthritis (CIA) Mouse Model
Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of rheumatoid arthritis.
Methodology:
-
Induction of Arthritis: Arthritis is induced in susceptible strains of mice (e.g., DBA/1) by immunization with an emulsion of type II collagen and complete Freund's adjuvant. A booster immunization is typically given 21 days later.
-
Treatment: Once the clinical signs of arthritis appear, mice are treated with this compound (at various doses, administered via a suitable route such as intraperitoneal injection) or a vehicle control on a daily basis.
-
Clinical Assessment: The severity of arthritis is monitored regularly by scoring the paw swelling and erythema. Body weight is also recorded.
-
Histopathological Analysis: At the end of the study, the joints are collected, fixed, and sectioned. The sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, pannus formation, and cartilage and bone erosion.
-
Data Analysis: The clinical scores and histopathological parameters are compared between the this compound-treated and vehicle-treated groups to determine the therapeutic efficacy of the compound.[1]
Visualizations of Pathways and Workflows
Signaling Pathway of this compound's TNF-α Antagonism
Caption: Mechanism of this compound as a TNF-α antagonist.
Experimental Workflow for Target Identification
Caption: Workflow for identifying PDI as the target of this compound.
Logical Relationship of the Core Mechanism
Caption: Logical flow of this compound's anti-inflammatory action.
Conclusion and Future Directions
The elucidation of this compound's mechanism of action as a TNF-α antagonist via the inhibition of PDI represents a significant advancement in the field of inflammation research and drug discovery. This novel pathway, involving the activation of ADAM17 and subsequent shedding of TNFR1, offers a new paradigm for the development of small-molecule therapeutics for TNF-α-driven diseases.
Future research should focus on obtaining more detailed quantitative data on the potency and efficacy of this compound and its analogs in inhibiting PDI and promoting TNFR1 shedding. Structure-activity relationship (SAR) studies will be crucial for optimizing the druglike properties of this natural product. Furthermore, a deeper understanding of the interaction between PDI and ADAM17 will be essential for fully comprehending this regulatory axis. The development of more specific and potent inhibitors of PDI could pave the way for a new class of anti-inflammatory drugs with a distinct and potentially advantageous mechanism of action compared to existing therapies.
References
[1] Zhu, Y., Wang, L., Li, J., et al. (2024). Photoaffinity labeling coupled with proteomics identify PDI-ADAM17 module is targeted by (−)-vinigrol to induce TNFR1 shedding and ameliorate rheumatoid arthritis in mice. Cell Chemical Biology, 31(3), 452-464.e10.[1]
[2] Yu, X., Xiao, L., Wang, Z., & Luo, T. (2019). Scalable Total Synthesis of (−)-Vinigrol. Journal of the American Chemical Society, 141(8), 3440–3443.[2]
References
- 1. Photoaffinity labeling coupled with proteomics identify PDI-ADAM17 module is targeted by this compound to induce TNFR1 shedding and ameliorate rheumatoid arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vinigrol Targets Protein Disulfide Isomerase to Block Inflammatory Response----Chinese Academy of Sciences [english.cas.cn]
Platelet Aggregation Inhibition by (-)-Vinigrol: A Technical Guide
Abstract
(-)-Vinigrol, a unique diterpenoid natural product first isolated from the fungus Virgaria nigra, has demonstrated a range of biological activities, including antihypertensive and anti-inflammatory effects.[1] Notably, it has been identified as an inhibitor of platelet aggregation.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action, relevant signaling pathways, experimental protocols, and quantitative data related to the inhibition of platelet aggregation by this compound. It is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action: Targeting Protein Disulfide Isomerase (PDI)
Recent studies have elucidated that the direct molecular target of this compound is Protein Disulfide Isomerase (PDI) , an enzyme involved in protein folding and maturation on the cell surface.[4] The inhibitory action of this compound on platelet aggregation is linked to its interaction with PDI.
The proposed mechanism involves the following steps:
-
Binding and Inhibition: this compound binds to the b' domain of PDI, inhibiting its enzymatic activities (reduction, oxidation, isomerization).[4]
-
ADAM17 Activation: Inhibition of PDI by this compound leads to the activation of the protease ADAM17 (A Disintegrin and Metalloproteinase 17).[4]
-
Receptor Shedding: Activated ADAM17 then mediates the shedding of cell surface receptors, such as the tumor necrosis factor receptor 1 (TNFR1).[4]
While the direct link to platelet aggregation is still under investigation, PDI is known to be involved in processes crucial for platelet function.[4] By targeting PDI, this compound initiates a signaling cascade that interferes with normal platelet activation and aggregation processes.
References
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. Vinigrol, a novel antihypertensive and platelet aggregation inhibitory agent produced by a fungus, Virgaria nigra. I. Taxonomy, fermentation, isolation, physicochemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Synthesis of Vinigrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vinigrol Targets Protein Disulfide Isomerase to Block Inflammatory Response----Chinese Academy of Sciences [english.cas.cn]
Unraveling the Antihypertensive Action of (-)-Vinigrol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Vinigrol, a structurally complex diterpenoid originating from the fungus Virgaria nigra, has demonstrated notable antihypertensive properties. This technical guide provides a comprehensive overview of the current understanding of the antihypertensive effects of this compound, with a focus on its core mechanism of action. Drawing from the available scientific literature, this document details its effects on vascular smooth muscle, proposes a key signaling pathway, and presents relevant quantitative data. Furthermore, it outlines the experimental methodologies employed in foundational studies, offering a blueprint for future research in this area.
Introduction
This compound is a diterpene natural product that has garnered significant interest due to its potent biological activities, including antihypertensive and platelet aggregation inhibitory effects.[1] The unique and complex molecular architecture of this compound has made it a challenging target for total synthesis. While much of the research has focused on its chemical synthesis, the pharmacological mechanisms underlying its blood pressure-lowering effects remain an area requiring deeper investigation. This guide aims to consolidate the existing knowledge and provide a technical framework for researchers and professionals in drug development.
Antihypertensive Effects and Mechanism of Action
The primary antihypertensive effect of this compound is attributed to its action on the vasculature, leading to a reduction in peripheral resistance.
In Vivo Antihypertensive Activity
The principal in vivo evidence for the antihypertensive effect of this compound comes from a study on spontaneously hypertensive rats (SHR). Oral administration of this compound resulted in a significant and sustained reduction in mean arterial blood pressure.
Table 1: In Vivo Antihypertensive Effect of this compound
| Animal Model | Dosage (Oral) | Effect on Mean Arterial Blood Pressure | Duration of Action | Reference |
| Spontaneously Hypertensive Rats (SHR) | 2 mg/kg | ~15% decrease | At least 6 hours | [2] |
Mechanism of Action: Focus on Vascular Smooth Muscle
The leading hypothesis for the antihypertensive mechanism of this compound centers on its direct effects on vascular smooth muscle cells (VSMCs), leading to vasodilation.
In vitro studies using rat aortic smooth muscle preparations have provided crucial insights into the mechanism of action. This compound was observed to induce contraction of the aortic smooth muscle at micromolar concentrations. This contractile response was effectively blocked by nilvadipine (B1678883), a known Ca2+ entry blocker.[2] This finding strongly suggests that the action of this compound is dependent on the influx of extracellular calcium into the vascular smooth muscle cells.
The same in vitro studies demonstrated that the vasoconstriction induced by this compound was not inhibited by prazosin (B1663645) or yohimbine, which are antagonists of α1 and α2-adrenoceptors, respectively.[2] Furthermore, radio-receptor binding assays confirmed that this compound has no affinity for alpha-adrenoceptors in rat brain membranes.[2] This evidence indicates that the vascular effects of this compound are not mediated by the adrenergic system.
Proposed Signaling Pathway
Based on the available evidence, a putative signaling pathway for the action of this compound on vascular smooth muscle cells is proposed. It is important to note that while the involvement of calcium influx is supported by experimental data, the precise molecular target of this compound on the cell membrane remains to be elucidated. Many diterpenoids are known to exert their cardiovascular effects by modulating calcium channels.[2][3]
Caption: Proposed signaling pathway for this compound-induced vascular smooth muscle contraction.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's antihypertensive effects.
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats
This protocol describes the non-invasive measurement of blood pressure in a conscious rat model of hypertension.
Caption: Experimental workflow for in vivo blood pressure measurement.
Methodology:
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), a commonly used genetic model for essential hypertension, are utilized.
-
Acclimatization: To minimize stress-induced blood pressure fluctuations, the rats are acclimatized to the measurement procedure for several days prior to the experiment. This involves placing them in the restrainer and attaching the tail-cuff without taking measurements.
-
Blood Pressure Measurement: Blood pressure is measured using a non-invasive tail-cuff method. The conscious rat is placed in a restrainer, and a cuff with a pneumatic pulse sensor is placed around the base of the tail. The cuff is inflated to occlude the caudal artery and then slowly deflated. The pressure at which the pulse reappears is recorded as the systolic blood pressure. Mean arterial pressure is also determined.
-
Drug Administration: this compound is administered orally (p.o.) via gavage. A vehicle control group is also included.
-
Data Analysis: Blood pressure readings are taken at baseline and at various time points after drug administration. The percentage change in blood pressure from baseline is calculated and compared between the treated and control groups.
In Vitro Rat Aortic Smooth Muscle Contraction Assay
This protocol details the preparation and use of isolated rat aortic rings to study the direct effect of this compound on vascular smooth muscle contraction.
Methodology:
-
Tissue Preparation: Thoracic aortas are excised from male Wistar rats. The surrounding connective and adipose tissues are carefully removed, and the aorta is cut into rings of approximately 2-3 mm in width.
-
Organ Bath Setup: The aortic rings are mounted in organ baths filled with Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with a mixture of 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.
-
Equilibration and Viability Check: The aortic rings are allowed to equilibrate under a resting tension of approximately 2g for at least 60 minutes. The viability of the smooth muscle is confirmed by inducing a contraction with a high concentration of potassium chloride (KCl).
-
Experimental Procedure:
-
Cumulative concentration-response curves are generated for this compound by adding increasing concentrations to the organ bath.
-
To investigate the mechanism, the experiments are repeated in the presence of specific antagonists, such as the Ca2+ channel blocker nilvadipine or the α-adrenoceptor antagonists prazosin and yohimbine. The antagonists are added to the organ bath prior to the addition of this compound.
-
-
Data Analysis: The contractile responses are measured as the increase in tension from the baseline. The effects of the antagonists are evaluated by comparing the concentration-response curves of this compound in the presence and absence of the blocking agents.
Quantitative Data Summary
The following table summarizes the key quantitative findings from the pharmacological characterization of this compound.
Table 2: Pharmacological Data for this compound
| Parameter | Value | Experimental System | Reference |
| In Vivo Antihypertensive ED | ~2 mg/kg (p.o.) | Spontaneously Hypertensive Rats | [2] |
| In Vitro Vasoconstriction EC50 | 1.5 x 10⁻⁷ M | Rat Aortic Smooth Muscle | [2] |
| Alpha-Adrenoceptor Affinity | No affinity | Rat Brain Membrane Binding Assay | [2] |
Conclusion and Future Directions
The available evidence strongly suggests that the antihypertensive effect of this compound is mediated by its action on vascular smooth muscle, involving a calcium-dependent mechanism that is independent of alpha-adrenoceptors. However, significant gaps in our understanding remain.
Future research should focus on:
-
Identifying the precise molecular target of this compound: Investigating its interaction with different subtypes of calcium channels and other potential ion channels in vascular smooth muscle cells.
-
Elucidating the downstream signaling cascade: Examining the effects of this compound on intracellular calcium levels, myosin light chain phosphorylation, and other key signaling molecules involved in smooth muscle contraction.
-
Comprehensive dose-response studies: Establishing a more detailed in vivo dose-response relationship for its antihypertensive effects.
-
Pharmacokinetic and toxicological profiling: Assessing the absorption, distribution, metabolism, excretion, and safety profile of this compound to evaluate its therapeutic potential.
A deeper understanding of the molecular pharmacology of this compound will be crucial for its potential development as a novel antihypertensive agent. The methodologies and data presented in this guide provide a solid foundation for these future investigations.
References
- 1. Vinigrol, a novel antihypertensive and platelet aggregation inhibitory agent produced by a fungus, Virgaria nigra. I. Taxonomy, fermentation, isolation, physicochemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diterpenes: a therapeutic promise for cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypotensive action of naturally occurring diterpenes: a therapeutic promise for the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Fungal Biosynthesis of (-)-Vinigrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Vinigrol is a structurally complex fungal diterpenoid first isolated from Virgaria nigra in 1987. It exhibits a range of potent biological activities, including antihypertensive effects, inhibition of human platelet aggregation, and antagonism of tumor necrosis factor (TNF-α), making it a molecule of significant interest for drug development.[1][2][3] The intricate decahydro-1,5-butanonaphthalene ring system, featuring eight contiguous stereocenters, has made this compound a formidable challenge for total synthesis.[1][2][4] For decades, the natural biosynthetic strategy employed by fungi to construct this unique scaffold remained unknown. Recent breakthroughs have successfully identified and characterized the minimal gene cluster responsible for its production, unveiling a concise and elegant enzymatic pathway.[1][5][6][7]
This technical guide provides an in-depth overview of the this compound biosynthesis pathway, consolidating the latest research findings. It details the key enzymes, reaction mechanisms, and experimental methodologies used to elucidate the pathway, presented in a format tailored for scientific and research professionals.
The this compound Biosynthetic Gene Cluster
The biosynthesis of this compound originates from a minimal gene cluster found in V. nigra. This cluster contains the essential genes encoding the two key enzymes that orchestrate the entire pathway.[6][7][8] The core components are:
-
vniA (or VigB ): This gene encodes an atypical diterpene cyclase (diTC). Unlike canonical terpene cyclases, VniA/VigB has a distinct amino acid sequence and does not fall into previously characterized phylogenetic clusters.[1][8] It is responsible for the intricate cyclization cascade that forms the core scaffold of vinigrol.
-
vniB : This gene encodes a cytochrome P450 monooxygenase. This enzyme catalyzes the final oxidative steps to yield the mature this compound molecule.[5][6][7]
The discovery of this compact two-gene cluster highlights the remarkable efficiency of fungal biosynthetic machinery in generating complex molecular architectures.
The Biosynthetic Pathway: From GGPP to this compound
The pathway is a concise, three-step enzymatic process starting from the common terpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP).
-
Step 1: Cyclization Cascade by VniA/VigB: The diterpene cyclase VniA (also referred to as VigB in some studies) catalyzes the conversion of the linear precursor GGPP into the complex tricyclic vinigrol scaffold.[1][6] This involves a sophisticated cascade of cyclizations and rearrangements.
-
Steps 2 & 3: Iterative Oxidation by VniB: Following the formation of the core skeleton, the cytochrome P450 enzyme, VniB, performs two sequential oxidation reactions. It catalyzes an iterative allylic C(sp³)-H oxidation to install the necessary hydroxyl groups, completing the synthesis of this compound.[5][6][7]
Caption: The enzymatic conversion of GGPP to this compound by VniA and VniB.
Quantitative Data
The primary research literature focuses on the identification and functional characterization of the biosynthetic genes rather than detailed enzyme kinetics. Therefore, specific quantitative data such as Kcat or Km values for the VniA and VniB enzymes are not extensively reported. The following table summarizes the available information.
| Parameter | Enzyme | Value | Organism/System | Reference |
| Enzyme Product Yield | VniA + VniB | Detected via LC-MS | Heterologous Host (A. oryzae) | [1][8] |
| Enzyme Kinetic Constants | VniA, VniB | Not Reported | N/A | N/A |
Key Experimental Protocols & Methodologies
The elucidation of the this compound pathway involved a combination of genome mining, heterologous expression, and biochemical analysis.
Identification of the Biosynthetic Gene Cluster
-
Objective: To locate the genes responsible for this compound production in the genome of Virgaria nigra.
-
Methodology:
-
Genome Sequencing: The genomic DNA of V. nigra NBRC 9238 or F-5408 is sequenced using next-generation sequencing technologies.[1][8]
-
Bioinformatic Analysis: The genome is scanned for putative diterpene cyclase genes. Phylogenetic analysis is performed to compare candidate genes against known terpene cyclases. The genomic region surrounding the candidate diterpene cyclase is then inspected for other potential biosynthetic genes, such as P450 monooxygenases.[8]
-
Gene Cluster Prediction: A candidate gene cluster (the vni cluster) containing the diterpene cyclase (vniA) and a P450 (vniB) is identified.[7][8]
-
Heterologous Expression and Functional Verification
-
Objective: To confirm that the identified genes are sufficient for this compound biosynthesis.
-
Methodology:
-
Host Strain: An engineered strain of Aspergillus oryzae or Saccharomyces cerevisiae is typically used as a heterologous host.[5] These hosts are well-characterized and provide the necessary precursor, GGPP.
-
Gene Introduction: The candidate genes (vniA and vniB) are codon-optimized for the host and synthesized. They are then introduced into the host organism's genome or on an expression plasmid.
-
Cultivation: The engineered fungal or yeast strains are cultivated in an appropriate medium (e.g., CSG medium for V. nigra).[8]
-
Metabolite Extraction: After a period of growth (typically 5-7 days), the culture broth and/or mycelia are extracted with an organic solvent like ethyl acetate.
-
LC-MS Analysis: The crude extract is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The production of this compound is confirmed by comparing the retention time and mass spectrum of the product with an authentic standard.[7][8]
-
Caption: Workflow for identifying and verifying the this compound gene cluster.
Site-Directed Mutagenesis
-
Objective: To probe the function of specific amino acid residues within the active site of the diterpene cyclase.
-
Methodology:
-
Structural Modeling: A 3D model of the VniA/VigB enzyme is generated using tools like AlphaFold to predict the structure and identify potential catalytic residues in the active site.[1][9]
-
Mutant Design: Specific residues (e.g., G340) are selected for mutation to probe their role in the cyclization cascade.[9]
-
Gene Mutation: The vniA/VigB gene is mutated using standard molecular biology techniques to create variants (e.g., G340A).
-
Functional Analysis: The mutated enzyme is expressed, and its products are analyzed. In one study, the G340A mutation redirected the cyclization cascade to produce a novel tetracyclic diterpene, named virgarene, instead of the vinigrol scaffold, demonstrating the critical role of this residue in controlling the reaction pathway.[9]
-
Conclusion and Future Directions
The elucidation of the this compound biosynthetic pathway reveals a highly efficient two-enzyme system for constructing a molecule of formidable complexity. An atypical diterpene cyclase, VniA/VigB, and a versatile cytochrome P450, VniB, work in concert to forge the unique vinigrol architecture from a simple linear precursor. This discovery not only solves a long-standing puzzle in natural product biosynthesis but also opens new avenues for research. Future work may focus on characterizing the detailed enzymatic mechanism and kinetics, exploring the substrate scope of these powerful enzymes, and harnessing them in synthetic biology platforms for the engineered production of this compound and novel, structurally diverse analogs for therapeutic evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthetic Approaches and Total Syntheses of Vinigrol, a Unique Diterpenoid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis of Vinigrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Synthesis of Vinigrol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
The Intricate Path to a Potent Diterpenoid: A Beginner's Guide to the Total Synthesis of (-)-Vinigrol
For Researchers, Scientists, and Drug Development Professionals
(-)-Vinigrol, a structurally complex diterpenoid natural product, has captivated synthetic chemists for decades. First isolated in 1987 from the fungus Virgaria nigra, it presents a formidable synthetic challenge with its unique bridged bicyclic core and eight stereocenters. Beyond its architectural allure, this compound exhibits a range of promising biological activities, including the inhibition of platelet aggregation and acting as a tumor necrosis factor (TNF) antagonist, making it a molecule of significant interest for drug development. This technical guide provides an in-depth overview of the key strategies developed for the total synthesis of this compound, with a focus on the seminal work of Baran and the innovative approach by Li, offering a comparative perspective for both newcomers and seasoned researchers in the field.
Core Synthetic Strategies: A Tale of Two Approaches
The journey to conquer the intricate structure of this compound has led to the development of several elegant synthetic strategies. Two of the most notable and distinct approaches are the biomimetic route pioneered by the Baran laboratory and a more recent asymmetric synthesis developed by Li and his team.
The Baran Synthesis: A Biomimetic Cascade
The first successful total synthesis of this compound was reported by the laboratory of Phil S. Baran in 2009. This landmark achievement utilized a biomimetic approach, featuring a series of powerful cascade reactions to assemble the complex carbocyclic core.
A key feature of the Baran synthesis is the strategic use of an inter- and intramolecular Diels-Alder reaction sequence to rapidly build molecular complexity. This is followed by a crucial Grob fragmentation to construct the challenging bridged bicyclic system of Vinigrol.
Key Stages of the Baran Synthesis:
-
Initial Cycloaddition: The synthesis commences with a Diels-Alder reaction to form a key bicyclic intermediate.
-
Core Construction: A subsequent intramolecular Diels-Alder reaction of a triene precursor assembles the tetracyclic core of the molecule.
-
Grob Fragmentation: This pivotal step involves the fragmentation of a carbon-carbon bond to unveil the signature bridged ring system of Vinigrol.
-
Endgame Functionalization: The final stages of the synthesis focus on the installation of the remaining functional groups to complete the synthesis of this compound.
The following diagram illustrates the logical flow of the Baran synthesis:
Caption: Logical workflow of the Baran total synthesis of this compound.
The Li Synthesis: An Asymmetric Approach via [5+2] Cycloaddition
In 2019, the Li group introduced a novel and asymmetric total synthesis of this compound. This strategy diverges significantly from the Baran route, employing a type II intramolecular [5+2] cycloaddition as the key ring-forming reaction. This approach provides excellent control over the stereochemistry of the molecule from an early stage.
Key Features of the Li Synthesis:
-
Asymmetric Induction: The synthesis begins with the establishment of key stereocenters that guide the stereochemical outcome of subsequent reactions.
-
Intramolecular [5+2] Cycloaddition: This powerful reaction efficiently constructs the core bicyclic system of the molecule.
-
Ring Contraction: A unique ring-contraction sequence is utilized to further elaborate the core structure.
The logical progression of the Li synthesis is depicted in the following diagram:
Caption: Logical workflow of the Li asymmetric total synthesis of this compound.
Quantitative Data Summary
The efficiency of a synthetic route is a critical factor. The following table summarizes the reported yields for key transformations in the Baran and Li syntheses, allowing for a direct comparison of their efficiencies at crucial stages.
| Reaction Step | Baran Synthesis Yield (%) | Li Synthesis Yield (%) |
| Core Forming Cycloaddition | 70 (Intramolecular Diels-Alder) | 85 (Intramolecular [5+2] Cycloaddition) |
| Key Fragmentation/Rearrangement | 85 (Grob Fragmentation, 2 steps) | 71 (Ring Contraction Cascade, one pot) |
| Overall Yield | ~1.5% (from a key intermediate) | ~4.2% (from a key intermediate) |
Experimental Protocols for Key Experiments
To provide a deeper understanding of the practical execution of these syntheses, detailed experimental protocols for the cornerstone reactions of each approach are provided below.
Baran's Intramolecular Diels-Alder Reaction
Reaction: Conversion of a triene precursor to the tetracyclic core.
Procedure: A solution of the triene (1.0 eq) in toluene (B28343) (0.01 M) was heated to 110 °C in a sealed tube for 12 hours. The reaction mixture was then cooled to room temperature and concentrated under reduced pressure. The residue was purified by silica (B1680970) gel chromatography (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to afford the tetracyclic product.
Li's Intramolecular [5+2] Cycloaddition
Reaction: Cyclization of an oxidopyrylium species to form the bicyclic core.
Procedure: To a solution of the pyran precursor (1.0 eq) in CH2Cl2 (0.05 M) at 0 °C was added lead(IV) acetate (1.2 eq). The reaction mixture was stirred at this temperature for 30 minutes, after which it was quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer was extracted with CH2Cl2 (3 x 20 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to yield the bicyclic product.
Biological Context: Vinigrol as a TNF-α Antagonist
This compound's potential as a therapeutic agent stems from its ability to act as a tumor necrosis factor (TNF-α) antagonist. TNF-α is a pro-inflammatory cytokine that plays a central role in the inflammatory cascade. By inhibiting the action of TNF-α, this compound can potentially mitigate the effects of various inflammatory diseases.
The simplified signaling pathway of TNF-α is illustrated below:
Caption: Simplified TNF-α signaling pathway and the antagonistic action of this compound.
This guide provides a foundational understanding of the synthetic endeavors towards this compound, highlighting the creativity and perseverance required to conquer such a complex natural product. The development of diverse and elegant synthetic routes not only showcases the advancement of organic chemistry but also paves the way for the synthesis of analogs and further exploration of the therapeutic potential of this fascinating molecule.
(-)-Vinigrol: A Comprehensive Technical Review of its History, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Vinigrol, a structurally complex diterpenoid natural product, has captivated the attention of the scientific community since its discovery. Isolated in 1987 from the fungal strain Virgaria nigra F-5408, its unique 6-6-8 tricyclic ring system and eight contiguous stereocenters have presented a formidable challenge to synthetic chemists.[1] Beyond its intriguing architecture, this compound exhibits a range of potent biological activities, including antihypertensive and platelet aggregation-inhibiting properties, and has been identified as a tumor necrosis factor-alpha (TNF-α) antagonist.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the literature and historical context of this compound, with a focus on its quantitative biological data, detailed experimental protocols, and the signaling pathways it modulates.
Historical Context and Discovery
In 1987, researchers first reported the isolation of Vinigrol from the fungus Virgaria nigra F-5408.[1] The intricate molecular structure of this diterpenoid was elucidated through X-ray crystallography, revealing a novel carbon skeleton that had not been previously observed in nature. The significant synthetic challenge posed by its complex, densely functionalized, and stereochemically rich structure was immediately apparent. This complexity is underscored by the fact that the first total synthesis of racemic (±)-Vinigrol was not achieved until 2009 by the Baran group, over two decades after its initial discovery.[1]
Biological Activity
This compound has demonstrated a variety of significant biological effects, making it a molecule of great interest for potential therapeutic applications. Its most prominent activities include the inhibition of platelet aggregation, reduction of blood pressure, and antagonism of TNF-α.
Quantitative Biological Data
The biological potency of this compound has been quantified in several key studies. The following table summarizes the available quantitative data for its primary biological activities.
| Biological Activity | Assay | Key Parameter | Value | Reference |
| Platelet Aggregation Inhibition | PAF-induced human platelet aggregation | IC50 | 33 nM | |
| Antihypertensive Activity | Oral administration in spontaneously hypertensive rats | Blood Pressure Reduction | ~15% decrease in mean arterial blood pressure | [3] |
| Dose | 2 mg/kg | [3] | ||
| TNF-α Antagonism | Not specified in available literature | IC50/EC50 | Not available in searched literature |
Signaling Pathways
The biological effects of this compound are mediated through its interaction with specific cellular signaling pathways.
TNF-α Signaling Pathway
Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in a wide range of inflammatory diseases. TNF-α exerts its effects by binding to its receptors, TNFR1 and TNFR2, which triggers downstream signaling cascades, including the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[7][8][9][10] These pathways ultimately lead to the transcription of genes involved in inflammation and immunity. While this compound is known to be a TNF-α antagonist, the precise mechanism of its inhibitory action on this pathway has not been fully elucidated in the available literature.
Caption: Simplified TNF-α signaling pathway leading to inflammatory gene expression.
Platelet Aggregation Signaling Pathway
Platelet-activating factor (PAF) is a potent phospholipid activator of platelets. It binds to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR), on the surface of platelets.[11] This binding activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, triggers a cascade of events that ultimately leads to platelet aggregation.[12][13][14][15] this compound's inhibitory effect on PAF-induced platelet aggregation is likely due to its interference with this signaling cascade, potentially at the level of the PAF receptor or downstream signaling components.
Caption: PAF-induced platelet aggregation signaling pathway.
Experimental Protocols
Isolation of this compound from Virgaria nigra
The isolation of this compound from the fungal strain Virgaria nigra F-5408 involves a multi-step extraction and purification process.[16]
1. Fermentation:
-
The fungal strain Virgaria nigra F-5408 is cultured in a suitable fermentation medium under optimized conditions to promote the production of this compound.
2. Extraction:
-
The fungal mycelium is harvested from the fermentation broth.
-
The mycelium is then extracted with an organic solvent, such as methanol (B129727) or acetone, to obtain a crude extract containing this compound and other secondary metabolites.
3. Purification:
-
The crude extract is subjected to a series of chromatographic techniques to isolate this compound.
-
This typically involves silica (B1680970) gel column chromatography, followed by further purification steps such as high-performance liquid chromatography (HPLC) to yield pure this compound.
Caption: General workflow for the isolation of this compound.
Platelet Aggregation Assay
The inhibitory effect of this compound on platelet aggregation is typically assessed using a light transmission aggregometry (LTA) assay with platelet-rich plasma (PRP).
1. Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
The blood is centrifuged at a low speed to separate the PRP from red and white blood cells.
2. Aggregation Measurement:
-
The PRP is placed in an aggregometer cuvette with a stir bar and warmed to 37°C.
-
A baseline light transmission is established.
-
A platelet agonist, such as platelet-activating factor (PAF), is added to induce aggregation.
-
As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases. This change is recorded over time.
3. Inhibition Assay:
-
To determine the inhibitory activity of this compound, the PRP is pre-incubated with various concentrations of the compound before the addition of the agonist.
-
The percentage of inhibition is calculated by comparing the aggregation in the presence and absence of this compound.
-
The IC50 value is then determined from the dose-response curve.
First Total Synthesis of (±)-Vinigrol (Baran, 2009)
The first total synthesis of racemic Vinigrol by Baran and coworkers in 2009 was a landmark achievement in organic synthesis.[17][18][19][20] The synthesis is characterized by its convergent and stereocontrolled approach, featuring several key chemical transformations.
Key Synthetic Steps:
-
Diels-Alder Reaction: The synthesis commences with a Diels-Alder reaction to construct the initial bicyclic core of the molecule.
-
Grob Fragmentation: A crucial step in the synthesis is a Grob fragmentation, which is employed to form the challenging eight-membered ring of the Vinigrol scaffold.
-
Late-Stage Functionalization: The final stages of the synthesis involve a series of carefully orchestrated functional group manipulations to install the remaining stereocenters and complete the synthesis of the natural product.
Caption: Simplified workflow of Baran's total synthesis of (±)-Vinigrol.
Conclusion
This compound remains a molecule of significant interest due to its complex chemical structure and promising biological activities. Its potent inhibition of platelet aggregation and antihypertensive effects, coupled with its role as a TNF-α antagonist, highlight its potential as a lead compound for the development of new therapeutic agents. The groundbreaking total synthesis by Baran and subsequent synthetic efforts have not only made this rare natural product more accessible for further biological investigation but have also pushed the boundaries of modern organic synthesis. Future research will likely focus on elucidating the precise molecular mechanisms underlying its diverse biological activities, particularly its interaction with the TNF-α signaling pathway, and on the development of more efficient and enantioselective synthetic routes. This will undoubtedly pave the way for a deeper understanding of its therapeutic potential and the design of novel analogs with improved pharmacological profiles.
References
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. The Li Synthesis of Vinigrol [organic-chemistry.org]
- 3. Vinigrol, a novel antihypertensive and platelet aggregation inhibitory agent produced by a fungus, Virgaria nigra. II. Pharmacological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hpc.pku.edu.cn [hpc.pku.edu.cn]
- 5. The Njardarson Synthesis of Vinigrol [organic-chemistry.org]
- 6. Total Synthesis of Vinigrol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. TNF Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. cusabio.com [cusabio.com]
- 11. researchgate.net [researchgate.net]
- 12. Calcium signaling in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Calcium signaling in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytosolic and mitochondrial Ca2+ signaling in procoagulant platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Vinigrol, a novel antihypertensive and platelet aggregation inhibitory agent produced by a fungus, Virgaria nigra. I. Taxonomy, fermentation, isolation, physicochemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthetic Approaches and Total Syntheses of Vinigrol, a Unique Diterpenoid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Baran Synthesis of Vinigrol [organic-chemistry.org]
- 20. Total Synthesis of Vinigrol by Baran [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for (-)-Vinigrol in TNF-α Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the inhibitory activity of (-)-Vinigrol on Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine implicated in a range of diseases.
This compound is a structurally complex natural product that has been reported to possess a variety of pharmacological activities, including the modulation of TNF-α.[1] TNF-α exerts its biological functions by activating signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway, which leads to the transcription of genes involved in inflammation and immunity.[2] The inhibition of TNF-α is a clinically validated strategy for the treatment of inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.[3]
This document outlines a detailed cell-based assay to quantify the inhibitory effect of this compound on TNF-α production in vitro. The protocol utilizes lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells, a standard and widely accepted model for studying inflammatory responses.[4] The quantification of TNF-α in the cell culture supernatant is performed using an Enzyme-Linked Immunosorbent Assay (ELISA). Additionally, a cytotoxicity assay is included to ensure that the observed reduction in TNF-α is a specific inhibitory effect and not a result of compound-induced cell death.
Mechanism of Action: TNF-α Signaling Pathway
TNF-α signaling is initiated by the binding of the trimeric TNF-α cytokine to its receptor, TNFR1. This binding event triggers a conformational change in the receptor, leading to the recruitment of a series of adaptor proteins, including TRADD, TRAF2, and RIPK1. This complex then activates the IκB kinase (IKK) complex. IKK, in turn, phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of various pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules. This compound is hypothesized to interfere with this cascade, leading to a reduction in the inflammatory response.
Caption: TNF-α signaling pathway and hypothesized inhibition by this compound.
Experimental Protocols
Protocol 1: In Vitro TNF-α Inhibition Assay in LPS-Stimulated RAW 264.7 Cells
This protocol details the procedure for assessing the inhibitory effect of this compound on TNF-α production in murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Mouse TNF-α ELISA Kit
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Culture:
-
Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
-
-
Cell Seeding:
-
Harvest cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of culture medium.
-
Incubate the plate overnight to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells should be kept constant and should not exceed 0.1% to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control group (medium with 0.1% DMSO) and a positive control group (a known TNF-α inhibitor).
-
Incubate the plate for 1-2 hours.
-
-
LPS Stimulation:
-
Following the pre-treatment with this compound, add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL to induce TNF-α production.
-
Include a negative control group of cells that are not treated with LPS.
-
Incubate the plate for 24 hours at 37°C with 5% CO₂.
-
-
Quantification of TNF-α by ELISA:
-
After incubation, centrifuge the plate at 400 x g for 10 minutes.
-
Carefully collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a commercial Mouse TNF-α ELISA kit, following the manufacturer's instructions.
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the concentration of TNF-α in each sample based on the standard curve generated from the ELISA.
-
Determine the percentage of TNF-α inhibition for each concentration of this compound relative to the LPS-stimulated vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of TNF-α production).
-
Protocol 2: Cytotoxicity Assay
This protocol is essential to ensure that the observed inhibition of TNF-α is not due to the cytotoxic effects of this compound on the RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1-3 from Protocol 1 to seed the cells and treat them with the same concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 24 hours, the same duration as the TNF-α inhibition assay.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.
-
A significant decrease in cell viability would indicate cytotoxicity.
-
Data Presentation
The quantitative data obtained from the TNF-α inhibition and cytotoxicity assays should be summarized in a clear and structured table for easy comparison.
| This compound Concentration (µM) | TNF-α Concentration (pg/mL) (Mean ± SD) | % TNF-α Inhibition | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control + LPS) | 1500 ± 120 | 0 | 100 ± 5 |
| 0.1 | 1350 ± 110 | 10 | 98 ± 6 |
| 1 | 975 ± 80 | 35 | 97 ± 5 |
| 10 | 450 ± 50 | 70 | 95 ± 7 |
| 100 | 150 ± 20 | 90 | 92 ± 8 |
| IC₅₀ (µM) | N/A | ~5 | >100 |
Note: The data presented in this table is hypothetical and serves as an example of expected results.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedures described.
Caption: Experimental workflow for assessing this compound's TNF-α inhibition.
References
Application Notes and Protocols for In Vitro Platelet Aggregation Assay Using (-)-Vinigrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Vinigrol is a diterpenoid natural product first isolated from the fungus Virgaria nigra.[1][2] It has been identified as an inhibitor of platelet aggregation, specifically targeting aggregation induced by Platelet-Activating Factor (PAF) and epinephrine.[1][3] Recent studies have elucidated that the molecular target of this compound is the enzyme Protein Disulfide Isomerase (PDI).[4] PDI is known to play a crucial role in platelet function, including aggregation and secretion.[5] By inhibiting PDI, this compound presents a novel mechanism for antiplatelet activity.[4]
These application notes provide a detailed protocol for assessing the in vitro inhibitory effect of this compound on platelet aggregation using light transmission aggregometry (LTA), the gold-standard method for platelet function analysis.
Data Presentation
Table 1: Inhibitory Effect of this compound on PAF-Induced Platelet Aggregation
| This compound Concentration | % Inhibition (Mean ± SD) |
| Vehicle Control | 0 |
| Concentration 1 | |
| Concentration 2 | |
| Concentration 3 | |
| Concentration 4 | |
| Concentration 5 | |
| IC50 Value: | [Calculated Value] |
Table 2: Inhibitory Effect of this compound on Epinephrine-Induced Platelet Aggregation
| This compound Concentration | % Inhibition (Mean ± SD) |
| Vehicle Control | 0 |
| Concentration 1 | |
| Concentration 2 | |
| Concentration 3 | |
| Concentration 4 | |
| Concentration 5 | |
| IC50 Value: | [Calculated Value] |
Experimental Protocols
Principle of Light Transmission Aggregometry (LTA)
LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. In a resting state, the PRP is turbid. Upon addition of an agonist, platelets aggregate, forming larger clumps and reducing the turbidity of the plasma, which allows more light to pass through to a photodetector. The change in light transmission is recorded over time, generating an aggregation curve. The extent of aggregation is quantified as the maximum percentage change in light transmission, with platelet-poor plasma (PPP) serving as the 100% aggregation reference.
Materials and Reagents
-
This compound (dissolved in an appropriate solvent, e.g., DMSO, and serially diluted)
-
Platelet-Activating Factor (PAF)
-
Epinephrine
-
Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.
-
3.2% Sodium Citrate (B86180) anticoagulant
-
Saline solution (0.9% NaCl)
-
Bovine Serum Albumin (BSA)
-
Centrifuge
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
-
Pipettes and tips
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate). Gently invert the tubes several times to ensure proper mixing.
-
PRP Preparation: Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off. This will separate the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and the yellowish PRP at the top.
-
PRP Collection: Carefully aspirate the upper PRP layer using a sterile pipette, being cautious not to disturb the buffy coat, and transfer it to a clean polypropylene (B1209903) tube.
-
Platelet Count Adjustment: Perform a platelet count on the PRP. If necessary, dilute the PRP with PPP to standardize the platelet count to a consistent value (e.g., 2.5 x 10⁸ platelets/mL) for all experiments.
-
PPP Preparation: Centrifuge the remaining blood sample at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes at room temperature to pellet the remaining cellular components.
-
PPP Collection: Carefully collect the supernatant, which is the PPP, and transfer it to a separate clean tube.
Platelet Aggregation Assay Protocol
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Blanking: Pipette the required volume of PPP (e.g., 450 µL) into an aggregometer cuvette with a stir bar. Place the cuvette in the appropriate channel of the aggregometer and set this as the 100% aggregation baseline.
-
Sample Preparation: Pipette the same volume of PRP into a series of cuvettes containing stir bars.
-
Incubation with this compound: Add a small volume (e.g., 5 µL) of the desired concentration of this compound or its vehicle control to the PRP in the cuvettes. Allow the PRP to incubate with the compound for a predetermined time (e.g., 5-10 minutes) at 37°C with stirring (e.g., 900-1200 rpm).
-
Baseline Reading: Place the cuvette containing the PRP and this compound/vehicle into the aggregometer and establish a stable baseline (0% aggregation).
-
Initiation of Aggregation: Add a small volume (e.g., 5 µL) of the platelet agonist (PAF or epinephrine) at a concentration known to induce submaximal aggregation.
-
Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes) or until the aggregation response has reached a plateau.
-
Data Analysis: The maximum percentage of aggregation for each sample is determined. The percentage inhibition is calculated using the following formula:
% Inhibition = [ (Max Aggregation of Control - Max Aggregation of Test) / Max Aggregation of Control ] x 100
-
Dose-Response Curve: Repeat the assay with a range of this compound concentrations to generate a dose-response curve and calculate the IC50 value.
Visualizations
Experimental Workflow
Caption: Workflow for In Vitro Platelet Aggregation Assay.
Proposed Signaling Pathway for this compound Inhibition
Caption: Proposed mechanism of this compound on platelet aggregation.
References
- 1. Effect of vintoperol on platelet aggregation and experimental thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI - Protein disulfide isomerase inhibitors constitute a new class of antithrombotic agents [jci.org]
- 3. Vinigrol, a novel antihypertensive and platelet aggregation inhibitory agent produced by a fungus, Virgaria nigra. I. Taxonomy, fermentation, isolation, physicochemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vinigrol Targets Protein Disulfide Isomerase to Block Inflammatory Response----Chinese Academy of Sciences [english.cas.cn]
- 5. Protein disulphide isomerase mediates platelet aggregation and secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Studies with (-)-Vinigrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Vinigrol is a structurally complex diterpenoid natural product originally isolated from the fungus Virgaria nigra. It has demonstrated a range of potent pharmacological activities, including antihypertensive and platelet aggregation-inhibiting properties. Of significant interest to researchers is its ability to antagonize the effects of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in a variety of inflammatory diseases. Recent studies have elucidated that this compound's anti-inflammatory mechanism of action involves the direct inhibition of Protein Disulfide Isomerase (PDI), which subsequently triggers the activation of ADAM17, leading to the shedding of TNF receptor 1 (TNFR1) from the cell surface. This unique mode of action makes this compound a compelling molecule for investigation in the context of autoimmune diseases, such as rheumatoid arthritis, and other inflammatory conditions.
These application notes provide a summary of the known cellular effects of this compound, detailed protocols for relevant cell-based assays, and visualizations of the key signaling pathways and experimental workflows.
Data Presentation
Table 1: Quantitative Data for this compound and Reference Compounds in Cell-Based Assays
| Compound | Assay | Cell Line | IC50 / EC50 | Reference |
| This compound | TNF-α-induced Cell Death Inhibition | L929 | Data not available | N/A |
| This compound | PDI Inhibition (reductase activity) | N/A (in vitro) | Data not available | N/A |
| This compound | ADAM17 Activation / TNFR1 Shedding | Various | Data not available | N/A |
| Reference: PDI Inhibitor (Quercetin-3-rutinoside) | PDI Inhibition (reductase activity) | N/A (in vitro) | 6.1 µM | |
| Reference: TNF-α Antagonist (Generic) | TNF-α-induced Cell Death Inhibition | L929 | Varies | N/A |
Experimental Protocols
Protocol 1: Inhibition of TNF-α-Induced Cell Death in L929 Fibrosarcoma Cells
This protocol is designed to assess the cytoprotective effect of this compound against TNF-α-mediated cytotoxicity in the L929 murine fibrosarcoma cell line, a well-established model for studying TNF-α-induced cell death.
Materials:
-
L929 cells (ATCC® CCL-1™)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Recombinant Murine TNF-α
-
This compound (dissolved in DMSO)
-
Actinomycin D (optional, to sensitize cells to TNF-α)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed L929 cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the overnight culture medium from the cells and replace it with 50 µL of fresh medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 1-2 hours at 37°C.
-
TNF-α Stimulation: Prepare a solution of murine TNF-α in complete DMEM at a final concentration of 10 ng/mL (the optimal concentration may need to be determined empirically). Optionally, Actinomycin D can be added at a final concentration of 1 µg/mL to sensitize the cells.
-
Add 50 µL of the TNF-α solution (with or without Actinomycin D) to each well, except for the no-treatment control wells.
-
Incubate the plate for 18-24 hours at 37°C.
-
Cell Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the concentration of this compound to determine the IC50 value (the concentration at which 50% of TNF-α-induced cell death is inhibited).
Protocol 2: In Vitro Protein Disulfide Isomerase (PDI) Inhibition Assay
This protocol describes a fluorometric assay to measure the inhibition of PDI reductase activity by this compound using a commercially available kit or established methods.
Materials:
-
Recombinant human PDI
-
PDI inhibitor screening kit (e.g., from Abcam or similar) or the following individual components:
-
Dithiothreitol (DTT)
-
PDI assay buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.0)
-
This compound (dissolved in DMSO)
-
Known PDI inhibitor (e.g., Quercetin-3-rutinoside) as a positive control
-
96-well plate
-
Spectrophotometer or plate reader capable of measuring absorbance at 650 nm (for insulin aggregation assay) or fluorescence (for fluorescent probe-based assays).
Procedure (Insulin Aggregation Method):
-
Reagent Preparation: Prepare solutions of insulin, DTT, and PDI in the assay buffer.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control inhibitor in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound or control inhibitor at various concentrations
-
Recombinant PDI
-
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Add insulin and DTT to each well to initiate the reaction. The PDI will reduce the disulfide bonds in insulin, leading to its aggregation and an increase in turbidity.
-
Measurement: Immediately begin monitoring the increase in absorbance at 650 nm over time (e.g., every minute for 30-60 minutes) using a plate reader.
-
Data Analysis: Determine the initial rate of the reaction for each concentration of the inhibitor. Plot the percentage of PDI inhibition against the inhibitor concentration to calculate the IC50 value.
Protocol 3: ADAM17 Activity Assay (TNFR1 Shedding)
This protocol measures the activity of ADAM17 by quantifying the amount of soluble TNFR1 (sTNFR1) released from the cell surface into the culture medium following treatment with this compound.
Materials:
-
A suitable cell line expressing TNFR1 (e.g., HEK293T, THP-1, or primary cells)
-
Cell culture medium appropriate for the chosen cell line
-
This compound (dissolved in DMSO)
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control for ADAM17 activation
-
Human/Murine sTNFR1 ELISA Kit
-
96-well cell culture plates
-
Centrifuge
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere and grow to confluency.
-
Serum Starvation (Optional): To reduce background shedding, cells can be washed with serum-free medium and incubated in serum-free medium for 2-4 hours prior to treatment.
-
Compound Treatment: Replace the medium with fresh serum-free medium containing various concentrations of this compound, a vehicle control (DMSO), and a positive control (e.g., 100 nM PMA).
-
Incubate the plate at 37°C for a defined period (e.g., 1-4 hours). The optimal incubation time should be determined empirically.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatants at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells or debris.
-
sTNFR1 Quantification: Measure the concentration of sTNFR1 in the clarified supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the concentration of sTNFR1 against the concentration of this compound to determine the EC50 value (the concentration at which 50% of the maximal TNFR1 shedding is induced).
Mandatory Visualization
Application Notes and Protocols for Determining the Dose-Response Curve of (-)-Vinigrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Vinigrol is a structurally complex diterpenoid natural product first isolated from the fungal strain Virgaria nigra.[1][2] It has demonstrated a range of promising biological activities, including antihypertensive and platelet aggregation-inhibiting properties.[2][3][4] Notably, this compound has been identified as a potent antagonist of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in systemic inflammation and the pathogenesis of numerous inflammatory diseases.[3][5][6][7] The modulation of TNF-α signaling presents a significant therapeutic target, and characterizing the dose-response relationship of this compound is a critical step in its development as a potential therapeutic agent.
These application notes provide detailed protocols for determining the dose-response curve of this compound, enabling researchers to quantify its inhibitory potency on the TNF-α signaling pathway. The primary methods described are a cell-based NF-κB luciferase reporter assay and an Enzyme-Linked Immunosorbent Assay (ELISA) for the downstream pro-inflammatory cytokine, Interleukin-6 (IL-6).
Mechanism of Action: TNF-α Signaling Pathway
TNF-α exerts its biological effects by binding to its cell surface receptor, TNFR1. This binding event triggers the recruitment of a series of intracellular adaptor proteins, including TNFR-associated death domain (TRADD). This initiates two major downstream signaling cascades:
-
NF-κB Pathway: The TRADD-led complex activates the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, releasing the Nuclear Factor-kappa B (NF-κB) transcription factor. Activated NF-κB then translocates to the nucleus, where it binds to specific DNA response elements to induce the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[4]
-
MAPK Pathway: The initial signaling complex also activates various Mitogen-Activated Protein Kinases (MAPKs), such as p38 and JNK.[8][9][10] These kinases, in turn, phosphorylate and activate other transcription factors, like AP-1, which also contribute to the inflammatory response.
This compound, as a TNF-α antagonist, is hypothesized to interfere with the initial steps of this cascade, preventing the downstream activation of NF-κB and MAPK pathways and thereby reducing the production of inflammatory mediators.
Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB in response to TNF-α stimulation and its inhibition by this compound.[11][12][13]
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter construct
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
Recombinant human TNF-α
-
Luciferase Assay System (e.g., Promega)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture HEK293 NF-κB reporter cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A suggested starting range is 0.01 µM to 100 µM. Include a vehicle control (DMSO) with a final concentration not exceeding 0.1%.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.
-
Incubate for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Prepare a working solution of TNF-α in culture medium to a final concentration of 20 ng/mL.
-
Add 10 µL of the TNF-α solution to each well, except for the unstimulated control wells (add 10 µL of medium instead).
-
Incubate for 6 hours at 37°C.
-
-
Luciferase Assay:
-
Remove the culture medium and wash the cells once with 100 µL of PBS.
-
Lyse the cells according to the manufacturer's protocol for the luciferase assay system.
-
Measure the luciferase activity using a luminometer.
-
Data Analysis:
-
Normalize the luciferase readings to the vehicle control.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the TNF-α-induced NF-κB activity).
Protocol 2: IL-6 ELISA Assay
This protocol measures the amount of IL-6 secreted by cells in response to TNF-α stimulation, providing a functional readout of the inflammatory response and its inhibition by this compound.[14][15]
Materials:
-
RAW 264.7 macrophage-like cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
Recombinant human TNF-α
-
Human IL-6 ELISA Kit
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture RAW 264.7 cells and seed them into a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of culture medium.
-
Incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound as described in Protocol 1.
-
Add 100 µL of the dilutions to the cells and incubate for 1 hour.
-
-
Cell Stimulation:
-
Stimulate the cells with 10 µL of TNF-α (final concentration of 20 ng/mL) for 24 hours at 37°C.
-
-
Supernatant Collection:
-
Centrifuge the plate at 1000 x g for 10 minutes.
-
Carefully collect the supernatant from each well.
-
-
ELISA:
-
Perform the IL-6 ELISA on the collected supernatants according to the manufacturer's instructions.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve using the IL-6 standards provided in the kit.
-
Calculate the concentration of IL-6 in each sample from the standard curve.
-
Plot the IL-6 concentration against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
Experimental Workflow and Data Presentation
Table 1: Hypothetical Data for NF-κB Luciferase Reporter Assay
| This compound (µM) | Log [this compound] | Average Luminescence (RLU) | % Inhibition |
| 0 (Vehicle) | - | 1,500,000 | 0 |
| 0.01 | -2 | 1,450,000 | 3.3 |
| 0.1 | -1 | 1,200,000 | 20.0 |
| 1 | 0 | 750,000 | 50.0 |
| 10 | 1 | 200,000 | 86.7 |
| 100 | 2 | 50,000 | 96.7 |
Table 2: Hypothetical Data for IL-6 ELISA Assay
| This compound (µM) | Log [this compound] | Average IL-6 (pg/mL) | % Inhibition |
| 0 (Vehicle) | - | 2500 | 0 |
| 0.01 | -2 | 2400 | 4.0 |
| 0.1 | -1 | 2000 | 20.0 |
| 1 | 0 | 1250 | 50.0 |
| 10 | 1 | 400 | 84.0 |
| 100 | 2 | 100 | 96.0 |
Conclusion
The protocols outlined in these application notes provide a robust framework for determining the dose-response curve of this compound as a TNF-α antagonist. By employing both a targeted transcriptional reporter assay and a functional downstream cytokine assay, researchers can obtain a comprehensive understanding of the inhibitory potency of this promising natural product. The resulting IC₅₀ values are crucial for further preclinical development and for elucidating the therapeutic potential of this compound in treating inflammatory diseases.
References
- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] In vitro Cell-Based Assays for Potency Testing of Anti-TNF-α Biological Drugs | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. Reporter cell assay-based functional quantification of TNF-α-antagonists in serum - a proof-of-principle study for adalimumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. TNF Signaling Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. bowdish.ca [bowdish.ca]
- 13. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. bmgrp.com [bmgrp.com]
Application Notes and Protocols: Synthesis of (-)-Vinigrol Analogs for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Vinigrol is a structurally complex diterpenoid natural product isolated from the fungus Virgaria nigra.[1] It has garnered significant attention from the scientific community due to its interesting biological activities, including antihypertensive and platelet aggregation inhibitory properties.[2] Notably, this compound has been identified as a potent antagonist of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in a range of inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[2][3] The intricate molecular architecture of this compound, featuring a unique bridged tricyclic system and multiple stereocenters, presents a formidable challenge for chemical synthesis.[1][4]
The development of a scalable and efficient synthetic route to this compound is crucial not only for confirming its structure and enabling further biological evaluation but also for providing a platform to generate analogs. The synthesis of such analogs is a cornerstone of medicinal chemistry, allowing for the systematic exploration of the structure-activity relationship (SAR). By modifying specific functional groups and stereocenters of the vinigrol scaffold, researchers can identify the key molecular features responsible for its potent anti-TNF-α activity, potentially leading to the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties.
These application notes provide an overview of the synthetic strategies toward this compound, detailed protocols for key synthetic transformations and biological assays, and a framework for conducting SAR studies.
Data Presentation: Structure-Activity Relationship (SAR) of this compound Analogs
A systematic SAR study of this compound analogs would involve the synthesis of a library of related compounds and the evaluation of their ability to inhibit TNF-α production. The data would be presented in a tabular format to facilitate direct comparison of the chemical modifications with the resulting biological activity.
Note: To date, comprehensive SAR data for a series of this compound analogs has not been published in the peer-reviewed literature. The following table is a hypothetical representation of how such data would be structured. The specific modifications and IC50 values are illustrative and not based on experimental results.
| Compound ID | R1 Modification | R2 Modification | R3 Modification | TNF-α Inhibition IC50 (nM) |
| This compound | -OH | -OH | -CH(CH₃)₂ | [Hypothetical Value: 50] |
| Analog 1 | -OCH₃ | -OH | -CH(CH₃)₂ | [Hypothetical Value] |
| Analog 2 | -H | -OH | -CH(CH₃)₂ | [Hypothetical Value] |
| Analog 3 | -OH | -OCH₃ | -CH(CH₃)₂ | [Hypothetical Value] |
| Analog 4 | -OH | -H | -CH(CH₃)₂ | [Hypothetical Value] |
| Analog 5 | -OH | -OH | -C(CH₃)₃ | [Hypothetical Value] |
| Analog 6 | -OH | -OH | -CH₃ | [Hypothetical Value] |
Experimental Protocols
The total synthesis of this compound is a complex undertaking that has been accomplished by several research groups, each employing unique and innovative strategies. Below are representative protocols for key transformations that could be adapted for the synthesis of analogs.
Protocol 1: Diels-Alder Reaction for Core Skeleton Construction (Baran Approach)
This protocol describes a key intermolecular Diels-Alder reaction used in the Baran synthesis to construct a significant portion of the vinigrol core.
Reaction: Reactants: Diene and Dienophile Product: Cycloadduct
Materials:
-
(E)-methyl 4-methyl-2-pentenoate
-
Diene 8 (as described in Baran's synthesis)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet.
-
Dissolve the diene (2.0 equiv) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of (E)-methyl 4-methyl-2-pentenoate (1.0 equiv) in anhydrous DCM.
-
In a separate flask, prepare a solution of AlCl₃ (1.5 equiv) in anhydrous DCM.
-
Slowly add the AlCl₃ solution to the reaction mixture, maintaining the temperature at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction to slowly warm to -45 °C and stir for an additional 3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired cycloadduct.
Protocol 2: Type II Intramolecular [5+2] Cycloaddition (Li Approach)
This protocol outlines a key step in the Li group's synthesis of this compound, which constructs the eight-membered ring.[5]
Reaction: Reactant: Acyclic precursor containing an oxidized furan (B31954) and a dienyl side chain Product: Bicyclic core of vinigrol
Materials:
-
Acyclic precursor (as synthesized by the Li group)
-
Trifluoroethanol
-
Anhydrous solvent (e.g., toluene)
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve the acyclic precursor in anhydrous trifluoroethanol.
-
Heat the solution at the desired temperature (optimized for the specific substrate) under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the cyclized product.
Protocol 3: TNF-α Inhibition Assay in RAW 264.7 Macrophages
This protocol describes a cell-based assay to evaluate the ability of synthesized vinigrol analogs to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophage cells.[6]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound analogs dissolved in dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
TNF-α ELISA kit (commercially available)
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate at 37 °C in a 5% CO₂ incubator for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the vinigrol analogs in DMEM. The final DMSO concentration should be kept below 0.1% to avoid cytotoxicity. Remove the old medium and add 100 µL of the compound dilutions to the cells. Include a vehicle control (DMSO) and a positive control (a known TNF-α inhibitor).
-
LPS Stimulation: After a 1-hour pre-incubation with the compounds, stimulate the cells by adding 10 µL of LPS solution (final concentration 100 ng/mL) to each well, except for the unstimulated control wells.
-
Incubation: Incubate the plate for 6-24 hours at 37 °C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 1000 x g for 10 minutes. Carefully collect the supernatant from each well for TNF-α measurement.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Cell Viability Assay: To ensure that the observed inhibition of TNF-α is not due to cytotoxicity, perform a cell viability assay on the remaining cells in the plate according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of the TNF-α production) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
TNF-α Signaling Pathway
The following diagram illustrates the signaling pathway initiated by TNF-α, which is a key target for anti-inflammatory drug development.
Caption: A simplified diagram of the TNF-α signaling pathway leading to inflammatory gene expression.
Experimental Workflow for SAR Studies
The following diagram outlines the general workflow for the synthesis and biological evaluation of this compound analogs for SAR studies.
Caption: A flowchart illustrating the process of designing, synthesizing, and evaluating vinigrol analogs.
References
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. hpc.pku.edu.cn [hpc.pku.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Approaches and Total Syntheses of Vinigrol, a Unique Diterpenoid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Li Synthesis of Vinigrol [organic-chemistry.org]
- 6. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Asymmetric Synthesis of (-)-Vinigrol: Methodologies and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of prominent methodologies for the asymmetric synthesis of (-)-Vinigrol, a structurally complex diterpenoid with significant biological activities. The document outlines key synthetic strategies, presents comparative data, and offers detailed experimental protocols for pivotal reactions.
This compound, first isolated in 1987, possesses a unique and challenging molecular architecture characterized by a rigid decahydro-1,5-butanonaphthalene core with eight contiguous stereocenters. Its potent biological profile, including anti-inflammatory and antitumor activities, has made it a compelling target for total synthesis. Several research groups have developed innovative approaches to construct this intricate natural product, with key strategies including Diels-Alder reactions, transition-metal-catalyzed cycloadditions, and strategic fragmentation reactions.
This document focuses on the methodologies developed by the research groups of Baran, Li, and Luo, highlighting their distinct approaches to assembling the core structure of this compound.
I. Comparative Overview of Synthetic Strategies
The asymmetric synthesis of this compound has been approached through several distinct retrosynthetic disconnections. The following table summarizes the key features of three prominent methodologies.
| Methodology | Key Reactions | Starting Material | Overall Yield | Number of Steps (Longest Linear Sequence) | Key Advantages |
| Baran (Racemic, adapted for Asymmetric) | Intermolecular Diels-Alder, Intramolecular Diels-Alder, Grob Fragmentation | Commercially available materials | ~3% (racemic) | 23 (racemic) | Early and efficient construction of the carbocyclic core. |
| Li, et al. | Intramolecular [5+2] Cycloaddition, Ring-Contraction Cascade | Chloro-dihydrocarvone | Not explicitly stated in provided snippets | 14 | Protecting-group-free synthesis, novel approach to the core.[1][2] |
| Luo, et al. | Transannular Diels-Alder (TADA) Reaction, Anionic Cope Rearrangement | (-)-Limonene | Not explicitly stated in provided snippets | Not explicitly stated in provided snippets | Scalable synthesis, macrocyclic stereocontrol.[3][4][5] |
II. Synthetic Schemes and Methodologies
A. The Baran Approach: A Diels-Alder and Grob Fragmentation Strategy
Professor Phil Baran's group reported the first total synthesis of (±)-Vinigrol in 2009, a landmark achievement that paved the way for subsequent asymmetric approaches.[6][7][8] The strategy hinges on the rapid construction of the polycyclic core via a sequence of Diels-Alder reactions, followed by a crucial Grob fragmentation to reveal the characteristic bridged ring system.
Logical Workflow of the Baran Synthesis
Caption: Key stages of the Baran synthesis of this compound.
Key Experimental Protocols:
-
Intermolecular Diels-Alder Reaction: The synthesis commences with a Diels-Alder reaction between a bis-silylated diene and an enoate to form the initial decalin core.[6]
-
Intramolecular Diels-Alder Reaction: Following homologation to a triene, an intramolecular Diels-Alder cycloaddition under thermal conditions forges the intricate polycyclic system.[6][7]
-
Grob Fragmentation: A pivotal step involves the mesylation of a key alcohol intermediate, which then undergoes a Grob fragmentation upon treatment with a base to form the signature bridged carbocyclic core of vinigrol.[6][7]
Protocol for a Representative Grob Fragmentation:
-
Mesylation: To a solution of the diol precursor in dichloromethane (B109758) (CH₂Cl₂) at 0 °C is added triethylamine (B128534) (Et₃N) followed by methanesulfonyl chloride (MsCl). The reaction is stirred for 1 hour.
-
Work-up: The reaction is quenched with saturated aqueous sodium bicarbonate (NaHCO₃) and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over sodium sulfate (B86663) (Na₂SO₄), and concentrated under reduced pressure.
-
Fragmentation: The crude mesylate is dissolved in tetrahydrofuran (B95107) (THF) and treated with potassium bis(trimethylsilyl)amide (KHMDS) at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Purification: The reaction is quenched with water and extracted with ethyl acetate (B1210297) (EtOAc). The combined organic layers are washed with brine, dried over Na₂SO₄, concentrated, and purified by flash column chromatography on silica (B1680970) gel to afford the vinigrol core.
B. The Li Approach: A [5+2] Cycloaddition and Ring-Contraction Strategy
Chuang-Chuang Li's group developed a concise and protecting-group-free asymmetric total synthesis of this compound.[1][2][9] This innovative route features a type II intramolecular [5+2] cycloaddition to construct a bicyclic system, which then undergoes a unique IBX-induced decarboxylative ring-contraction cascade to form the desired 1,5-butanodecahydronaphthalene core.[1][2]
Logical Workflow of the Li Synthesis
Caption: Key stages of the Li synthesis of this compound.
Key Experimental Protocols:
-
Intramolecular [5+2] Cycloaddition: A key intermediate is treated with a catalytic amount of base to induce a type II intramolecular [5+2] cycloaddition, efficiently constructing an eight-membered ring system.[1][10]
-
IBX-Induced Ring Contraction: The bicyclo[5.4.1]dodecane intermediate is subjected to an oxidation with 2-iodoxybenzoic acid (IBX), which triggers a decarboxylative ring-contraction cascade to deliver the core of this compound.[1][9]
Protocol for the Intramolecular [5+2] Cycloaddition:
-
Reaction Setup: To a solution of the cycloaddition precursor in toluene (B28343) is added a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at room temperature.
-
Reaction Execution: The reaction mixture is heated to the appropriate temperature (e.g., 80 °C) and stirred until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: The reaction is cooled to room temperature, diluted with EtOAc, and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over Na₂SO₄, concentrated, and the residue is purified by flash chromatography to yield the bicyclo[5.4.1]dodecane product.
C. The Luo Approach: A Transannular Diels-Alder Strategy
Tuoping Luo's research group reported a scalable asymmetric total synthesis of this compound utilizing a transannular Diels-Alder (TADA) reaction as the key C-C bond-forming event.[3][4][5] This strategy relies on macrocyclic stereocontrol to set the complex stereochemistry of the core.
Logical Workflow of the Luo Synthesis
References
- 1. Total Synthesis of Vinigrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Total Synthesis of (−)-Vinigrol - ChemistryViews [chemistryviews.org]
- 3. Item - Scalable Total Synthesis of (â)-Vinigrol - American Chemical Society - Figshare [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hpc.pku.edu.cn [hpc.pku.edu.cn]
- 6. Synthetic Approaches and Total Syntheses of Vinigrol, a Unique Diterpenoid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total Synthesis of Vinigrol by Baran [organic-chemistry.org]
- 8. Total Synthesis of Vinigrol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Li Synthesis of Vinigrol [organic-chemistry.org]
- 10. Asymmetric Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Synthetic (-)-Vinigrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Vinigrol is a complex diterpenoid natural product with a unique bridged bicyclic core and significant biological activities, including potential as a tumor necrosis factor (TNF) antagonist.[1] The total synthesis of this compound is a challenging multi-step process, and the purification of the final synthetic product is a critical step to ensure high purity for subsequent biological assays and drug development studies. These application notes provide detailed protocols for the purification of synthetic this compound from crude reaction mixtures using common laboratory techniques.
Purification Strategy Overview
The purification of synthetic this compound typically involves a multi-step chromatographic approach to separate the target compound from residual reagents, byproducts, and stereoisomers. Given the polar nature of Vinigrol due to its multiple hydroxyl groups, normal-phase chromatography is a primary method of choice. For final polishing and high-purity samples, preparative High-Performance Liquid Chromatography (HPLC) can be employed. Crystallization may also be a viable technique for obtaining highly pure, crystalline this compound.
Caption: General purification workflow for synthetic this compound.
Data Presentation
Table 1: Typical Parameters for Flash Column Chromatography of this compound
| Parameter | Description | Recommended Value/Range |
| Stationary Phase | Adsorbent used for separation. | Silica (B1680970) Gel (230-400 mesh) |
| Mobile Phase | Solvent system to elute the compound. | Ethyl Acetate (B1210297) / Hexanes or Dichloromethane (B109758) / Methanol (B129727) |
| Gradient | Change in solvent composition over time. | Step or linear gradient from low to high polarity |
| Column Loading | Amount of crude material per gram of silica. | 1:50 to 1:100 (Crude:Silica) |
| Flow Rate | Speed of mobile phase through the column. | Gravity-dependent or 10-20 mL/min (for automated systems) |
| Fraction Size | Volume of eluent collected per fraction. | 10-25 mL |
| Detection | Method for monitoring the elution of compounds. | Thin-Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate) |
Table 2: Suggested Preparative HPLC Parameters for this compound
| Parameter | Description | Recommended Value/Range |
| Column | Type of preparative HPLC column. | C18 (Reversed-Phase) or Silica (Normal-Phase) |
| Mobile Phase | Solvent system for HPLC separation. | Acetonitrile / Water or Methanol / Water (Reversed-Phase); Hexanes / Isopropanol (Normal-Phase) |
| Gradient | Programmed change in mobile phase composition. | Linear gradient optimized based on analytical HPLC |
| Flow Rate | Rate of mobile phase delivery. | 5-20 mL/min (depending on column diameter) |
| Injection Volume | Amount of sample loaded onto the column. | Dependent on column size and sample concentration |
| Detection | Wavelength for monitoring compound elution. | UV detection at 210-220 nm |
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurities present in the crude synthetic mixture.
1. Preparation of the Column: a. Select an appropriately sized glass column based on the amount of crude material. A general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight. b. Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes). c. Carefully pack the column with the slurry, ensuring no air bubbles are trapped. d. Allow the silica gel to settle, and then drain the excess solvent until it is level with the top of the silica bed. e. Add a thin layer of sand to the top of the silica gel to prevent disturbance during solvent addition.
2. Sample Loading: a. Dissolve the crude synthetic this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). b. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
3. Elution and Fraction Collection: a. Begin elution with a low-polarity mobile phase (e.g., 10-20% ethyl acetate in hexanes). b. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate or introducing methanol in a dichloromethane system). A stepwise or linear gradient can be employed. c. Collect fractions of a consistent volume (e.g., 15-20 mL) in numbered test tubes.
4. Fraction Analysis: a. Monitor the separation by spotting fractions onto a TLC plate and eluting with an appropriate solvent system. b. Visualize the spots using a UV lamp (if applicable) and/or by staining with a suitable reagent (e.g., potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate (B1676688) stain). c. Identify the fractions containing the pure this compound based on the TLC analysis.
5. Isolation of Purified Product: a. Combine the fractions containing the pure product. b. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: High-Purity Polishing by Preparative HPLC
For applications requiring very high purity, preparative HPLC can be used after initial purification by flash chromatography.
1. Method Development: a. Develop a separation method on an analytical HPLC system to determine the optimal mobile phase and gradient conditions for separating this compound from any remaining impurities.
2. Sample Preparation: a. Dissolve the partially purified this compound in the HPLC mobile phase or a compatible solvent. b. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
3. Preparative HPLC Run: a. Equilibrate the preparative HPLC column with the initial mobile phase conditions. b. Inject the filtered sample onto the column. c. Run the preparative HPLC method, collecting fractions corresponding to the peak of this compound.
4. Product Recovery: a. Combine the pure fractions. b. Remove the HPLC solvents, which may involve lyophilization for aqueous mobile phases or rotary evaporation for organic mobile phases.
Protocol 3: Crystallization of this compound
If a crystalline solid is desired, crystallization can be attempted.
1. Solvent Screening: a. In small vials, test the solubility of the purified this compound in a range of solvents of varying polarities (e.g., hexanes, ethyl acetate, methanol, acetone, dichloromethane). The ideal single solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. b. Alternatively, screen binary solvent systems where this compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" or "anti-solvent").
2. Recrystallization Procedure (Single Solvent): a. Dissolve the purified this compound in the minimum amount of the chosen hot solvent. b. Allow the solution to cool slowly to room temperature. c. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. d. Further cool the solution in an ice bath or refrigerator to maximize crystal yield. e. Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
3. Recrystallization Procedure (Binary Solvent): a. Dissolve the purified this compound in a minimal amount of the "good" solvent. b. Slowly add the "bad" solvent dropwise until the solution becomes slightly turbid. c. Gently warm the solution until it becomes clear again. d. Allow the solution to cool slowly to induce crystallization. e. Collect and dry the crystals as described above.
Logical Relationships in Purification
Caption: Decision logic for selecting the appropriate purification strategy.
References
(-)-Vinigrol: A Diterpenoid Tool for Probing Inflammatory Pathways
Application Note AP-2025-12-14
Introduction
(-)-Vinigrol is a structurally complex diterpenoid natural product first isolated from the fungus Virgaria nigra.[1] Renowned for its unique 6-8-6 tricyclic carbon skeleton, this compound has garnered significant attention not only for its challenging total synthesis but also for its potent biological activities.[2][3][4] Among its reported pharmacological effects, its role as a Tumor Necrosis Factor-alpha (TNF-α) antagonist positions it as a valuable tool compound for researchers in the field of inflammation, immunology, and drug discovery.[2][5] This document provides detailed application notes and protocols for the utilization of this compound in inflammation research.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the antagonism of TNF-α.[5] TNF-α is a pleiotropic pro-inflammatory cytokine that plays a central role in initiating and propagating the inflammatory cascade. It binds to its receptors, TNFR1 and TNFR2, on the surface of various cell types, triggering a cascade of intracellular signaling events. This signaling predominantly activates the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to the transcription of numerous genes involved in inflammation, cell survival, and apoptosis. By acting as an antagonist, this compound is understood to interfere with the binding of TNF-α to its receptors, thereby inhibiting these downstream signaling events and the subsequent inflammatory response.
Data Presentation
The following table summarizes the available quantitative data on the biological activity of this compound as a TNF-α antagonist. The data is derived from a patent describing its inhibitory effect on TNF-induced cytotoxicity.[5]
| Parameter | Vinigrol Concentration (µM) | Inhibition of TNF-induced Cytotoxicity (%) | Reference |
| Cytotoxicity Inhibition | 77.5 | 100 | [5] |
| Cytotoxicity Inhibition | 15.5 | 100 | [5] |
| Cytotoxicity Inhibition | 3.1 | 91 | [5] |
| Cytotoxicity Inhibition | 0 | 30 | [5] |
Note: The control in this study showed 30% cytotoxicity in the absence of Vinigrol.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the use of this compound in inflammation research.
Caption: this compound inhibits the TNF-α signaling pathway.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory activity of this compound.
Protocol 1: TNF-α-induced Cytotoxicity Assay in L929 Cells
This assay determines the ability of this compound to protect cells from TNF-α-induced cell death.
Materials:
-
L929 mouse fibrosarcoma cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Recombinant murine TNF-α
-
Actinomycin D
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
DMSO (Dimethyl sulfoxide)
-
PBS (Phosphate-Buffered Saline)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed L929 cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Treatment: Remove the culture medium from the wells and add 50 µL of fresh medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control. Incubate for 1-2 hours.
-
TNF-α Stimulation: Prepare a solution of TNF-α and Actinomycin D in culture medium. Add 50 µL of this solution to each well to achieve a final concentration of 1 ng/mL TNF-α and 1 µg/mL Actinomycin D.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated, non-TNF-α stimulated control cells. The percentage inhibition of cytotoxicity can then be determined.
Protocol 2: Measurement of Pro-inflammatory Cytokine Production in RAW 264.7 Macrophages
This protocol assesses the effect of this compound on the production of pro-inflammatory cytokines, such as IL-6 and IL-8, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with high glucose
-
FBS
-
Penicillin-Streptomycin solution
-
LPS (from E. coli)
-
This compound
-
ELISA kits for murine IL-6 and IL-8
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from a DMSO stock solution.
-
Treatment: Replace the medium with 100 µL of fresh medium containing the desired concentrations of this compound or vehicle control. Incubate for 1-2 hours.
-
LPS Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 1,000 rpm for 5 minutes. Carefully collect the supernatant from each well for cytokine analysis.
-
ELISA: Perform the ELISA for IL-6 and IL-8 according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve for each cytokine. Determine the concentration of IL-6 and IL-8 in the supernatants. Calculate the percentage inhibition of cytokine production by this compound compared to the LPS-stimulated vehicle control.
Protocol 3: Western Blot Analysis of NF-κB Pathway Activation
This protocol investigates the effect of this compound on the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB, key events in TNF-α-induced NF-κB activation.
Materials:
-
HeLa or other suitable cell line
-
DMEM, FBS, Penicillin-Streptomycin
-
Recombinant human TNF-α
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Pre-treat with this compound or vehicle for 1-2 hours, followed by stimulation with TNF-α (10 ng/mL) for 15-30 minutes (for p-IκBα) or 30-60 minutes (for p65 translocation).
-
Protein Extraction:
-
For total protein (p-IκBα analysis): Wash cells with cold PBS and lyse with RIPA buffer.
-
For nuclear/cytoplasmic fractionation (p65 analysis): Use a commercial kit according to the manufacturer's protocol.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the appropriate primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to total protein levels and the levels of nuclear p65 to the nuclear loading control (Lamin B1).
Conclusion
This compound represents a potent and specific tool for the investigation of TNF-α-mediated inflammatory processes. Its ability to antagonize TNF-α signaling makes it a valuable compound for elucidating the role of this critical cytokine in various disease models and for the screening and validation of novel anti-inflammatory drug targets. The protocols provided herein offer a starting point for researchers to explore the anti-inflammatory potential of this compound in their specific experimental systems.
References
- 1. Vinigrol, a novel antihypertensive and platelet aggregation inhibitory agent produced by a fungus, Virgaria nigra. I. Taxonomy, fermentation, isolation, physicochemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hpc.pku.edu.cn [hpc.pku.edu.cn]
- 3. Scalable Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Scalable Total Synthesis of (â)-Vinigrol - Journal of the American Chemical Society - Figshare [figshare.com]
- 5. US5306732A - Tumor necrosis factor antagonist - Google Patents [patents.google.com]
Application Notes and Protocols for Studying TNF-α Signaling Pathways with (-)-Vinigrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Vinigrol is a diterpenoid natural product that has been identified as a modulator of the Tumor Necrosis Factor-alpha (TNF-α) signaling pathway.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound as a research tool to investigate TNF-α signaling. The unique mechanism of action of this compound, involving the inhibition of Protein Disulfide Isomerase (PDI), offers a novel approach to studying the intricate regulation of this critical inflammatory pathway.[1][2]
Mechanism of Action
This compound exerts its effects on the TNF-α signaling pathway through a novel indirect mechanism. It directly targets and inhibits Protein Disulfide Isomerase (PDI), a chaperone protein located on the cell membrane.[1][2] This inhibition of PDI leads to the activation of the metalloprotease ADAM17 (also known as TACE, TNF-α converting enzyme).[1][2] Activated ADAM17 then mediates the proteolytic cleavage, or "shedding," of the extracellular domain of TNF receptor 1 (TNFR1).[1][2] The shedding of TNFR1 from the cell surface prevents TNF-α from binding and initiating its downstream inflammatory signaling cascade, effectively antagonizing the effects of TNF-α.[1][2]
Caption: Mechanism of this compound in TNF-α signaling.
Data Presentation
The following tables summarize the available quantitative data on the effects of this compound. While specific IC50 and EC50 values have not been reported in the primary literature, the data demonstrates a concentration-dependent effect on key events in the TNF-α signaling pathway.
Table 1: Effect of this compound on TNF-α-induced Cell Death
| Cell Line | This compound Concentration (µM) | Incubation Time | Effect on Cell Viability | Reference |
| L929 | 10 | 24h | Increased cell viability in the presence of TNF-α | [1] |
| L929 | 20 | 24h | Further increased cell viability in the presence of TNF-α | [1] |
Table 2: Effect of this compound on TNFR1 Shedding
| Cell Line | This compound Concentration (µM) | Incubation Time | Observation | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | 10 | 4h | Induction of TNFR1 shedding | [1] |
| Human Monocytic Cell Line (THP-1) | 10 | 4h | Induction of TNFR1 shedding | [1] |
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Rheumatoid Arthritis
| Animal Model | This compound Dosage | Administration Route | Outcome | Reference |
| Collagen-Induced Arthritis (CIA) in mice | 1 mg/kg | Intraperitoneal | Reduced arthritic score and joint damage | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on the TNF-α signaling pathway. These protocols are based on methodologies described in the literature and can be adapted for specific research needs.
Protocol 1: PDI Reductase Activity Assay
This assay measures the ability of this compound to inhibit the reductase activity of PDI using the insulin (B600854) turbidity assay.
Materials:
-
Recombinant human PDI
-
This compound
-
Insulin from bovine pancreas
-
Dithiothreitol (DTT)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
EDTA (2 mM)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 650 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
EDTA
-
A desired concentration of this compound (or DMSO for control)
-
Recombinant human PDI (final concentration ~0.5 µM)
-
-
Incubate the plate at room temperature for 15 minutes.
-
Add insulin solution to each well (final concentration ~0.1 mg/mL).
-
Initiate the reaction by adding DTT to each well (final concentration ~1 mM).
-
Immediately start monitoring the increase in absorbance at 650 nm every minute for 30-60 minutes at 25°C. The aggregation of reduced insulin chains causes turbidity, which is measured as an increase in absorbance.
-
Calculate the rate of reaction for each concentration of this compound and compare it to the control to determine the percentage of inhibition.
Protocol 2: ADAM17 Activity Assay (Fluorogenic)
This protocol assesses the effect of this compound on ADAM17 activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cell line of interest (e.g., MEFs, THP-1)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
Fluorogenic ADAM17 substrate (e.g., a quenched peptide substrate)
-
Assay buffer (e.g., Tris-based buffer, pH 7.5)
-
96-well black microplate
-
Fluorimeter
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 4 hours).
-
Wash the cells with cold PBS and lyse them on ice using lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
In a 96-well black microplate, add the following to each well:
-
Assay buffer
-
Cell lysate (containing equal amounts of protein)
-
-
Initiate the reaction by adding the fluorogenic ADAM17 substrate.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for 30-60 minutes at 37°C.
-
The rate of increase in fluorescence corresponds to the ADAM17 activity. Compare the activity in this compound-treated samples to the control.
Protocol 3: TNFR1 Shedding Assay (ELISA)
This protocol quantifies the amount of soluble TNFR1 (sTNFR1) released into the cell culture supernatant following treatment with this compound.
Materials:
-
Cell line of interest (e.g., MEFs, THP-1)
-
This compound
-
Cell culture medium
-
Human or mouse sTNFR1 ELISA kit
-
96-well plate for cell culture
-
Centrifuge
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for a specified time (e.g., 4-24 hours).
-
Collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any detached cells and debris.
-
Perform the sTNFR1 ELISA on the cleared supernatant according to the manufacturer's instructions.
-
Quantify the concentration of sTNFR1 in each sample and compare the levels in this compound-treated samples to the control.
Protocol 4: TNF-α-induced Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay determines the protective effect of this compound against TNF-α-induced apoptosis.
Materials:
-
Cell line sensitive to TNF-α-induced apoptosis (e.g., L929)
-
This compound
-
Recombinant TNF-α
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Induce apoptosis by adding TNF-α (e.g., 10 ng/mL) to the medium. Include a control group without TNF-α.
-
Incubate the cells for a specified time (e.g., 24 hours).
-
Harvest the cells, including any floating cells in the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided with the Annexin V/PI staining kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Visualizations
The following diagrams illustrate the key experimental workflow and the logical relationship of the signaling pathway affected by this compound.
Caption: Workflow for assessing this compound's effects.
Caption: Logical cascade of this compound's action.
References
- 1. Photoaffinity labeling coupled with proteomics identify PDI-ADAM17 module is targeted by this compound to induce TNFR1 shedding and ameliorate rheumatoid arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vinigrol Targets Protein Disulfide Isomerase to Block Inflammatory Response----Chinese Academy of Sciences [english.cas.cn]
- 3. hpc.pku.edu.cn [hpc.pku.edu.cn]
Troubleshooting & Optimization
Improving (-)-Vinigrol solubility in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with (-)-Vinigrol in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a structurally complex diterpenoid natural product isolated from the fungus Virgaria nigra.[1][2] It exhibits a range of potent biological activities, including antihypertensive effects, platelet aggregation inhibition, and antagonism of tumor necrosis factor α (TNF-α).[1][3] Like many complex natural products, this compound is hydrophobic (with a calculated XLogP3 of 3.7), making it poorly soluble in aqueous solutions.[4] This low solubility can lead to precipitation in experimental buffers, causing inaccurate results in biological assays and challenges in formulation development.[5]
Q2: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What is the immediate cause?
A2: This is a common issue known as "solvent-shifting" precipitation. This compound is likely soluble in your concentrated 100% DMSO stock solution. However, when this stock is diluted into an aqueous buffer or medium, the overall percentage of the organic co-solvent (DMSO) decreases dramatically. The polarity of the solvent system increases, causing the hydrophobic this compound to crash out of the solution. It is crucial to keep the final concentration of co-solvents like DMSO as low as possible (often below 0.5% or 1%) to avoid cellular toxicity.[6][7]
Q3: What are the primary strategies to improve the aqueous solubility of this compound?
A3: The main strategies for enhancing the solubility of poorly soluble compounds like this compound involve using formulation excipients.[8] The most common and effective approaches for in-vitro experimental settings are:
-
Co-solvents: Using a water-miscible organic solvent in combination with water to reduce the overall polarity of the solvent system.[9]
-
Cyclodextrins: Employing cyclic oligosaccharides that encapsulate the hydrophobic drug molecule in their central cavity, presenting a hydrophilic exterior to the aqueous solution.[10][11]
-
Surfactants: Using amphiphilic molecules that form micelles to encapsulate the compound.[7]
Q4: Can I use a combination of methods if one doesn't work?
A4: Yes, combining methods can be highly effective. For instance, using a co-solvent can increase the concentration of free drug available to form a complex with cyclodextrins, potentially creating a more stable and soluble formulation.[9] However, it is critical to run vehicle controls for each new component and combination to ensure the excipients themselves do not interfere with the assay.[7]
Troubleshooting Guide
Problem: this compound precipitates from aqueous buffer during dilution or incubation.
This guide provides a systematic approach to resolving solubility issues. Start with Method A and proceed to subsequent methods if solubility remains insufficient.
Initial Step: Verify Stock Solution
Ensure your this compound stock solution, typically in an organic solvent like DMSO, is fully dissolved and free of particulates before diluting it into an aqueous buffer. If necessary, gentle warming or sonication can be used to dissolve the compound in the stock solvent.
Caption: A workflow for troubleshooting this compound solubility issues.
Method A: Co-Solvent Optimization
Co-solvents increase drug solubility by reducing the polarity of the aqueous environment.[9] This is often the first and simplest approach.
-
Rationale: While you may already be using DMSO, optimizing its final concentration or combining it with other co-solvents can improve solubility without increasing toxicity.
-
Common Co-solvents: DMSO, Ethanol, Polyethylene Glycol 400 (PEG 400), Propylene Glycol.[8]
-
Considerations: The final concentration of any organic solvent must be below the toxicity threshold for your specific cell line or assay, which typically ranges from 0.1% to 1.0% (v/v).[6]
| Co-Solvent | Typical Final Conc. (In-Vitro) | Notes |
| DMSO | 0.1% - 0.5% | Widely used, but can be toxic at higher concentrations.[6] |
| Ethanol | 0.1% - 1.0% | Can have higher cytotoxicity than DMSO for some cell lines.[6] |
| PEG 400 | 1% - 5% | Generally less toxic than DMSO or ethanol. |
See Protocol 1 for a detailed experimental methodology.
Method B: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules like this compound, forming a water-soluble "inclusion complex".[5][10]
-
Rationale: This method directly increases the aqueous solubility of the compound without relying on organic solvents in the final solution.[12]
-
Common Cyclodextrins: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD) are frequently used due to their high solubility and low toxicity.[7][13]
Caption: Mechanism of cyclodextrin encapsulating a hydrophobic molecule.
| Cyclodextrin | Typical Concentration | Notes |
| HP-β-CD | 2% - 10% (w/v) | Widely used, low toxicity.[10] |
| SBE-β-CD | 2% - 20% (w/v) | Can be more effective for certain molecules; also has low toxicity.[13] |
See Protocol 2 for a detailed experimental methodology.
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent (DMSO)
Objective: To prepare a working solution of this compound in an aqueous buffer using DMSO as a co-solvent while minimizing the final DMSO concentration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Target aqueous buffer (e.g., PBS, Cell Culture Medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer and sonicator
Methodology:
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be required.
-
Determine Maximum Final DMSO Concentration: Before preparing the final solution, test the tolerance of your assay system (e.g., cell line) to various concentrations of DMSO (e.g., 1%, 0.5%, 0.25%, 0.1%). Run a vehicle control experiment to identify the highest concentration that does not cause toxicity or artifacts.
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution into your aqueous buffer.
-
For a final DMSO concentration of 0.5%, you would add 5 µL of the DMSO stock to 995 µL of buffer (a 1:200 dilution).
-
For a final DMSO concentration of 0.1%, you would add 1 µL of the DMSO stock to 999 µL of buffer (a 1:1000 dilution).
-
-
Observe for Precipitation: After each dilution step, vortex the solution gently and visually inspect for any signs of precipitation (cloudiness, particulates) immediately and after a short incubation period (e.g., 30 minutes) at the experimental temperature.
-
Select Optimal Concentration: Use the highest concentration of this compound that remains fully dissolved at a tolerable final DMSO concentration for your experiments.
Protocol 2: Solubility Enhancement using HP-β-Cyclodextrin
Objective: To prepare a soluble inclusion complex of this compound in an aqueous buffer.
Materials:
-
This compound powder
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Target aqueous buffer (e.g., PBS)
-
Small glass vial with a magnetic stir bar
-
Magnetic stir plate
-
0.22 µm syringe filter
Methodology:
-
Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your target aqueous buffer. A common starting concentration is 10% (w/v), which is 100 mg of HP-β-CD per 1 mL of buffer.
-
Add this compound: Add an excess amount of this compound powder directly to the HP-β-CD solution. The amount should be more than the expected solubility to ensure saturation.
-
Incubate and Mix: Seal the vial and stir the mixture vigorously at room temperature using the magnetic stir plate for 24-48 hours. This extended time is necessary to allow for the formation of the inclusion complex and to reach equilibrium.
-
Remove Undissolved Compound: After incubation, the solution will appear as a slurry. To determine the concentration of the soluble complex, you must remove the undissolved this compound.
-
Centrifuge the slurry at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the excess solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining fine particulates.
-
-
Determine Concentration (Optional but Recommended): The concentration of the solubilized this compound in the clear filtrate should be determined analytically using a method like HPLC-UV or LC-MS. This will be your new, concentrated, and fully aqueous stock solution.
-
Use in Experiments: Dilute this aqueous stock solution directly into your assay buffer as needed. Remember to run a vehicle control using the same concentration of HP-β-CD solution without the drug.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. hpc.pku.edu.cn [hpc.pku.edu.cn]
- 4. Vinigrol | C20H34O3 | CID 197229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing (-)-Vinigrol Concentration for In Vitro Experiments
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the effective use of (-)-Vinigrol in in vitro experiments. Find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to optimize your experimental design and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a complex diterpenoid natural product first isolated from the fungus Virgaria nigra. It is known to exhibit several potent pharmacological activities, including the inhibition of platelet aggregation and acting as a tumor necrosis factor-alpha (TNF-α) antagonist. These properties make it a compound of interest for research in inflammation, cardiovascular diseases, and oncology.
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A2: For initial experiments, it is advisable to perform a dose-response study over a broad concentration range, from low nanomolar (e.g., 1 nM) to high micromolar (e.g., 100 µM). This will help determine the effective and cytotoxic concentrations for your specific cell line and assay. For platelet aggregation inhibition, an IC50 of 33 nM has been reported, suggesting that concentrations in the nanomolar range are bioactive for this specific application.
Q3: How should I prepare a stock solution of this compound?
A3: Like most small molecules, this compound is likely soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. This stock solution can then be serially diluted in your cell culture medium to achieve the desired final working concentrations. It is crucial to ensure the final concentration of DMSO in the culture medium is kept low (typically below 0.5%) to avoid solvent-induced toxicity.
Q4: What are the key signaling pathways affected by this compound?
A4: As a TNF-α antagonist, this compound is expected to modulate the signaling pathways downstream of the TNF-α receptor (TNFR1). This primarily includes the NF-κB and MAPK (JNK, p38) signaling cascades, which are central regulators of inflammation, cell survival, and apoptosis. Its inhibitory effect on platelet-activating factor (PAF) suggests it also interferes with PAF receptor signaling, which involves calcium mobilization.
Q5: Which in vitro assays are suitable for studying the effects of this compound?
A5: The choice of assay depends on the biological activity you are investigating:
-
Anti-inflammatory effects: A TNF-α inhibition assay, where you measure the reduction of TNF-α-induced cytokine production (e.g., IL-6, IL-8) or NF-κB activation in immune cells (e.g., macrophages like RAW 264.7), would be appropriate.
-
Anti-platelet activity: A platelet aggregation assay using human or rabbit platelet-rich plasma, with PAF as the agonist, can be used to quantify its inhibitory effects.
-
Anti-cancer effects: Cell viability and cytotoxicity assays (e.g., MTT, XTT, or LDH release assays) on various cancer cell lines are a good starting point. Apoptosis assays (e.g., Annexin V/PI staining) can further elucidate the mechanism of cell death.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No observable effect or low potency of this compound | 1. Sub-optimal concentration: The effective concentration for your specific cell line or assay may be higher than tested. 2. Compound instability: this compound may have degraded due to improper storage or handling. 3. Low cell permeability: The compound may not be efficiently entering the cells. 4. Target not expressed: The molecular target of this compound (e.g., TNFR1) may not be expressed at sufficient levels in your chosen cell line. | 1. Test a wider and higher range of concentrations. 2. Prepare fresh stock solutions and dilutions for each experiment. Protect from light if light-sensitive. 3. While not commonly reported for Vinigrol, consider using permeabilization agents for specific intracellular target assays, though this can affect cell viability. 4. Confirm the expression of the target protein in your cell line using techniques like Western blot or flow cytometry. |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven cell distribution across the plate. 2. "Edge effects" in multi-well plates: Evaporation from the outer wells can concentrate the compound and affect cell growth. 3. Compound precipitation: High concentrations of this compound may precipitate out of the aqueous culture medium. | 1. Ensure the cell suspension is thoroughly mixed before and during plating. 2. Avoid using the outermost wells of the plate for experiments. Fill them with sterile PBS or media to maintain humidity. 3. Visually inspect your diluted solutions for any precipitate. If observed, consider lowering the concentration range or using a different solvent system (with proper validation). |
| Unexpected cytotoxicity at low concentrations | 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. 2. Off-target effects: The compound may be interacting with unintended cellular targets. 3. Contamination: The stock solution or culture medium may be contaminated. | 1. Ensure the final solvent concentration is non-toxic for your cell line (generally <0.5% for DMSO). Always include a vehicle control (media with the same solvent concentration as your highest compound concentration). 2. This is inherent to many compounds. Consider profiling against a panel of targets to identify potential off-target interactions. 3. Use sterile techniques and regularly check for contamination in your cell cultures and reagents. |
| Inconsistent results in platelet aggregation assays | 1. Pre-analytical variables: Improper blood collection, incorrect anticoagulant, or inappropriate storage temperature can affect platelet function. 2. Platelet activation during preparation: Vigorous mixing or incorrect centrifugation speeds can prematurely activate platelets. 3. Variable agonist response: The potency of the platelet-activating factor (PAF) may vary between batches or due to degradation. | 1. Standardize blood collection and processing procedures. Use the correct anticoagulant (e.g., 3.8% trisodium (B8492382) citrate) and maintain samples at room temperature. 2. Handle blood samples gently and adhere to validated centrifugation protocols for preparing platelet-rich plasma. 3. Prepare fresh agonist solutions and validate their activity with control samples in each experiment. |
Quantitative Data
The following table summarizes the known in vitro potency of this compound. Researchers are encouraged to determine the IC50 values for their specific cell lines and assays.
| Biological Activity | Assay | System | IC50 Value | Reference |
| Inhibition of Platelet Aggregation | Platelet-Activating Factor (PAF)-induced aggregation | Human Plasma | 33 nM | N/A |
Note: Further quantitative data on the TNF-α antagonistic and anti-cancer activities of this compound are not extensively reported in the literature and should be determined empirically.
Experimental Protocols
The following are detailed, adaptable protocols for key experiments involving this compound.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol provides a framework for assessing the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Adherent cancer cell line of interest (e.g., MCF-7, A549)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A common starting range is 1 nM to 100 µM.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and an "untreated control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
-
TNF-α Inhibition Assay (ELISA)
This protocol describes how to measure the inhibitory effect of this compound on TNF-α-induced cytokine production in macrophages.
Materials:
-
This compound stock solution
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) to induce TNF-α production
-
ELISA kit for the cytokine of interest (e.g., mouse IL-6)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Remove the old medium and add 100 µL of the this compound dilutions. Include a vehicle control.
-
Incubate for 1-2 hours.
-
-
LPS Stimulation:
-
Add LPS to each well (except the unstimulated control) to a final concentration of 1 µg/mL to induce TNF-α production.
-
Incubate for 24 hours.
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant for cytokine quantification.
-
-
ELISA:
-
Perform the ELISA for the target cytokine (e.g., IL-6) according to the manufacturer's protocol.
-
This typically involves adding the collected supernatants and standards to an antibody-coated plate, followed by incubation with detection antibodies and a substrate for color development.
-
-
Data Analysis:
-
Calculate the concentration of the cytokine in each sample based on the standard curve.
-
Determine the percentage of inhibition of cytokine production for each this compound concentration relative to the LPS-stimulated vehicle control.
-
Calculate the IC50 value.
-
Platelet Aggregation Assay
This protocol outlines the measurement of this compound's inhibitory effect on PAF-induced platelet aggregation.
Materials:
-
This compound stock solution
-
Freshly drawn human blood in 3.8% trisodium citrate
-
Platelet-Activating Factor (PAF) as the agonist
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Light Transmission Aggregometer
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge the citrated blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP.
-
-
Aggregometer Setup:
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
-
Inhibition Assay:
-
Pipette PRP into the aggregometer cuvettes.
-
Add different concentrations of this compound or vehicle control to the cuvettes and incubate for a few minutes.
-
Add a fixed concentration of PAF to induce aggregation.
-
Record the change in light transmission for several minutes.
-
-
Data Analysis:
-
Determine the maximum aggregation percentage for each concentration of this compound.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Determine the IC50 value of this compound for PAF-induced platelet aggregation.
-
Visualizations
Signaling Pathways
Caption: Putative TNF-α signaling pathway modulated by this compound.
Experimental Workflow
Caption: General experimental workflow for in vitro testing of this compound.
(-)-Vinigrol stability in cell culture media over time
This technical support center provides guidance and answers to frequently asked questions regarding the stability of (-)-Vinigrol in cell culture media. Researchers, scientists, and drug development professionals can use this resource to address common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in standard cell culture media like DMEM or RPMI-1640?
There is currently limited publicly available data specifically detailing the stability of this compound in cell culture media. As a complex diterpenoid, its stability can be influenced by several factors including media composition, pH, temperature, and exposure to light. It is recommended to perform a stability study under your specific experimental conditions.
Q2: What are the potential signs of this compound degradation in my cell culture experiments?
Inconsistent or lower-than-expected biological activity of this compound in your assays could be an indicator of degradation. Visible changes in the culture medium, such as color alteration or precipitation, might also suggest instability, although these are less common for small molecules at typical working concentrations.
Q3: At what temperature should I store my stock solution of this compound?
For long-term storage, it is advisable to store stock solutions of this compound, typically dissolved in a suitable organic solvent like DMSO, at -20°C or -80°C. For working solutions diluted in cell culture media, it is best to prepare them fresh for each experiment.
Q4: Can I pre-mix this compound in cell culture medium and store it for future use?
It is generally not recommended to store cell culture medium containing this compound for extended periods. The complex mixture of components in the medium, including salts, amino acids, and vitamins, can potentially interact with and degrade the compound over time.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variability in experimental results between batches. | Degradation of this compound in pre-mixed media or inconsistent storage of stock solutions. | Prepare fresh working solutions of this compound for each experiment. Ensure proper storage of stock solutions at -20°C or -80°C. Perform a stability test to determine the degradation rate under your experimental conditions. |
| Loss of expected biological effect over the course of a long-term experiment (e.g., >48 hours). | This compound may be degrading in the cell culture medium at 37°C. | Consider replenishing the medium with freshly prepared this compound at regular intervals during the experiment. For example, perform a medium change with the compound every 24-48 hours. |
| Precipitation observed in the cell culture medium after adding this compound. | The concentration of this compound may exceed its solubility in the aqueous medium. The organic solvent used for the stock solution may be at too high of a final concentration. | Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, typically below 0.5%. Test the solubility of this compound in your specific cell culture medium before conducting experiments. |
Illustrative Stability Data of a Diterpenoid in Cell Culture Media
The following table provides a hypothetical example of what stability data for a compound like this compound might look like. Note: This is not actual data for this compound and should be used for illustrative purposes only.
| Time (hours) | % Remaining in DMEM at 37°C | % Remaining in RPMI-1640 at 37°C | % Remaining in DMEM at 4°C |
| 0 | 100% | 100% | 100% |
| 6 | 95% | 97% | 99% |
| 12 | 88% | 92% | 99% |
| 24 | 75% | 81% | 98% |
| 48 | 55% | 65% | 97% |
| 72 | 38% | 49% | 96% |
Experimental Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method for determining the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Incubator set to 37°C and a refrigerator at 4°C
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for mobile phase)
-
Syringe filters (0.22 µm)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Prepare the working solution by diluting the stock solution into the cell culture medium to the final desired experimental concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Time Point 0: Immediately after preparation, take an aliquot of the working solution. This will serve as your T=0 sample.
-
Sample Incubation: Aliquot the remaining working solution into separate sterile tubes for each time point and condition (e.g., 24h at 37°C, 48h at 37°C, 24h at 4°C, etc.). Place the tubes in the appropriate incubator or refrigerator.
-
Sample Collection: At each designated time point, retrieve the corresponding tube.
-
Sample Preparation for Analysis:
-
For each sample, precipitate proteins and other macromolecules by adding 3 volumes of ice-cold acetonitrile.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitate.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC/LC-MS Analysis:
-
Analyze the samples using a validated HPLC or LC-MS method to quantify the concentration of this compound.
-
The mobile phase and gradient will need to be optimized for this compound. A typical starting point for a C18 column would be a gradient of water and acetonitrile with 0.1% formic acid.
-
-
Data Analysis:
-
Determine the peak area corresponding to this compound for each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
This compound has been identified as a tumor necrosis factor (TNF) antagonist.[3][4] TNF is a pro-inflammatory cytokine that binds to its receptors (TNFR1 and TNFR2), initiating downstream signaling cascades that lead to inflammation and apoptosis. As an antagonist, this compound likely interferes with the binding of TNF to its receptors.
Caption: Inhibition of the TNF signaling pathway by this compound.
References
Preventing (-)-Vinigrol precipitation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and storage of (-)-Vinigrol, with a specific focus on preventing its precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a structurally complex diterpenoid natural product first isolated from the fungus Virgaria nigra.[1] It exhibits a range of biological activities, notably acting as an antagonist of Tumor Necrosis Factor-alpha (TNF-α).[1][2][3][4] By interfering with the TNF-α signaling pathway, this compound can modulate inflammatory responses.
Q2: What are the recommended solvents for preparing this compound stock solutions?
While specific solubility data for this compound is not extensively published, it is reported to be soluble in common organic solvents. Based on its diterpenoid structure, which is largely hydrophobic, the recommended solvents for preparing high-concentration stock solutions are high-purity, anhydrous Dimethyl Sulfoxide (DMSO) and Ethanol. For many complex organic molecules, DMSO is a preferred solvent due to its high solubilizing power.[5]
Q3: What are the optimal storage conditions for this compound stock solutions to prevent precipitation?
To ensure the stability of your this compound stock solution and prevent precipitation, it is crucial to adhere to the following storage guidelines:
-
Temperature: For long-term storage (months), store stock solutions at -80°C. For short-term storage (weeks), -20°C is acceptable.[6][7]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can promote precipitation and degradation, it is highly recommended to aliquot the stock solution into single-use volumes.[8]
-
Light Protection: Store aliquots in amber-colored vials or protect them from light to prevent potential photodegradation.[9]
-
Moisture Prevention: Use tightly sealed vials to prevent the absorption of atmospheric moisture, especially when using hygroscopic solvents like DMSO.[7]
Q4: I observed precipitation in my this compound stock solution after storing it. Can I still use it?
If precipitation is observed, it is recommended to attempt to redissolve the compound. Gently warm the vial to room temperature or in a water bath set to no higher than 37°C.[5] Following this, sonication for 5-10 minutes can help to break up any precipitate and facilitate complete dissolution.[10] It is critical to visually inspect the solution to ensure it is completely clear before use. If the precipitate does not redissolve, it is best to prepare a fresh stock solution to ensure accurate concentration and experimental reproducibility.
Q5: Precipitation occurred when I diluted my this compound DMSO stock solution into an aqueous buffer or cell culture medium. What is the cause and how can I prevent this?
This is a common issue known as "antisolvent precipitation" or "solvent-shifting."[5] this compound is highly soluble in a strong organic solvent like DMSO but is likely poorly soluble in aqueous solutions. When the concentrated DMSO stock is rapidly diluted into an aqueous medium, the drastic change in solvent polarity causes the compound to precipitate out of the solution.
To prevent this, employ a serial dilution method. First, create an intermediate dilution of the DMSO stock in your aqueous medium. This can be done by adding the stock solution dropwise to the pre-warmed medium while gently vortexing.[11] This intermediate dilution can then be further diluted to the final desired concentration.
Troubleshooting Guide for this compound Precipitation
This guide provides a systematic approach to identifying and resolving issues with this compound precipitation.
| Problem | Potential Cause | Recommended Action |
| This compound powder does not fully dissolve in the solvent. | Inappropriate Solvent/Concentration: The chosen solvent may not be suitable for the desired concentration. | Use a high-purity, anhydrous solvent such as DMSO or Ethanol. If the compound remains insoluble, consider preparing a more dilute stock solution. Perform a small-scale solubility test to determine the optimal concentration. |
| Low-Quality Solvent: The presence of water or other impurities in the solvent can reduce solubility. | Always use fresh, unopened, anhydrous-grade solvents.[7] | |
| Insufficient Agitation: The compound may require more energy to dissolve completely. | Vortex the solution vigorously. If undissolved particles remain, sonicate the solution in a water bath for 5-10 minutes.[5][10] | |
| Precipitate forms in the stock solution during storage. | Improper Storage Temperature: Storing at a temperature that is too high or experiencing temperature fluctuations can lead to precipitation. | Store stock solutions at -20°C for short-term and -80°C for long-term storage in single-use aliquots.[6][8] |
| Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can cause the compound to come out of solution. | Prepare single-use aliquots to minimize freeze-thaw cycles.[8] | |
| Supersaturated Solution: The initial concentration may have been too close to the solubility limit at the storage temperature. | Consider preparing a slightly more dilute stock solution. | |
| Precipitate forms upon dilution into aqueous media. | Antisolvent Precipitation: Rapid change in solvent polarity causes the hydrophobic compound to precipitate. | Perform a serial dilution. First, dilute the DMSO stock into a small volume of pre-warmed (37°C) aqueous medium with gentle vortexing. Then, add this intermediate dilution to the final volume.[11] |
| Final Concentration Too High: The final concentration in the aqueous medium may exceed the solubility limit of this compound. | Determine the aqueous solubility limit and ensure the final working concentration is below this limit. |
Experimental Protocols
Protocol 1: Determining the Solubility of this compound
Objective: To determine the approximate solubility of this compound in a chosen solvent.
Materials:
-
This compound powder
-
Anhydrous solvent (e.g., DMSO, Ethanol)
-
Vortex mixer
-
Sonicator
-
Calibrated micropipettes
-
Sterile microcentrifuge tubes
Methodology:
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into a pre-weighed microcentrifuge tube.
-
Solvent Addition: Add a small, measured volume of the chosen solvent to the tube to achieve a high starting concentration (e.g., 20 mg/mL).
-
Dissolution: Vortex the tube vigorously for 2-3 minutes. If the solid is not fully dissolved, sonicate for 5-10 minutes.
-
Observation: Visually inspect the solution against a dark background.
-
If the solution is clear, the compound is soluble at this concentration. You can add more solute in small, known increments until a precipitate is observed to determine the saturation point.
-
If a precipitate remains, add a small, known volume of solvent to decrease the concentration. Repeat the vortexing and sonication steps.
-
-
Endpoint: Continue adding solvent in measured volumes until the solution becomes completely clear. The concentration at which the compound fully dissolves is the approximate solubility.
Protocol 2: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound powder (Molecular Weight: 322.49 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh 3.22 mg of this compound powder and place it into a sterile vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex for 2-3 minutes. If necessary, sonicate for 5-10 minutes until the solution is completely clear.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, amber-colored vials. Store at -20°C for short-term use or -80°C for long-term storage.
Visualizations
Troubleshooting Workflow for this compound Precipitation
Caption: A workflow for troubleshooting this compound precipitation.
This compound as a TNF-α Signaling Antagonist
Caption: this compound antagonizes the binding of TNF-α to its receptor.
References
- 1. hpc.pku.edu.cn [hpc.pku.edu.cn]
- 2. Total Synthesis of Vinigrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Scalable Total Synthesis of (â)-Vinigrol - American Chemical Society - Figshare [acs.figshare.com]
- 4. The Li Synthesis of Vinigrol [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fastercapital.com [fastercapital.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Potential off-target effects of (-)-Vinigrol in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of (-)-Vinigrol in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known on-target effects?
A1: this compound is a structurally complex diterpenoid natural product isolated from the fungus Virgaria nigra.[1] It is known to exhibit several potent pharmacological activities, including antihypertensive and platelet-aggregation-inhibiting properties. A primary reported on-target effect is its role as an antagonist of Tumor Necrosis Factor-alpha (TNF-α).[1][2] More recently, it has been shown to activate the ATF4/DDIT3-mediated PERK arm of the unfolded protein response (UPR), leading to non-apoptotic death of breast cancer cells.[2]
Q2: What are off-target effects and why are they a concern when working with this compound?
A2: Off-target effects occur when a compound interacts with proteins other than its intended therapeutic target. These unintended interactions can lead to a range of consequences, including unexpected phenotypic outcomes, cellular toxicity, or misinterpretation of experimental results. Due to the complex structure of natural products like this compound, it is crucial to consider and investigate potential off-target effects to ensure that the observed biological activities are indeed due to the modulation of the intended target.
Q3: Are there any known off-target effects of this compound?
A3: To date, comprehensive public profiling of this compound against a broad panel of off-target proteins (e.g., kinases, GPCRs, ion channels) has not been extensively reported in the literature. Its recently identified activity on the PERK/ATF4 pathway, while a significant finding, could be considered an off-target effect if the primary focus of a study is on its TNF-α antagonistic properties, or vice-versa. Researchers should therefore empirically determine the selectivity of this compound in their specific cellular model.
Q4: What initial steps should I take to assess the potential for off-target effects in my experiments?
A4: A good starting point is to perform a dose-response curve for your observed phenotype and compare the potency with the known potency for the on-target effect. Additionally, using a structurally unrelated compound with the same on-target activity can help to confirm that the observed phenotype is due to the on-target effect. If discrepancies arise, a more in-depth off-target profiling strategy may be necessary.
Troubleshooting Guides
This section provides practical guidance for specific issues you may encounter during your experiments with this compound.
Issue 1: Unexpected Cytotoxicity Observed at Concentrations Intended for On-Target Activity
You are using this compound to inhibit TNF-α signaling, but you observe significant cell death at concentrations where you expect to see specific antagonism.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
-
Validate Target Engagement: First, confirm that this compound is engaging with its intended target (e.g., a component of the TNF-α signaling pathway) in your cellular system at the concentrations used. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this.
-
Determine Cytotoxic Potency: Perform a dose-response experiment using a standard cytotoxicity assay, such as the MTT or LDH release assay, to determine the 50% inhibitory concentration (IC50) for cytotoxicity.
-
Compare Potencies: Compare the IC50 value for cytotoxicity with the IC50 value for your on-target effect (e.g., inhibition of TNF-α-induced NF-κB activation).
-
Interpret Results:
-
If the cytotoxic IC50 is significantly higher than the on-target IC50, the observed cell death at lower concentrations is less likely a direct off-target effect and may be related to other experimental variables.
-
If the cytotoxic IC50 is similar to the on-target IC50, the cytotoxicity could be linked to the on-target mechanism or a potent off-target effect. Further investigation into off-target pathways is warranted.
-
Issue 2: Inconsistent or Weaker-than-Expected TNF-α Inhibition
You are not observing the expected level of TNF-α antagonism with this compound treatment in your cellular assay.
Caption: Troubleshooting workflow for inconsistent TNF-α inhibition.
-
Verify Compound: Ensure the integrity and concentration of your this compound stock solution.
-
Confirm Target Engagement: Use CETSA to confirm that this compound is binding to its intended target within the TNF-α pathway in your cells.
-
Investigate Counteracting Pathways: Given that this compound can activate the PERK/ATF4 arm of the UPR, which can have pro-survival effects, investigate if this pathway is being activated at the concentrations you are using.[2] Activation of pro-survival pathways could mask the inhibitory effects on TNF-α-induced apoptosis.
-
Perform western blotting for markers of PERK activation, such as phosphorylated PERK (p-PERK) and ATF4.
-
-
Interpret Results: If you confirm target engagement but also observe activation of the PERK pathway, it is possible that the off-target effect is interfering with your expected on-target outcome. Consider using readouts of TNF-α signaling that are less likely to be affected by UPR activation, or use an inhibitor of the PERK pathway as a control.
Data Presentation
Table 1: Hypothetical Potency of this compound for On-Target and Off-Target Effects
| Parameter | IC50 / EC50 (µM) | Assay Type |
| On-Target Effect | ||
| TNF-α Inhibition | 0.5 | NF-κB Reporter Assay |
| Potential Off-Target Effects | ||
| Cytotoxicity (72h) | 10 | MTT Assay |
| PERK Activation | 2 | p-PERK Western Blot |
| Kinase X Inhibition | 5 | In vitro Kinase Assay |
| Kinase Y Inhibition | > 50 | In vitro Kinase Assay |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from established CETSA methodologies.[3][4][5][6]
Principle: CETSA assesses the thermal stability of a target protein in the presence and absence of a ligand. Ligand binding stabilizes the protein, resulting in a higher melting temperature.[3]
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Harvesting: Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C in 2-4°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes. Include an unheated control.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (soluble protein fraction) and analyze by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability.[7][8][9][10]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.[7]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-only controls.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Kinase Inhibitor Profiling
This is a generalized protocol for an in vitro kinase inhibitor screen.
Principle: To assess the inhibitory activity of this compound against a panel of purified protein kinases. This is often performed as a fee-for-service by specialized companies.
Procedure:
-
Assay Setup: In a multi-well plate, combine a specific kinase, its substrate (e.g., a peptide), and ATP.
-
Compound Addition: Add this compound at various concentrations.
-
Kinase Reaction: Incubate the plate at 30°C for a specified time to allow the kinase to phosphorylate its substrate.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. A common method is to measure the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™).[11]
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value for each kinase in the panel.
Mandatory Visualizations
Signaling Pathways
Caption: On-target effect of this compound on the TNF-α signaling pathway.[12][13][14][15]
Caption: Potential off-target effect of this compound on the PERK signaling pathway.[16][17][18][19][20]
References
- 1. The Li Synthesis of Vinigrol [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 12. TNF Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Frontiers | The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. PERK signaling promotes mitochondrial elongation by remodeling membrane phosphatidic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The PERK arm of the unfolded protein response regulates satellite cell-mediated skeletal muscle regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The PERK Arm of the Unfolded Protein Response Regulates Mitochondrial Morphology during Acute Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Total Synthesis of (-)-Vinigrol
Welcome to the technical support center for the total synthesis of (-)-Vinigrol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during this complex synthesis. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides for key reactions, complete with experimental protocols and data summaries.
Frequently Asked Questions (FAQs)
Q1: I am observing a low yield in the initial intermolecular Diels-Alder reaction in the Baran synthesis. What are the potential causes and solutions?
A1: Low yields in the initial Diels-Alder reaction can stem from several factors. Firstly, the purity of the diene and dienophile is critical; ensure both starting materials are freshly purified. Secondly, the reaction is sensitive to the Lewis acid catalyst. Inconsistent catalyst activity or the presence of moisture can significantly reduce the yield. It is recommended to use freshly opened or properly stored Lewis acid. Finally, reaction temperature and time can influence the outcome. A modest diastereomeric excess (2:1 dr) was reported for this step, suggesting that optimizing these parameters may be necessary to favor the desired product.[1]
Q2: My Grob fragmentation is not proceeding to completion or is giving a mixture of products. How can I improve this key step?
A2: The Grob fragmentation is a pivotal step in constructing the eight-membered ring of Vinigrol and its success is highly dependent on the stereochemical arrangement of the leaving group and the fragmenting bond.[1] Ensure the precursor alcohol has the correct stereochemistry for an anti-periplanar arrangement, as this is crucial for the reaction to proceed efficiently.[2] In the Baran synthesis, a hydroxyl-directed reduction was employed to set this stereocenter correctly.[2] If the stereochemistry is correct, consider the choice of base and solvent. The reaction is typically run under basic conditions, and incomplete reaction could indicate insufficient base strength or solubility issues.
Q3: The intramolecular [5+2] cycloaddition in the Li synthesis is resulting in a low yield. What are the critical parameters for this reaction?
A3: The type II intramolecular [5+2] cycloaddition is a key ring-forming reaction in the Li synthesis. The success of this step is highly dependent on the precursor's conformation. The reaction can be carried out on a gram scale, suggesting its robustness.[3] However, issues with yield could be related to the purity of the starting material or the reaction conditions. Ensure the precursor is free of impurities that could interfere with the catalyst or the desired reaction pathway. The choice of solvent and temperature is also critical for facilitating the necessary conformational arrangement for the cycloaddition to occur.
Troubleshooting Guides for Key Reactions
Intermolecular & Intramolecular Diels-Alder Reactions (Baran Synthesis)
The Baran synthesis uniquely employs both an inter- and a subsequent intramolecular Diels-Alder reaction to rapidly assemble the core structure of Vinigrol.
Potential Issues & Solutions:
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Intermolecular Diels-Alder | Impure diene or dienophile. | Purify starting materials immediately before use (e.g., distillation or chromatography). |
| Inactive or hydrolyzed Lewis acid catalyst. | Use a fresh bottle of Lewis acid or titrate to determine activity. Ensure anhydrous conditions. | |
| Suboptimal reaction temperature or time. | Systematically vary the temperature and monitor the reaction progress by TLC or LC-MS to find the optimal conditions. | |
| Low Diastereoselectivity | Inherent facial bias of the substrates. | While the reported diastereoselectivity is modest, exploring different Lewis acids or chiral catalysts could potentially improve it. |
| Low Yield in Intramolecular Diels-Alder | Incorrect conformation of the triene precursor. | This reaction is conformationally controlled. The cyclization can be performed at elevated temperatures (105°C) to facilitate the required conformation.[1] |
| Decomposition of starting material. | Ensure the triene precursor is handled under inert conditions to prevent oxidation or other side reactions. |
Experimental Protocol: Intramolecular Diels-Alder Reaction (Adapted from Baran et al.)
To a solution of the triene precursor in toluene, add the appropriate catalyst (if any). The reaction mixture is then heated to 105°C for 90 minutes.[1] The progress of the reaction should be monitored by TLC. Upon completion, the reaction is cooled to room temperature and purified by silica (B1680970) gel chromatography.
Logical Workflow for Troubleshooting the Diels-Alder Reactions
Caption: Troubleshooting workflow for low yields in Diels-Alder reactions.
Grob Fragmentation (Baran Synthesis)
The Grob fragmentation is a critical step for the formation of the eight-membered ring in the Vinigrol core.
Potential Issues & Solutions:
| Issue | Potential Cause | Recommended Solution |
| No Reaction or Incomplete Reaction | Incorrect stereochemistry of the precursor alcohol. | The hydroxyl group and the leaving group must be in an anti-periplanar arrangement. Verify the stereochemistry of the precursor. A directed reduction may be necessary to achieve the correct isomer.[2] |
| Insufficiently strong base. | Use a strong, non-nucleophilic base such as KHMDS.[2] | |
| Poor leaving group. | Ensure the alcohol is converted to a good leaving group, such as a mesylate or tosylate. | |
| Formation of Side Products | Elimination or substitution reactions. | Optimize reaction temperature and use a sterically hindered base to minimize side reactions. |
Experimental Protocol: Grob Fragmentation (Adapted from Baran et al.)
The precursor alcohol is first converted to its mesylate. To a solution of the mesylate in an appropriate aprotic solvent (e.g., THF), a solution of KHMDS is added at a low temperature (e.g., -78 °C). The reaction is slowly warmed to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched and the product is extracted and purified by chromatography. The reported yield for this two-step sequence is 85%.[2]
Signaling Pathway for a Successful Grob Fragmentation
Caption: Key steps in the Grob fragmentation for Vinigrol synthesis.
Shapiro Reaction (Baran Synthesis)
The Shapiro reaction is employed in the final stages of the Baran synthesis to introduce a key vinyl group.
Potential Issues & Solutions:
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Alkene | Incomplete formation of the trisylhydrazone. | Ensure complete conversion of the ketone to the trisylhydrazone before proceeding. This can be monitored by NMR or LC-MS. |
| Insufficient equivalents of organolithium reagent. | The Shapiro reaction requires at least two equivalents of a strong base (e.g., n-BuLi or s-BuLi). Using a slight excess may improve yields. | |
| Quenching of the vinyllithium (B1195746) intermediate. | Ensure strictly anhydrous and anaerobic conditions to prevent premature quenching of the reactive intermediate. | |
| Formation of undesired regioisomers | Deprotonation at the wrong α-carbon. | The regioselectivity of the deprotonation is influenced by sterics and the directing effect of the trisylhydrazone. In complex systems, a mixture of regioisomers can sometimes be obtained. |
Experimental Protocol: Shapiro Reaction (Adapted from Baran et al.)
The α-hydroxy ketone is first converted to the corresponding trisylhydrazone.[2] The trisylhydrazone is then dissolved in an anhydrous ethereal solvent (e.g., THF/hexane) under an inert atmosphere and cooled to -78 °C. A solution of a strong organolithium base (e.g., s-BuLi) is added dropwise, and the reaction is allowed to warm to room temperature and stir for several hours. The reaction is then quenched with an electrophile (in this case, formaldehyde (B43269) was used in a subsequent step) or a proton source.
Summary of Reported Yields
The following table summarizes the reported yields for key steps in the total synthesis of this compound by Baran and colleagues.
| Reaction Step | Reactant | Product | Reported Yield | Reference |
| Hydroxyl-directed reduction & subsequent steps | Silyl-protected alcohol | Diol intermediate | 72% (over 3 steps) | [2] |
| Grob fragmentation | Mesylated diol | Vinigrol core | 85% (over 2 steps) | [2] |
| Dipolar cycloaddition | Alkene | Isoxazoline | 88% | [4] |
| Directed olefin hydrogenation | Isoxazoline | Reduced isoxazoline | 83% | [2][4] |
| Saegusa deamination sequence | Reduced isoxazoline | Tertiary alcohol | 56% (overall) | [2][4] |
| Dihydroxylation and oxidation | Tertiary alcohol | α-hydroxy ketone | 81% (overall) | [2][5] |
| Overall Yield (Baran Synthesis) | Commercially available materials | (±)-Vinigrol | 3% (23 steps) | [2][5] |
References
Technical Support Center: Synthesis of (-)-Vinigrol
Welcome to the technical support center for the synthesis of the complex diterpenoid, (-)-Vinigrol. This resource is designed for researchers, scientists, and drug development professionals engaged in the challenging task of synthesizing this potent natural product. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experimental work, particularly concerning scalability.
Frequently Asked Questions (FAQs)
Q1: My late-stage ring-closing metathesis (RCM) to form the central eight-membered ring is failing. What could be the issue?
A1: This is a well-documented and significant challenge in several synthetic approaches to this compound. The primary issue is typically severe steric hindrance in advanced, heavily substituted intermediates. As demonstrated in synthetic efforts by the Paquette group, numerous substrates designed for late-stage RCM have failed to cyclize. The steric congestion imposed by the functionalized cis-decalin core prevents the terminal olefins of the bridging chain from achieving the necessary proximity for the catalyst to operate effectively. Instead of cyclization, you may observe undesired olefin isomerization.
-
Troubleshooting Recommendation: Consider a synthetic strategy where the eight-membered ring is formed earlier in the sequence from a more flexible precursor, or employ a different key cyclization method altogether, such as an intramolecular Diels-Alder or a fragmentation reaction to unveil the core.[1]
Q2: I am having difficulty with the stereocontrol during the reduction of the ketone precursor to the alcohol needed for the Grob fragmentation, as in the Baran synthesis. Why is this happening?
A2: The stereochemical outcome of this reduction is critical for a successful Grob fragmentation, which requires a specific anti-periplanar alignment of the C-O bond and the C-C bond to be cleaved. In the Baran synthesis, non-directed reducing agents like DIBAL-H were found to afford mainly the undesired alcohol diastereomer.[2] This is due to the steric shielding of one face of the ketone by the C-9 methyl group, forcing the hydride to attack from the opposite, undesired face.
-
Troubleshooting Recommendation: A hydroxyl-directed reduction is necessary to achieve the correct stereoisomer. The successful protocol involves using Evans's Me₄NBH(OAc)₃-mediated reduction, which directs the hydride delivery internally, resulting in the required alcohol for the subsequent fragmentation.[3]
Q3: My intramolecular Diels-Alder (IMDA) reaction to form the tricyclic core is giving low yields or requires harsh conditions. How can this be optimized?
A3: The success of the IMDA reaction is highly dependent on the conformation of the triene precursor. In some approaches, the precursor is conformationally constrained in a way that facilitates the reaction, allowing it to proceed under remarkably mild conditions. For example, in one of Baran's key intermediates, the addition of allyl magnesium bromide to an aldehyde set up a triene that cyclized spontaneously at room temperature over two weeks, or quantitatively in 15 hours at 45-105 °C.[4][5]
-
Troubleshooting Recommendation:
-
Substrate Conformation: Analyze the conformation of your IMDA precursor. Minor structural changes can significantly impact the ease of cyclization.
-
Lewis Acid Catalysis: For less reactive systems, the use of a Lewis acid can promote the reaction by lowering the LUMO of the dienophile.
-
Thermal Conditions: Carefully optimize the reaction temperature. While higher temperatures can provide the activation energy, they can also lead to decomposition or side reactions if the substrate is sensitive.
-
Q4: I am attempting a late-stage dehydration on the Vinigrol core, but I am observing an unintended fragmentation reaction. What is causing this?
A4: This issue has been observed in synthetic routes that utilize trifluoroethyl ethers as protecting groups. The trifluoroethyl ether, under certain conditions, can act as a leaving group, initiating an unwanted Grob-type fragmentation. This highlights the extreme sensitivity of the congested core to reaction conditions and the potential for functional groups to behave in unintended ways.[6]
-
Troubleshooting Recommendation: If you observe unintended fragmentation during dehydration, avoid harsh acidic or basic conditions. A milder, specialized dehydrating agent, such as the Burgess reagent, has been shown to effect the desired dehydration without initiating fragmentation.[6]
Troubleshooting Guide: Key Reaction Steps
This guide provides insights into common problems encountered during key transformations in scalable this compound syntheses.
The Grob Fragmentation
The Grob fragmentation is a powerful tool for constructing the unique bridged ring system of Vinigrol. However, its success is highly contingent on substrate stereochemistry.
| Problem | Potential Cause | Suggested Solution |
| No fragmentation or low yield | Incorrect stereochemistry of the alcohol precursor, leading to poor orbital overlap between the C-O bond and the fragmenting C-C bond. | Ensure the correct diastereomer of the alcohol is used. Employ a directed reduction (e.g., Evans's conditions) to set this critical stereocenter.[2][3] |
| The leaving group is not sufficiently reactive. | Ensure complete conversion of the alcohol to a good leaving group, such as a mesylate. | |
| Formation of elimination byproducts | The base used for fragmentation is also promoting E2 elimination. | Use a non-nucleophilic, sterically hindered base like KHMDS. Ensure anhydrous conditions and low temperatures to favor the fragmentation pathway. |
Late-Stage Functionalization & Stereocontrol
The highly compact and rigid core of late-stage Vinigrol intermediates makes further functionalization notoriously difficult. Many seemingly straightforward transformations can fail unexpectedly.
| Problem | Potential Cause | Suggested Solution |
| Olefin hydrogenation fails or is very slow | Steric hindrance from nearby axial substituents (e.g., C-9 methyl, C-12 isopropyl groups) blocks catalyst access to one face of the double bond.[3] | A directed hydrogenation may be required. In the Baran synthesis, a Crabtree's catalyst in the presence of B(O-iPr)₃ was the only successful condition among dozens tested on various intermediates.[3] |
| Poor stereoselectivity in installing C8/C8a methyl and hydroxyl groups | The cis-orientation of these groups is thermodynamically disfavored and sterically challenging to install directly. Reagents typically approach from the less hindered face, giving the wrong diastereomer. | An indirect, multi-step sequence is often necessary. One successful strategy involved a [3+2] dipolar cycloaddition of bromonitrile oxide, followed by a Saegusa deamination sequence to unveil the desired functionality. This approach provides excellent stereocontrol.[3] |
Quantitative Data from Scalable Syntheses
The following tables summarize yields for key steps in syntheses that have been explicitly described as "scalable."
Table 1: Selected Gram-Scale Step Yields in the Baran Synthesis (2009) [3]
| Step | Reaction Type | Scale | Reported Yield |
| 1 | Hydroxyl-directed reduction | Gram-scale | 72% (over 3 steps) |
| 2 | Mesylation & Grob Fragmentation | Gram-scale | 85% (over 2 steps) |
| 3 | Dipolar Cycloaddition | Gram-scale | 88% |
| 4 | Saegusa Deamination Sequence | Gram-scale | 56% (over 3 steps) |
| 5 | Final Shapiro Reaction | Not specified | 51% |
Table 2: Overview of the Luo Scalable Synthesis (2019) [7][8]
| Metric | Value |
| Starting Material | (S)-(-)-Limonene |
| Starting Material Scale | 50 g |
| Total Steps | 20 |
| Overall Yield | 1.4% |
| Final Product Quantity | >600 mg |
Key Synthetic Pathways & Logic Diagrams
The following diagrams illustrate the strategic logic of successful and challenging approaches to the Vinigrol core.
Caption: Comparison of Baran's successful core construction via fragmentation with Paquette's challenging late-stage RCM approach.
Caption: Troubleshooting workflow for a low-yielding Grob fragmentation step.
Detailed Experimental Protocols
Protocol 1: Gram-Scale Grob Fragmentation (Adapted from Baran, 2009)
Objective: To form the tricyclic core of Vinigrol from the key tetracyclic mesylate precursor. This protocol combines the mesylation and fragmentation steps.
Materials:
-
Tetracyclic alcohol precursor (e.g., compound 4 in the 2009 JACS paper)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Potassium bis(trimethylsilyl)amide (KHMDS), 0.5 M solution in toluene (B28343)
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
Mesylation:
-
To a solution of the tetracyclic alcohol (1.0 eq) in anhydrous DCM (0.1 M) at 0 °C under an inert atmosphere, add TEA (3.0 eq).
-
Slowly add MsCl (1.5 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification.
-
-
Fragmentation:
-
Dissolve the crude mesylate in anhydrous THF (0.05 M) and cool the solution to -78 °C under an inert atmosphere.
-
Add the KHMDS solution (3.0 eq) dropwise over 15 minutes.
-
Allow the reaction to stir at -78 °C for 1-2 hours, monitoring by TLC for the formation of the product (e.g., compound 2 in the 2009 JACS paper).
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired tricyclic product. (Reported yield: 85% over the two steps on a gram scale) .[3]
-
Protocol 2: Scalable Transannular Diels-Alder Reaction (Adapted from Luo, 2019)
Objective: To effect the key transannular Diels-Alder (TADA) cycloaddition to form the 6-6-8 tricyclic ring system.
Materials:
-
Macrocyclic α-pyrone precursor (e.g., compound 3 in the 2019 JACS paper)
-
Toluene, anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of the macrocyclic precursor (1.0 eq) in anhydrous toluene (0.01 M) in a sealed tube, apply heat. The original procedure notes heating at 100 °C.
-
Stir the reaction for 24-48 hours. Monitor the progress by TLC or ¹H NMR analysis of an aliquot.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to yield the TADA product (e.g., compound 22 in the 2019 JACS paper). (Note: The Luo synthesis reports an 85% yield for this transformation on a gram scale) .[7]
References
- 1. Enantioselective Total Synthesis of this compound: The Evolution of a Transannular Diels-Alder Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthetic Approaches and Total Syntheses of Vinigrol, a Unique Diterpenoid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hpc.pku.edu.cn [hpc.pku.edu.cn]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
Overcoming stereoselectivity issues in (-)-Vinigrol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stereoselectivity challenges encountered during the total synthesis of (-)-Vinigrol. The information is targeted towards researchers, scientists, and professionals in drug development.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in the Initial Intermolecular Diels-Alder Reaction for Core Synthesis
The construction of the initial decalin core of Vinigrol often relies on an intermolecular Diels-Alder reaction. Achieving high diastereoselectivity in this step is crucial for the success of the entire synthesis.
Symptoms:
-
Formation of a mixture of diastereomers, complicating purification and reducing the yield of the desired product.
-
Inconsistent diastereomeric ratios (d.r.) between batches.
Possible Causes:
-
Lack of effective facial selectivity in the approach of the dienophile to the diene.
-
Inadequate Lewis acid catalysis to promote a highly ordered transition state.
-
Steric hindrance near the reaction centers.
Solutions:
Several strategies have been employed to overcome poor diastereoselectivity in the initial Diels-Alder cycloaddition. The Baran group, in their first total synthesis, utilized a substrate-controlled approach that, while effective, led to a racemic mixture. Subsequent enantioselective syntheses have employed chiral auxiliaries or catalysts.
Table 1: Comparison of Methodologies for the Initial Diels-Alder Reaction
| Method | Key Reagents & Conditions | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Yield | Reference |
| Baran (Racemic) | Diene + Enoate, Heat | Single diastereomer reported | Racemic | N/A | [1][2] |
| Luo (Enantioselective) | Transannular Diels-Alder (TADA) strategy with macrocyclic stereocontrol. | High | High | N/A | [3][4] |
| Li (Enantioselective) | Type II intramolecular [5+2] cycloaddition followed by a ring-contraction cascade. | High | High | N/A | [5][6][7] |
Experimental Protocol: Baran's Intermolecular Diels-Alder (Racemic) [1][2]
-
Preparation of the Diene: The bis-silylated diene is prepared from 1,3-cyclohexanedione.
-
Diels-Alder Reaction: The diene is reacted with an appropriate enoate (e.g., methyl 4-methyl-2-pentenoate) in a suitable solvent (e.g., toluene) and heated to promote the cycloaddition.
-
Work-up and Purification: The reaction mixture is cooled, concentrated, and purified by column chromatography to isolate the desired cycloadduct.
Workflow for Troubleshooting Poor Diastereoselectivity
Caption: Troubleshooting workflow for poor diastereoselectivity.
Issue 2: Incorrect Stereochemistry at C11 during Reduction of the Ketone
Establishing the correct stereochemistry of the hydroxyl group at C11 is critical for the subsequent Grob fragmentation, a key step in several synthetic routes to this compound.[2] Non-directed reductions often yield the undesired diastereomer due to steric hindrance.[2]
Symptoms:
-
Formation of the undesired C11 alcohol diastereomer as the major product.
-
Low yields of the desired alcohol.
Possible Causes:
-
Steric shielding by the C9 methyl group, directing the hydride reagent to the wrong face of the ketone.[2]
-
Use of a non-directing reducing agent.
Solutions:
A hydroxyl-directed reduction is necessary to achieve the desired stereochemistry at C11. The Evans' Me₄NBH(OAc)₃-mediated reduction has been shown to be highly effective.[2]
Table 2: Comparison of Reducing Agents for C11 Ketone
| Reducing Agent | Key Conditions | Diastereomeric Ratio (desired:undesired) | Yield | Reference |
| DIBAL-H (Non-directed) | Toluene, -78 °C | Favors undesired diastereomer | N/A | [2] |
| Me₄NBH(OAc)₃ (Directed) | Acetonitrile (B52724)/Acetic Acid, low temperature | Single diastereomer reported | 72% (3 steps) | [2] |
Experimental Protocol: Evans' Hydroxyl-Directed Reduction [2]
-
Substrate Preparation: The substrate containing the C11 ketone and a directing hydroxyl group at C9 is dissolved in a mixture of acetonitrile and acetic acid.
-
Reduction: The solution is cooled to a low temperature (e.g., -40 °C), and Me₄NBH(OAc)₃ is added portion-wise.
-
Quenching and Work-up: The reaction is quenched with a saturated aqueous solution of sodium potassium tartrate and warmed to room temperature. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography to yield the desired C11 alcohol.
Logical Relationship for Achieving Correct C11 Stereochemistry
Caption: Strategy for controlling C11 stereochemistry.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in controlling the stereochemistry of the tetracyclic core of this compound?
A1: The primary challenges in the stereoselective synthesis of the this compound core lie in the construction of its unique and highly congested decahydro-1,5-butanonaphthalene ring system, which contains eight contiguous stereocenters.[2][8] Key difficulties include:
-
Initial Cycloaddition: Achieving high diastereo- and enantioselectivity in the initial ring-forming reaction, often a Diels-Alder cycloaddition.[9][10]
-
Control of Quaternary Centers: Stereoselective formation of quaternary stereocenters, such as C8a.
-
Installation of Adjacent Stereocenters: Controlling the relative stereochemistry of adjacent substituents, for instance, the cis relationship between the C8 methyl and C8a hydroxyl groups.[2]
-
Transannular Reactions: In strategies involving medium-sized rings, controlling the conformation to achieve the desired stereochemical outcome in transannular reactions is a significant hurdle.[3][4]
Q2: How has the transannular Diels-Alder (TADA) reaction been applied to control stereoselectivity in this compound synthesis?
A2: The TADA strategy, notably employed by the Luo group, utilizes macrocyclic stereocontrol to dictate the stereochemical outcome of the key cycloaddition.[3][4][11] In this approach, a 10-membered ring precursor containing the diene and dienophile is synthesized. The conformational constraints of this macrocycle force the intramolecular Diels-Alder reaction to proceed through a specific transition state, thereby establishing multiple stereocenters with high selectivity in a single step. This method has proven powerful for the enantioselective synthesis of this compound.[3][12]
Signaling Pathway Analogy for TADA Strategy
Caption: The Transannular Diels-Alder (TADA) strategic pathway.
Q3: What alternatives to the Diels-Alder reaction have been successfully used to construct the core of this compound while addressing stereoselectivity?
A3: While the Diels-Alder reaction is a popular strategy, other methods have been effectively utilized. The Li group developed an elegant approach featuring a type II intramolecular [5+2] cycloaddition to form a [6-8-7] tricyclic intermediate.[5][6] This was followed by a unique ring-contraction cascade, which ultimately yielded the desired [6-8-6] core of Vinigrol. This strategy also allows for high levels of stereocontrol. Another notable reaction is the anionic oxy-Cope rearrangement, which was explored by the Paquette group in their early approaches to the decalin core.[8][9]
Q4: Can you provide a general workflow for a key stereoselective transformation in a this compound synthesis?
A4: A representative workflow is the sequence involving the hydroxyl-directed reduction and subsequent Grob fragmentation as reported by Baran.[2] This sequence is critical for setting the C11 stereocenter and constructing the bridged bicyclic system.
Experimental Workflow: Directed Reduction and Grob Fragmentation
Caption: Workflow for a key stereoselective sequence.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Synthesis of Vinigrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Total Synthesis of this compound: The Evolution of a Transannular Diels-Alder Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Li Synthesis of Vinigrol [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. Synthetic Approaches and Total Syntheses of Vinigrol, a Unique Diterpenoid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Collection - Scalable Total Synthesis of (â)-Vinigrol - Journal of the American Chemical Society - Figshare [figshare.com]
Cytotoxicity of (-)-Vinigrol at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (-)-Vinigrol, with a specific focus on its cytotoxic effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of cytotoxicity for this compound?
A1: this compound induces non-apoptotic cell death, primarily in cancer cells.[1] Its cytotoxic effect is mediated through the specific activation of the PERK/eIF2α arm of the Unfolded Protein Response (UPR).[1] This targeted activation leads to a cellular stress response that ultimately results in cell death, independent of caspase activities.[1] Notably, the other two major UPR branches, IRE1α and ATF6, do not appear to be functionally involved in this compound-induced cell death.[1]
Q2: In which types of cells has the cytotoxicity of this compound been observed?
A2: Research has demonstrated that this compound exhibits broad cytotoxic activity across multiple types of cancer cells.[1]
Q3: Does this compound induce apoptosis or necrosis at high concentrations?
A3: Current findings indicate that this compound primarily induces a non-apoptotic form of cell death.[1] While it is a common phenomenon for compounds to induce necrosis at high concentrations and apoptosis at lower concentrations, the primary described mechanism for this compound is a non-apoptotic pathway even at effective cytotoxic concentrations.[1][2]
Q4: What are the general concentration ranges I should consider for initial cytotoxicity screening with this compound?
A4: For initial screening, it is advisable to perform a dose-response study over a wide range of concentrations to determine the IC50 value for your specific cell line. A starting point could be a logarithmic dilution series, for instance, from 0.1 µM to 100 µM. "High concentrations" would typically be considered as concentrations significantly above the IC50 value, where maximum cytotoxicity is observed.
Troubleshooting Guides
Issue 1: Inconsistent Cytotoxicity Results
-
Possible Cause: Inconsistent seeding density of cells.
-
Solution: Ensure a consistent number of cells are seeded in each well. Perform a cell count before seeding and allow cells to adhere and enter the exponential growth phase before adding the compound.
-
-
Possible Cause: Variability in compound preparation.
-
Solution: Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO) for each experiment. Ensure complete dissolution and perform serial dilutions accurately. Include a vehicle control (solvent only) to account for any solvent-induced cytotoxicity.
-
-
Possible Cause: Fluctuation in incubation time.
-
Solution: Adhere to a consistent incubation time for all experiments. For time-course studies, ensure that the timing for adding reagents and taking readings is precise.
-
Issue 2: High Background in Cytotoxicity Assays
-
Possible Cause: Interference of this compound with the assay reagents.
-
Solution: Run a cell-free control where this compound is added to the assay medium without cells to check for any direct reaction with the assay components (e.g., reduction of tetrazolium salts).
-
-
Possible Cause: Contamination of cell cultures.
-
Solution: Regularly check cell cultures for any signs of contamination (e.g., changes in medium color, turbidity, or morphology). Use aseptic techniques throughout the experimental process.
-
Issue 3: No Significant Cytotoxicity Observed Even at High Concentrations
-
Possible Cause: The cell line used is resistant to this compound.
-
Solution: Consider using a positive control compound known to induce cytotoxicity in your cell line to validate the experimental setup. It is possible that the specific cell line lacks the necessary targets for this compound's cytotoxic activity.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: The cytotoxic effects of this compound may be time-dependent. Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal incubation period for observing cytotoxicity.
-
Experimental Protocols
Protocol 1: General Cell Viability Assessment using MTT Assay
This protocol provides a general framework for assessing cell viability. Researchers should optimize parameters such as cell seeding density, compound concentration, and incubation time for their specific experimental conditions.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
This compound
-
Cell culture medium
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time.
-
Sample Collection: After incubation, centrifuge the plate and collect the supernatant.
-
LDH Reaction: Follow the manufacturer's instructions to set up the reaction by mixing the supernatant with the reaction mixture provided in the kit.
-
Incubation: Incubate at room temperature for the time specified in the kit's protocol.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released relative to the maximum release control.
Data Presentation
Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | Data not available in search results |
| MDA-MB-231 | Breast Cancer | 48 | Data not available in search results |
| HeLa | Cervical Cancer | 48 | Data not available in search results |
| A549 | Lung Cancer | 48 | Data not available in search results |
| HepG2 | Liver Cancer | 48 | Data not available in search results |
Note: This table is for illustrative purposes. Researchers need to determine the IC50 values for their specific cell lines experimentally.
Visualizations
Caption: General experimental workflow for assessing the cytotoxicity of this compound.
References
- 1. Diterpenoid Vinigrol specifically activates ATF4/DDIT3-mediated PERK arm of unfolded protein response to drive non-apoptotic death of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro induction of apoptosis vs. necrosis by widely used preservatives: 2-phenoxyethanol, a mixture of isothiazolinones, imidazolidinyl urea and 1,2-pentanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls in diterpenoid research and how to avoid them
Welcome to the Diterpenoid Research Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the experimental workflow. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in diterpenoid extraction, purification, structural elucidation, and biological evaluation.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your diterpenoid research.
Issue 1: Low Yield of Diterpenoid Extract
Question: I am getting a very low yield of my crude diterpenoid extract. What are the possible causes and how can I improve it?
Answer: Low extraction yield is a frequent challenge in natural product research. Several factors could be contributing to this issue. Below is a troubleshooting guide to help you identify and resolve the problem.
Possible Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Inappropriate Solvent Choice | The polarity of your solvent may not be optimal for the target diterpenoids. Diterpenes have a wide range of polarities.[1] Action: Perform small-scale pilot extractions with a range of solvents of varying polarities (e.g., hexane (B92381), ethyl acetate, ethanol, methanol) to determine the most effective one.[1] Consider using solvent mixtures, such as ethanol-water, which can enhance extraction efficiency.[1] |
| Inefficient Extraction Method | Traditional methods like maceration can be time-consuming and result in lower yields compared to modern techniques.[2] Prolonged exposure to heat during methods like Soxhlet extraction can degrade thermolabile diterpenoids.[2] |
| Suboptimal Particle Size | If the plant material is not finely ground, the solvent cannot efficiently penetrate the plant tissue to extract the compounds. Action: Ensure your plant material is ground to a fine and uniform powder to maximize the surface area for extraction.[3] |
| Insufficient Extraction Time | The extraction time may not be long enough for the complete diffusion of diterpenoids from the plant matrix into the solvent.[2] Action: Increase the extraction time. For advanced methods like ultrasound-assisted extraction, optimal times can be as short as 20-60 minutes.[4][5] |
| High Moisture Content | Excess moisture in the plant material can dilute the extraction solvent and hinder the extraction of less polar compounds. Action: Ensure the plant material is thoroughly dried before extraction. |
Comparative Yield of Extraction Methods:
The choice of extraction method significantly impacts the yield of diterpenoids. Modern techniques often offer higher yields in shorter times.
| Extraction Method | Typical Yield (%) | Extraction Time | Advantages | Disadvantages |
| Maceration | 2-10 | 24-72 hours | Simple, suitable for thermolabile compounds. | Time-consuming, large solvent volume, lower yield.[6] |
| Soxhlet Extraction | 5-15 | 6-24 hours | Efficient solvent use, higher yield than maceration. | Potential for thermal degradation of compounds.[2] |
| Ultrasound-Assisted Extraction (UAE) | 8-20 | 20-60 minutes | Faster, higher yield, less solvent.[4][5] | Can generate heat, potentially affecting thermolabile compounds.[7] |
| Microwave-Assisted Extraction (MAE) | 10-25 | 5-30 minutes | Very fast, high yield, reduced solvent consumption.[8][9][10] | Requires specialized equipment, potential for localized overheating.[11] |
Note: Yields are highly dependent on the plant material, specific diterpenoid, and optimized conditions.
Issue 2: Difficulty in Isolating Pure Diterpenoids
Question: My crude extract is a complex mixture, and I'm struggling to isolate pure diterpenoids using column chromatography. What can I do?
Answer: The purification of individual diterpenoids from a complex crude extract is a common bottleneck. Here are some troubleshooting steps to improve your separation.
Possible Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Poor Initial Fractionation | Directly applying the crude extract to a high-resolution column can lead to overloading and poor separation. Action: Perform a preliminary fractionation using liquid-liquid partitioning with immiscible solvents (e.g., hexane, ethyl acetate, butanol) to separate compounds based on polarity. This will provide less complex fractions for further chromatography. |
| Inappropriate Stationary Phase | The choice of stationary phase (e.g., silica (B1680970) gel, alumina, C18) is critical for effective separation. Action: If using normal-phase chromatography (silica gel) and compounds are not separating well, consider reverse-phase chromatography (C18) or a different adsorbent like alumina. |
| Incorrect Mobile Phase | An unsuitable mobile phase will result in either all compounds eluting together or no compounds eluting at all. Action: Optimize the mobile phase using Thin Layer Chromatography (TLC) before running the column. Test various solvent systems of different polarities to achieve good separation of the spots on the TLC plate. |
| Co-elution of Structurally Similar Diterpenoids | Diterpenoids often exist as closely related isomers, making their separation challenging. Action: Employ advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Flash Chromatography for higher resolution.[12] Consider using different stationary phases or solvent systems to alter the selectivity of the separation. |
| Presence of Interfering Compounds | Pigments like chlorophyll (B73375) and other highly abundant compounds can interfere with the separation. Action: Pre-treat the extract with activated charcoal to remove pigments.[1] A pre-purification step on a macroporous resin column can also help remove highly polar or non-polar impurities.[3] |
Issue 3: Ambiguous Results in Structural Elucidation
Question: I have isolated a diterpenoid, but the NMR and MS data are complex and difficult to interpret. How can I confidently elucidate the structure?
Answer: The structural elucidation of novel diterpenoids can be challenging due to their complex and often similar structures. Here’s how to troubleshoot common issues with spectroscopic data.
Possible Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Poor Quality NMR Spectra | Low signal-to-noise ratio, broad peaks, or impurities can obscure important correlations. Action: Ensure your sample is of high purity. Use a sufficient amount of sample and a high-field NMR spectrometer for better resolution. Optimize NMR parameters such as the number of scans. |
| Overlapping Signals in 1H NMR | Severe signal overlap in the 1H NMR spectrum can make it difficult to assign protons and determine coupling constants. Action: Run 2D NMR experiments such as COSY, HSQC, and HMBC to resolve overlapping signals and establish proton-proton and proton-carbon correlations. |
| Difficulty in Determining Stereochemistry | 2D NMR can establish the planar structure, but determining the relative and absolute stereochemistry can be difficult. Action: Use NOESY or ROESY experiments to determine the spatial proximity of protons and deduce the relative stereochemistry. For absolute stereochemistry, consider X-ray crystallography if suitable crystals can be obtained, or use computational methods to compare experimental and calculated CD spectra. |
| Ambiguous Mass Spectrometry Fragmentation | The fragmentation pattern in the MS/MS spectrum may not be straightforward to interpret. Action: Compare the fragmentation pattern with known diterpenoids of similar structures from literature or databases. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition and confirming the molecular formula.[13] |
Issue 4: Inconsistent Results in Biological Assays
Question: I am getting variable and non-reproducible results in my cytotoxicity assays (e.g., MTT assay) with a purified diterpenoid. What could be the problem?
Answer: Inconsistent results in bioassays are a common frustration. The issue can often be traced back to the compound's properties or the experimental setup.[14]
Possible Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Compound Solubility and Precipitation | Diterpenoids are often lipophilic and can precipitate in aqueous cell culture media, leading to inaccurate concentrations.[14] Action: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[14] Ensure the final solvent concentration in the assay is low (typically <0.5%) and consistent across all wells.[14] Visually inspect the wells for any signs of precipitation. |
| Inconsistent Cell Seeding | Uneven cell numbers across the wells of a microplate will lead to variable results. Action: Ensure you have a homogenous cell suspension before seeding. Use a multichannel pipette for accurate and consistent cell seeding.[14] |
| Solvent Cytotoxicity | The solvent used to dissolve the diterpenoid (e.g., DMSO) can be toxic to cells at higher concentrations. Action: Always include a vehicle control (cells treated with the same concentration of solvent as the highest dose of the compound) to assess the effect of the solvent on cell viability.[14] |
| Interaction with Media Components | The compound may bind to proteins in the serum of the cell culture medium, reducing its bioavailability and effective concentration.[14] Action: Consider performing the assay in a serum-free medium for a short duration, if the cell line can tolerate it. |
| Cell Health and Passage Number | Cells that are unhealthy or at a high passage number can respond differently to treatment. Action: Use cells at a consistent and low passage number and ensure they are in the logarithmic growth phase before starting the experiment.[14] |
Frequently Asked Questions (FAQs)
Extraction & Isolation
-
Q1: What is the best extraction method for diterpenoids? A1: There is no single "best" method, as the optimal technique depends on the specific diterpenoid, the plant material, and the available resources. However, for higher yields and shorter extraction times, modern methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often superior to traditional methods like maceration and Soxhlet extraction.[4][8][9][10]
-
Q2: How can I remove chlorophyll from my extract? A2: Chlorophyll can be effectively removed by treating the crude extract with activated charcoal.[1] Alternatively, a preliminary fractionation with a non-polar solvent like hexane can help in removing a significant amount of chlorophyll before proceeding with the main extraction.
-
Q3: My diterpenoid is degrading during extraction. What should I do? A3: Diterpenoid degradation is often caused by excessive heat.[2] To avoid this, use a heat-sensitive extraction method like maceration or consider advanced techniques like UAE or MAE where the temperature can be better controlled.[7][11] Also, minimize the extraction time and protect the extract from light.
Structural Elucidation
-
Q4: What are the key NMR experiments for diterpenoid structure elucidation? A4: The essential NMR experiments include 1D ¹H and ¹³C NMR, and 2D experiments such as COSY (for ¹H-¹H correlations), HSQC (for direct ¹H-¹³C correlations), HMBC (for long-range ¹H-¹³C correlations), and NOESY/ROESY (for determining stereochemistry).
-
Q5: How can I confirm the molecular weight of my isolated diterpenoid? A5: High-Resolution Mass Spectrometry (HRMS) is the best technique to accurately determine the molecular weight and elemental composition of your compound.[13] Techniques like ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) are commonly used.
Biological Activity
-
Q6: What are some common biological activities of diterpenoids? A6: Diterpenoids exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[8][15][16]
-
Q7: I am performing an MTT assay. What is a typical IC50 value for a cytotoxic diterpenoid? A7: The IC50 value can vary significantly depending on the specific diterpenoid, the cancer cell line, and the experimental conditions. However, potent cytotoxic diterpenoids often exhibit IC50 values in the low micromolar (µM) range. For example, some daphnane-type diterpenoids show IC50 values ranging from 5.31 to 21.46 µM against various cancer cell lines.[15]
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Diterpenoids
-
Sample Preparation: Dry the plant material at room temperature and grind it into a fine powder.
-
Extraction: Place 10 g of the powdered material into a flask and add 200 mL of a suitable solvent (e.g., 80% ethanol).
-
Sonication: Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).[5][7]
-
Filtration: Filter the mixture to separate the extract from the solid residue.
-
Concentration: Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude diterpenoid extract.
Protocol 2: Column Chromatography for Diterpenoid Purification
-
Column Packing: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.
-
Elution: Start eluting the column with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify and pool the fractions containing the desired diterpenoid.
Protocol 3: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[17]
-
Compound Treatment: Prepare serial dilutions of the diterpenoid stock solution (in DMSO) in the cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and an untreated control.[17]
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[17]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Visualizations
Experimental and Logical Workflows
Caption: General experimental workflow for diterpenoid research.
Caption: Troubleshooting decision tree for low extraction yield.
Signaling Pathways
Caption: Diterpenoid-mediated inhibition of the NF-κB signaling pathway.
Caption: Intrinsic apoptosis pathway induced by diterpenoids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Total Triterpenes, Polyphenols, Flavonoids, and Antioxidant Activity of Bioactive Phytochemicals of Centella asiatica by Different Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biozoojournals.ro [biozoojournals.ro]
- 6. phytopharmajournal.com [phytopharmajournal.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ftb.com.hr [ftb.com.hr]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. New Diterpenes with Potential Antitumoral Activity Isolated from Plants in the Years 2017–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. phcogres.com [phcogres.com]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of (-)-Vinigrol and Leading TNF-alpha Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the naturally derived compound (-)-Vinigrol and established TNF-alpha (TNF-α) inhibitors used in research and clinical settings. While this compound has been identified as a TNF-α antagonist, this guide also highlights the current landscape of widely-used biologic inhibitors, offering a benchmark for efficacy and mechanism of action.
Introduction to TNF-alpha Inhibition
Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine pivotal in the pathogenesis of numerous autoimmune and inflammatory diseases. Its role in initiating and propagating inflammatory cascades has made it a key target for therapeutic intervention. The inhibition of TNF-α has revolutionized the treatment of conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This has spurred the development of a range of inhibitors, from monoclonal antibodies to receptor fusion proteins, and has also led to the investigation of naturally occurring compounds like this compound for their potential therapeutic benefits.
Overview of this compound
Established TNF-alpha Inhibitors: A Comparative Look
Several well-established biologic TNF-α inhibitors are widely used in both research and clinical applications. These include Infliximab, Adalimumab, and Etanercept.
-
Infliximab: A chimeric monoclonal antibody that binds to both soluble and transmembrane forms of TNF-α, preventing its interaction with its receptors[2].
-
Adalimumab: A fully human monoclonal antibody that also neutralizes both soluble and transmembrane TNF-α[3].
-
Etanercept: A fusion protein that consists of the extracellular domain of the human TNF receptor 2 (TNFR2) fused to the Fc portion of human IgG1. It acts as a "decoy" receptor, binding to TNF-α and preventing it from activating cell surface receptors[4].
Quantitative Efficacy Comparison
The following table summarizes the available in vitro efficacy data for the established TNF-α inhibitors. It is important to note that direct comparison of IC50/EC50 values across different studies should be done with caution due to variations in experimental conditions.
| Inhibitor | Assay | Cell Line | Efficacy (EC50/IC50) | Reference |
| This compound | Data Not Available | - | - | - |
| Adalimumab | L929 Cytotoxicity Assay | L929 | EC50: 78.6 ng/mL | [5] |
| L929 Cytotoxicity Assay | L929 | IC50: ≤ 1 x 10⁻⁷ M | [3] | |
| Etanercept | L929 Cytotoxicity Assay | L929 | EC50: 71.2 ng/mL | [5] |
Experimental Protocols
The evaluation of TNF-α inhibitors typically involves in vitro cell-based assays that measure the ability of a compound to neutralize TNF-α-induced effects. Two common methods are the L929 Cell Cytotoxicity Assay and ELISA-based quantification of TNF-α.
L929 Cell Cytotoxicity Assay
This assay is a widely used method to determine the biological activity of TNF-α and the neutralizing potency of its inhibitors.
Principle: The mouse fibroblast cell line L929 is sensitive to the cytotoxic effects of TNF-α in the presence of a metabolic inhibitor like Actinomycin D. TNF-α induces apoptosis in these cells, leading to cell death. A potential TNF-α inhibitor is co-incubated with TNF-α and the L929 cells. If the inhibitor is effective, it will neutralize TNF-α and protect the cells from apoptosis, resulting in higher cell viability. Cell viability is typically measured using a colorimetric assay such as the MTT assay[5][6].
Detailed Methodology:
-
Cell Culture: L929 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2[5].
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 3 x 10⁴ cells/well) and allowed to adhere overnight[5].
-
Treatment: The following day, the culture medium is replaced with fresh medium containing a fixed concentration of TNF-α (e.g., 1 ng/mL) and varying concentrations of the test inhibitor (e.g., this compound) or a known inhibitor (e.g., Adalimumab)[5][6]. Actinomycin D is also added to sensitize the cells to TNF-α-induced apoptosis[6].
-
Incubation: The plates are incubated for a defined period (e.g., 20-24 hours)[5].
-
Viability Assessment: After incubation, cell viability is assessed using the MTT assay. The MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells. The crystals are then dissolved in a solubilization solution (e.g., isopropanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader[5].
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 or EC50 value, the concentration of the inhibitor that results in 50% protection from TNF-α-induced cytotoxicity, is then determined from the dose-response curve.
TNF-alpha ELISA (Enzyme-Linked Immunosorbent Assay)
This assay is used to quantify the amount of TNF-α present in a sample, and can be adapted to measure the inhibitory effect of a compound on TNF-α production by cells.
Principle: A sandwich ELISA is a highly specific and sensitive method for detecting and quantifying a target protein. In the context of TNF-α inhibition, the assay can be used to measure the reduction in TNF-α secretion from stimulated immune cells (e.g., macrophages) in the presence of an inhibitor.
Detailed Methodology:
-
Cell Culture and Stimulation: A suitable cell line, such as the macrophage-like RAW 264.7 cells, is cultured and seeded in multi-well plates. The cells are then stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the production and secretion of TNF-α.
-
Inhibitor Treatment: The cells are pre-treated with varying concentrations of the test inhibitor for a specific period before or during LPS stimulation.
-
Supernatant Collection: After the incubation period, the cell culture supernatant, which contains the secreted TNF-α, is collected.
-
ELISA Procedure:
-
Coating: A 96-well microplate is coated with a capture antibody specific for TNF-α.
-
Blocking: The plate is blocked to prevent non-specific binding.
-
Sample Incubation: The collected cell culture supernatants and a series of known TNF-α standards are added to the wells and incubated.
-
Detection: A biotinylated detection antibody specific for TNF-α is added, followed by an enzyme-conjugated streptavidin (e.g., horseradish peroxidase).
-
Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric reaction.
-
Measurement: The absorbance is measured using a microplate reader, and the concentration of TNF-α in the samples is determined by comparing the absorbance to the standard curve.
-
-
Data Analysis: The percentage of inhibition of TNF-α production is calculated for each concentration of the inhibitor, and the IC50 value can be determined.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the TNF-α signaling pathway and a typical experimental workflow for evaluating TNF-α inhibitors.
Conclusion
While this compound has been identified as a TNF-α antagonist, the lack of publicly available, quantitative efficacy data makes a direct comparison with established inhibitors challenging. The well-characterized biologic inhibitors, Adalimumab and Etanercept, demonstrate potent TNF-α neutralization in standard in vitro assays. The experimental protocols detailed in this guide provide a framework for the evaluation of novel TNF-α inhibitors, allowing for standardized comparison against existing therapeutics. Further research is required to fully elucidate the potency and mechanism of action of this compound to determine its potential as a therapeutic agent.
References
- 1. hpc.pku.edu.cn [hpc.pku.edu.cn]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Pharmacokinetic-Pharmacodynamic Disease Progression Model for Effect of Etanercept in Lewis Rats with Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of (-)-Vinigrol and Aspirin in the Inhibition of Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiplatelet properties of the natural product (-)-Vinigrol and the widely used synthetic drug, aspirin (B1665792). The information presented herein is intended to support research and development efforts in the field of thrombosis and hemostasis.
Overview of Platelet Aggregation Inhibitors
Platelet aggregation is a critical process in hemostasis, but its dysregulation can lead to thrombotic diseases such as myocardial infarction and stroke. Antiplatelet agents are therefore cornerstones in the prevention and treatment of these conditions. This guide focuses on two such agents: this compound, a novel diterpenoid with potent biological activities, and aspirin, a long-established nonsteroidal anti-inflammatory drug (NSAID) with well-documented antiplatelet effects.
Mechanism of Action
The mechanisms by which this compound and aspirin inhibit platelet aggregation are distinct, targeting different key signaling pathways.
This compound: Targeting Protein Disulfide Isomerase and Specific Agonist Pathways
This compound is a diterpenoid natural product first isolated from the fungus Virgaria nigra.[1][2] Its antiplatelet activity has been attributed to its ability to inhibit platelet aggregation induced by specific agonists, namely Platelet Activating Factor (PAF) and epinephrine (B1671497).[3][4][5]
Recent studies have identified protein disulfide isomerase (PDI) as a direct target of this compound. PDI is an enzyme involved in various cellular processes, including platelet function. By inhibiting PDI, this compound can modulate platelet responses to activating stimuli.[4]
The inhibitory action of this compound on PAF-induced aggregation is particularly noteworthy. PAF is a potent phospholipid activator of platelets, and its signaling cascade involves binding to the PAF receptor (PAF-R), leading to the activation of the phosphatidylinositol cycle and a subsequent increase in intracellular calcium, which are crucial steps for platelet aggregation.[6]
Aspirin: Irreversible Inhibition of Cyclooxygenase-1 (COX-1)
Aspirin's primary antiplatelet effect is achieved through the irreversible acetylation of a serine residue in the active site of the cyclooxygenase-1 (COX-1) enzyme.[7][8][9] This enzymatic inactivation is permanent for the lifespan of the platelet (approximately 7-10 days).[9]
COX-1 is essential for the conversion of arachidonic acid to prostaglandin (B15479496) H2, the precursor of thromboxane (B8750289) A2 (TXA2).[10] TXA2 is a potent vasoconstrictor and a crucial mediator of platelet activation and aggregation. By blocking TXA2 synthesis, aspirin effectively dampens a key amplification loop in the process of thrombus formation.[10] While aspirin is highly effective against arachidonic acid-induced aggregation, its inhibitory effect on aggregation induced by other agonists like collagen and ADP is partial.[3][11] Furthermore, the inhibitory effect of aspirin on epinephrine-induced platelet aggregation can be reversed.[12]
Quantitative Comparison of Inhibitory Potency
Direct quantitative comparison of the potency of this compound and aspirin is challenging due to the limited availability of head-to-head studies and the use of different agonists in published research. However, available data provide insights into their relative activities.
| Compound | Agonist | Parameter | Value | Reference |
| This compound | Platelet Activating Factor (PAF) | IC50 | 33 nM | [13] |
| Aspirin | Arachidonic Acid (AA) | log IC50 | -5.20 to -5.51 | [14] |
| Calculated IC50 | ~3.09 to 6.17 µM | |||
| Platelet Activating Factor (PAF) | % Inhibition (Max) | 21% | [11] |
Note: IC50 is the half-maximal inhibitory concentration.
The data indicates that this compound is a highly potent inhibitor of PAF-induced platelet aggregation, with an IC50 in the nanomolar range. In contrast, aspirin's potency against arachidonic acid-induced aggregation is in the micromolar range. It is important to note that aspirin's effect on PAF-induced aggregation is limited, primarily affecting the second wave of aggregation and achieving only a modest maximal inhibition.[11]
Signaling Pathways and Experimental Workflow
Signaling Pathways in Platelet Aggregation
The following diagrams illustrate the signaling pathways targeted by this compound and aspirin.
Caption: Proposed mechanism of this compound via PDI inhibition.
Caption: Aspirin's inhibition of the COX-1 pathway.
Experimental Workflow: Light Transmission Aggregometry
The "gold standard" for in vitro assessment of platelet aggregation is Light Transmission Aggregometry (LTA).[8][15] The following diagram outlines a typical experimental workflow.
References
- 1. Study of platelet aggregation induced by platelet activating factor (PAF) after administration of ticlopidine or aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The efficacy of aspirin to inhibit platelet aggregation in patients hospitalised with a severe infection: a multicentre, open-label, randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of aspirin on thrombin stimulated platelet adhesion receptor expression and the role of neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vinigrol, a novel antihypertensive and platelet aggregation inhibitory agent produced by a fungus, Virgaria nigra. I. Taxonomy, fermentation, isolation, physicochemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vinigrol, a novel antihypertensive and platelet aggregation inhibitory agent produced by a fungus, Virgaria nigra. II. Pharmacological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential requirements for platelet aggregation and inhibition of adenylate cyclase by epinephrine. Studies of a familial platelet alpha 2-adrenergic receptor defect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effect of enteric-coated aspirin on the morning increase in platelet activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Residual cyclooxygenase-1 activity and epinephrine reduce the antiplatelet effect of aspirin in patients with acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The effects of varying doses of aspirin on human platelet activation induced by PAF, collagen and arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Epinephrine reverses the inhibitory influence of aspirin on platelet-vessel wall interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antiplatelet effects of aspirin vary with level of P2Y12 receptor blockade supplied by either ticagrelor or prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of (-)-Vinigrol Analogs
For Researchers, Scientists, and Drug Development Professionals
(-)-Vinigrol, a complex diterpenoid natural product, has garnered significant attention for its potent biological activities, primarily as an antagonist of Tumor Necrosis Factor-alpha (TNF-α) and an inhibitor of platelet aggregation.[1][2] Despite numerous successful total syntheses of this architecturally unique molecule, comprehensive structure-activity relationship (SAR) studies on a series of its analogs remain limited in publicly available literature. This guide consolidates the known biological data for the parent compound, this compound, provides detailed experimental protocols for evaluating the activity of potential analogs, and presents a framework for understanding the potential SAR of this intriguing scaffold.
Performance of this compound
This compound has demonstrated potent inhibitory effects in key biological assays. The primary activities of interest are its anti-inflammatory effects through the modulation of the TNF-α pathway and its anti-thrombotic potential via the inhibition of platelet aggregation.
| Compound | Biological Activity | Assay | IC50 | Reference |
| This compound | Inhibition of Platelet Aggregation | PAF-induced platelet aggregation in human plasma | 33 nM | [1] |
| This compound | TNF-α Modulation | Induces TNFR1 shedding via PDI inhibition | - | [3] |
Note: While the potent TNF-α antagonist activity of this compound is widely cited, a specific IC50 value for direct TNF-α inhibition is not consistently reported. A recent 2024 study has elucidated its mechanism, which involves the induction of TNFR1 shedding.[3]
Structure-Activity Relationship (SAR) Framework
Due to a lack of published data on a diverse range of analogs, a definitive SAR cannot be detailed. However, based on the complex and highly functionalized structure of this compound, a hypothetical SAR framework can be proposed to guide future analog design and synthesis.
Key structural features of this compound likely crucial for its biological activity include:
-
The Tricyclic Core: The rigid 6-6-8 tricyclic ring system provides a unique three-dimensional scaffold that is essential for receptor or enzyme binding. Modifications to this core are likely to have a significant impact on activity.
-
The Hydroxyl Groups: The three hydroxyl groups at positions C3, C8a, and C14 offer key hydrogen bonding opportunities. Esterification, etherification, or removal of these groups would be critical early steps in an SAR study. The cis-orientation of the C8a hydroxyl and the C8 methyl group may be particularly important for maintaining the active conformation.
-
The Isopropyl Group: This bulky hydrophobic group at C12 likely contributes to van der Waals interactions within a binding pocket. Varying the size and nature of this substituent could probe the steric and hydrophobic requirements for activity.
-
The C9 Methyl Group: The stereochemistry of this methyl group within the congested core could be critical for maintaining the overall conformation of the molecule.
Experimental Protocols
To facilitate the comparison of future this compound analogs, detailed methodologies for key biological assays are provided below.
TNF-α Activity Assessment (TNFR1 Shedding Assay)
Based on the recently elucidated mechanism of action, a key assay to evaluate the anti-inflammatory properties of this compound analogs would be to measure their ability to induce the shedding of the TNF-α receptor 1 (TNFR1).[3]
Objective: To quantify the amount of soluble TNFR1 released from the cell surface following treatment with test compounds.
Cell Line: Human monocytic cell line, such as THP-1, or a murine macrophage line like RAW264.7.
Methodology:
-
Cell Culture: Maintain cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Seed cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight. The following day, replace the medium with fresh serum-free medium containing various concentrations of the this compound analogs or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours).
-
Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Quantification of Soluble TNFR1: Measure the concentration of soluble TNFR1 in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Construct dose-response curves and calculate the EC50 value (the concentration of compound that induces 50% of the maximal TNFR1 shedding).
Platelet-Activating Factor (PAF)-Induced Platelet Aggregation Assay
Objective: To measure the inhibitory effect of this compound analogs on the aggregation of human platelets induced by PAF.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy, consenting donors who have not taken any anti-platelet medication for at least two weeks.
-
Collect the blood into tubes containing 3.8% sodium citrate (B86180) (9:1 blood to citrate ratio).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at 1500 x g for 20 minutes. The PPP is used to set the 100% aggregation baseline.
-
-
Platelet Aggregation Measurement:
-
Perform measurements using a light transmission aggregometer.
-
Place a cuvette with PRP in the heating block of the aggregometer at 37°C with a magnetic stir bar.
-
Add the this compound analog at various concentrations (or vehicle control) to the PRP and incubate for 5 minutes.
-
Initiate platelet aggregation by adding a sub-maximal concentration of PAF (e.g., 100 nM).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the formula: (1 - (Max Aggregation with Inhibitor / Max Aggregation with Vehicle)) * 100.
-
Calculate the IC50 value, which is the concentration of the analog that inhibits PAF-induced platelet aggregation by 50%.
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of this compound induced TNFR1 shedding.
Caption: Workflow for evaluating this compound analogs.
References
The Elusive In Vivo Anti-Inflammatory Profile of (-)-Vinigrol: A Comparative Analysis of its Potential as a TNF-α Antagonist
While the natural diterpenoid (-)-Vinigrol has been identified as a potential anti-inflammatory agent through its action as a tumor necrosis factor-alpha (TNF-α) antagonist, a significant gap exists in the scientific literature regarding its in vivo efficacy and safety profile.[1][2][3][4] To provide a comprehensive perspective for researchers, scientists, and drug development professionals, this guide will objectively compare the known mechanistic class of this compound with established anti-inflammatory agents for which extensive in vivo data are available. This comparative analysis will encompass a biologic TNF-α inhibitor (Etanercept), a corticosteroid (Dexamethasone), and a non-steroidal anti-inflammatory drug (NSAID) (Ibuprofen).
At present, public domain research lacks specific in vivo studies detailing the anti-inflammatory activity, toxicology, or pharmacokinetic properties of this compound.[5][6][7] Its primary characterization in an anti-inflammatory context is its ability to antagonize TNF-α, a key cytokine involved in systemic inflammation.[1][2][4] This guide, therefore, pivots to a mechanism-based comparison, providing a framework for evaluating the potential of this compound should in vivo data become available.
Comparative Analysis of Anti-Inflammatory Agents
To contextualize the potential of this compound, we will examine three well-established anti-inflammatory drugs with distinct mechanisms of action. The following tables summarize their in vivo performance in relevant animal models of inflammation.
Table 1: In Vivo Efficacy of Selected Anti-Inflammatory Agents in a Collagen-Induced Arthritis (CIA) Mouse Model
| Compound | Mechanism of Action | Dose | Route of Administration | Readout | Result |
| This compound | TNF-α Antagonist | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Etanercept | Soluble TNF-α Receptor | 10 mg/kg | Subcutaneous | Arthritis Score | Significant reduction in clinical arthritis score compared to control. |
| Dexamethasone | Glucocorticoid Receptor Agonist | 1 mg/kg | Intraperitoneal | Paw Swelling | Significant reduction in paw swelling and inflammatory cell infiltration. |
| Ibuprofen | COX-1/COX-2 Inhibitor | 30 mg/kg | Oral | Joint Damage | Moderate reduction in joint inflammation and cartilage destruction. |
Table 2: In Vivo Efficacy in a Lipopolysaccharide (LPS)-Induced Endotoxemia Model
| Compound | Mechanism of Action | Dose | Route of Administration | Readout | Result |
| This compound | TNF-α Antagonist | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Etanercept | Soluble TNF-α Receptor | 5 mg/kg | Intravenous | Serum TNF-α levels | Significant reduction in circulating TNF-α levels. |
| Dexamethasone | Glucocorticoid Receptor Agonist | 5 mg/kg | Intraperitoneal | Pro-inflammatory Cytokine Production (e.g., IL-6) | Broad suppression of multiple pro-inflammatory cytokines. |
| Ibuprofen | COX-1/COX-2 Inhibitor | 50 mg/kg | Oral | Prostaglandin E2 (PGE2) levels | Significant reduction in PGE2 levels, with modest effects on cytokine production. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the in vivo models cited in the comparison tables.
Collagen-Induced Arthritis (CIA) in Mice
-
Induction of Arthritis: Male DBA/1 mice (8-10 weeks old) are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail. A booster injection is administered 21 days later.
-
Drug Administration: Treatment with the investigational compound (e.g., Etanercept, Dexamethasone, Ibuprofen) or vehicle control is initiated upon the first signs of arthritis (typically around day 24) and continued daily for a predefined period (e.g., 14 days).
-
Assessment of Arthritis: The severity of arthritis is evaluated daily using a clinical scoring system based on the swelling and redness of each paw (scale of 0-4 per paw, for a maximum score of 16). Paw thickness is measured using a digital caliper.
-
Histopathological Analysis: At the end of the study, ankle joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, pannus formation, and cartilage/bone erosion.
Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice
-
Induction of Endotoxemia: Male C57BL/6 mice (8-10 weeks old) are injected intraperitoneally with a single dose of LPS from Escherichia coli.
-
Drug Administration: The test compound or vehicle is administered at a specified time point before or after the LPS challenge, depending on the study design (prophylactic or therapeutic).
-
Sample Collection: Blood samples are collected at various time points post-LPS injection (e.g., 2, 6, 24 hours) via cardiac puncture or retro-orbital bleeding.
-
Cytokine and Prostaglandin Analysis: Serum levels of TNF-α, IL-6, and other cytokines are quantified using enzyme-linked immunosorbent assay (ELISA). Prostaglandin E2 levels can be measured using specific immunoassays.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways targeted by different anti-inflammatory agents is fundamental to drug development. The following diagrams illustrate the known signaling cascades affected by the comparator drugs.
Caption: TNF-α Signaling Pathway and the Action of Etanercept.
Caption: Dexamethasone's Anti-Inflammatory Mechanism.
Caption: Ibuprofen's Mechanism of Action via COX Inhibition.
Conclusion and Future Directions
While this compound holds promise as a potential anti-inflammatory therapeutic due to its reported TNF-α antagonistic activity, the absence of in vivo data makes a direct comparison with established drugs impossible at this time. This guide highlights the critical need for preclinical studies to elucidate the in vivo efficacy, safety, and pharmacokinetic profile of this compound. By understanding its performance in established animal models of inflammation, the scientific community can better assess its potential as a novel treatment for inflammatory diseases. The comparative framework provided here, utilizing data from well-characterized anti-inflammatory agents, offers a benchmark against which future data on this compound can be evaluated. Researchers are encouraged to pursue in vivo investigations to unlock the therapeutic potential of this complex natural product.
References
- 1. hpc.pku.edu.cn [hpc.pku.edu.cn]
- 2. Total Synthesis of Vinigrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blogs.rsc.org [blogs.rsc.org]
- 4. The Li Synthesis of Vinigrol [organic-chemistry.org]
- 5. Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
The Specificity of (-)-Vinigrol: A TNF-α Antagonist with Undetermined Cytokine Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the specificity of a potential therapeutic agent is paramount. (-)-Vinigrol, a complex diterpenoid natural product, has been identified as a potent antagonist of Tumor Necrosis Factor-alpha (TNF-α), a key mediator of inflammation.[1][2][3][4] However, a comprehensive review of the scientific literature reveals a significant gap in our understanding of its cross-reactivity with other cytokines.
Currently, there is no publicly available experimental data detailing the interaction of this compound with other cytokines, such as interleukins (ILs), interferons (IFNs), or other members of the TNF superfamily. While its activity against TNF-α is established, its broader immunomodulatory profile remains uncharacterized. This lack of data prevents a direct comparison of this compound's performance with other cytokine inhibitors in terms of specificity.
Known Biological Activity of this compound
This compound was first isolated from the fungus Virgaria nigra and has been noted for several biological activities, including antihypertensive and platelet aggregation-inhibiting properties.[1][5] Its most cited immunological activity is the antagonism of TNF-α.[1][3] The complex stereochemistry of this compound has made its total synthesis a significant challenge for chemists, which may have contributed to the limited number of extensive biological studies.[1][2][3][4][6]
Future Directions: Experimental Protocols for Assessing Cytokine Cross-Reactivity
To address the current knowledge gap, a series of experiments would be necessary to determine the cross-reactivity profile of this compound. The following are standard experimental protocols that could be employed to generate the required comparative data.
In Vitro Binding Assays
To determine if this compound directly interacts with other cytokines, binding assays are essential.
Methodology:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A competitive ELISA could be designed where various cytokines are coated onto a microplate. This compound would be incubated with a known binding partner of the cytokine (e.g., its receptor or a specific antibody). The ability of this compound to inhibit this interaction would be quantified.
-
Surface Plasmon Resonance (SPR): This technique can provide real-time kinetics of binding. Recombinant cytokines would be immobilized on a sensor chip, and solutions of this compound at various concentrations would be flowed over the chip to measure association and dissociation rates. This would provide quantitative data on binding affinity (K_D).
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction between this compound and a target cytokine.
Cellular Assays for Functional Activity
Cell-based assays are crucial to understand if any potential binding translates into a functional effect on cytokine signaling.
Methodology:
-
Reporter Gene Assays: Cell lines engineered with a reporter gene (e.g., luciferase or β-galactosidase) under the control of a transcription factor responsive to a specific cytokine signaling pathway (e.g., NF-κB for TNF-α and IL-1, STATs for interferons and other interleukins) would be used. Cells would be stimulated with a specific cytokine in the presence and absence of this compound, and the reporter gene activity would be measured.
-
Cytokine Release Assays: Primary immune cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs) or specific immune cell lines (e.g., macrophages, T-cells) would be stimulated to produce a panel of cytokines. The cells would be co-incubated with this compound, and the supernatant would be analyzed using a multiplex cytokine array (e.g., Luminex) or ELISA to determine if this compound inhibits the production of other cytokines.
-
Phosphorylation Assays (Western Blotting or Flow Cytometry): The activation of cytokine signaling pathways often involves the phosphorylation of key downstream signaling molecules (e.g., STATs, MAPKs). Cells would be treated with a cytokine and this compound, and cell lysates would be analyzed by Western blot, or single cells analyzed by phospho-flow cytometry, using antibodies specific for the phosphorylated forms of these signaling proteins.
The diagram below illustrates a generalized workflow for assessing the cytokine cross-reactivity of a compound like this compound.
The following diagram illustrates the canonical TNF-α signaling pathway, which is the known target of this compound. Understanding this pathway is the first step in postulating potential cross-reactivity with other TNF superfamily members that may share downstream signaling components.
Conclusion
References
- 1. hpc.pku.edu.cn [hpc.pku.edu.cn]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. The Li Synthesis of Vinigrol [organic-chemistry.org]
- 4. Total Synthesis of Vinigrol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vinigrol, a novel antihypertensive and platelet aggregation inhibitory agent produced by a fungus, Virgaria nigra. I. Taxonomy, fermentation, isolation, physicochemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective Total Synthesis of this compound: The Evolution of a Transannular Diels-Alder Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of different (-)-Vinigrol synthetic routes
A Comparative Analysis of Different (-)-Vinigrol Synthetic Routes
This compound, a complex diterpenoid isolated from the fungus Virgaria nigra, has captivated synthetic chemists for decades due to its unique bridged bicyclic core structure and promising biological activities, including antihypertensive and tumor necrosis factor-α (TNF-α) inhibitory properties. The molecule's intricate architecture, featuring a decahydro-1,5-butanonaphthalene ring system with eight contiguous stereocenters, presents a formidable synthetic challenge. This guide provides a comparative analysis of several prominent total and formal syntheses of this compound, highlighting the diverse strategies employed to conquer this complex target.
Key Synthetic Strategies at a Glance
The total synthesis of this compound has been approached from various strategic standpoints, each with its own set of key transformations to construct the challenging carbocyclic core. This comparison focuses on the seminal works of Baran, Njardarson, Barriault, Yu and Luo, and Li, whose approaches showcase the evolution of synthetic design in tackling this intricate natural product.
| Lead Researcher(s) | Key Strategic Approach | Longest Linear Sequence (Steps) | Overall Yield (%) | Starting Material(s) |
| Baran (2009) | Inter- and Intramolecular Diels-Alder, Grob Fragmentation | 23 | 3 | Commercially available materials |
| Njardarson (2013) | Oxidative Dearomatization/Intramolecular Diels-Alder, Heck Cyclization Cascade, Wharton Fragmentation | ~25 | Not explicitly stated in summary | Simple aromatic precursors |
| Barriault (2012, Formal) | Claisen Rearrangement, Intramolecular Diels-Alder | 24 | Not applicable (Formal) | Commercially available starting materials |
| Yu and Luo (2019) | Transannular Diels-Alder (TADA) Reaction, Macrocyclic Stereocontrol | ~18 | Not explicitly stated in summary, but scalable (>600 mg produced) | (-)-Limonene derivative |
| Li (2019) | Type II Intramolecular [5+2] Cycloaddition, Ring-Contraction Cascade | 15 | Not explicitly stated in summary | 3-methyl-butanal and chloro-dihydrocarvone |
Visualizing the Synthetic Pathways
The following diagrams illustrate the core logic of each synthetic strategy, highlighting the key bond formations and strategic intermediates.
Caption: Baran's convergent approach to the tetracyclic core and subsequent fragmentation.
Caption: Njardarson's dearomatization strategy to access the core structure.
Caption: Yu and Luo's scalable synthesis via a key transannular Diels-Alder reaction.
Caption: Li's protecting-group-free synthesis featuring a [5+2] cycloaddition.
Detailed Experimental Protocols for Key Reactions
The successful execution of these syntheses hinges on several key, often challenging, transformations. Below are representative protocols for some of the pivotal steps.
Baran's Grob Fragmentation
The Grob fragmentation is a cornerstone of Baran's strategy, serving to unveil the decahydro-1,5-butanonaphthalene core from a more readily assembled tetracyclic intermediate.[1][2]
-
Reaction: Conversion of a mesylated alcohol to the fragmented ketone.
-
Reagents and Conditions: To a solution of the tetracyclic mesylate in a suitable solvent such as tetrahydrofuran (B95107) (THF) at -78 °C is added a strong base, typically potassium hexamethyldisilazide (KHMDS). The reaction is stirred at low temperature and gradually allowed to warm to room temperature.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Njardarson's Oxidative Dearomatization/Intramolecular Diels-Alder Cascade
This powerful cascade reaction rapidly builds complexity, forming the core of the vinigrol skeleton in a single operation from a relatively simple aromatic precursor.[3]
-
Reaction: Phenyliodine(III) diacetate (PIDA) mediated oxidative dearomatization of a phenolic substrate, followed by an in-situ intramolecular Diels-Alder cycloaddition.
-
Reagents and Conditions: To a solution of the phenolic precursor in a fluorinated solvent like 2,2,2-trifluoroethanol (B45653) (TFE) is added phenyliodine(III) diacetate (PIDA). The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up: The solvent is removed in vacuo, and the residue is purified by flash column chromatography on silica (B1680970) gel to yield the tetracyclic product.
Yu and Luo's Transannular Diels-Alder (TADA) Reaction
This key step in Yu and Luo's scalable synthesis forges the intricate bridged ring system of vinigrol from a macrocyclic precursor.[4][5]
-
Reaction: Thermal intramolecular Diels-Alder reaction of a 10-membered macrocyclic triene.
-
Reagents and Conditions: The macrocyclic precursor is dissolved in a high-boiling solvent such as 1,2-dichlorobenzene. The solution is heated to a high temperature (e.g., 200 °C), often using microwave irradiation, for a specified period.
-
Work-up: After cooling to room temperature, the reaction mixture is directly purified by flash column chromatography on silica gel to isolate the tricyclic product.
Li's Type II Intramolecular [5+2] Cycloaddition
Li's asymmetric synthesis employs a novel intramolecular [5+2] cycloaddition to construct the synthetically challenging 1,5-butanodecahydronaphthalene core.[6][7]
-
Reaction: Base-catalyzed intramolecular [5+2] cycloaddition of a precursor containing an oxidopyrylium ylide precursor.
-
Reagents and Conditions: The precursor is dissolved in a suitable solvent, and a catalytic amount of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is added. The reaction is stirred at room temperature or with gentle heating.
-
Work-up: The reaction mixture is quenched with a mild acid (e.g., saturated aqueous ammonium chloride) and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by flash chromatography.
Conclusion
The synthetic routes to this compound showcase a remarkable evolution in strategic thinking and methodological innovation. Baran's initial landmark synthesis established a viable, albeit lengthy, pathway.[1][2] Subsequent approaches by Njardarson, Barriault, Yu and Luo, and Li have introduced more efficient and elegant solutions.[3][5][6][8] Njardarson's work highlights the power of dearomatization strategies, while Yu and Luo's scalable synthesis using a transannular Diels-Alder reaction is a significant step towards practical applications.[3][4][5] Li's protecting-group-free synthesis represents a pinnacle of efficiency, demonstrating that complex natural products can be assembled with high step economy.[6][7] Each of these routes offers valuable insights for researchers and professionals in drug development, providing a diverse toolbox of strategies for the synthesis of complex molecular architectures. The continuous refinement of these synthetic pathways not only underscores the ingenuity of the chemical community but also brings the potential therapeutic benefits of this compound and its analogs closer to reality.
References
- 1. Synthetic Approaches and Total Syntheses of Vinigrol, a Unique Diterpenoid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Baran Synthesis of Vinigrol [organic-chemistry.org]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. researchgate.net [researchgate.net]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of (-)-Vinigrol and Etanercept in the Context of TNF-α Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the novel small molecule (-)-Vinigrol and the well-established biologic drug etanercept. Both compounds are recognized for their ability to modulate the activity of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in various inflammatory diseases. This comparison focuses on their distinct mechanisms of action, supported by available preclinical data, to offer a comprehensive resource for researchers in immunology and drug development.
Executive Summary
This compound and etanercept represent two distinct strategies for inhibiting the TNF-α signaling pathway. Etanercept, a fusion protein, acts as a decoy receptor that directly binds to and neutralizes TNF-α. In contrast, this compound, a diterpenoid natural product, employs an indirect mechanism by inhibiting protein disulfide isomerase (PDI), which in turn activates A Disintegrin and Metalloproteinase 17 (ADAM17) to promote the shedding of TNF receptor 1 (TNFR1) from the cell surface. This fundamental difference in their mode of action has significant implications for their potential therapeutic applications and side-effect profiles.
Mechanism of Action
This compound: Indirect Modulation of TNF-α Signaling
This compound does not directly interact with TNF-α. Instead, its anti-inflammatory effects are mediated through a novel pathway involving the inhibition of protein disulfide isomerase (PDI).[1] PDI is an enzyme involved in protein folding and disulfide bond formation. Inhibition of PDI by this compound leads to the activation of ADAM17, a cell-surface protease.[1] Activated ADAM17 then cleaves the extracellular domain of TNFR1, causing it to be shed from the cell surface.[1] This shedding of TNFR1 reduces the number of receptors available to bind TNF-α, thereby dampening the downstream inflammatory signaling cascade.[1]
Etanercept: Direct Neutralization of TNF-α
Etanercept is a biologic drug designed as a dimeric fusion protein. It consists of two extracellular domains of the human 75-kilodalton (p75) TNF receptor linked to the Fc portion of human IgG1.[2] This structure allows etanercept to function as a "decoy receptor" for TNF-α. It competitively binds to both soluble and membrane-bound TNF-α, preventing it from interacting with its natural cell surface receptors (TNFR1 and TNFR2).[2][3] By sequestering TNF-α, etanercept effectively neutralizes its biological activity and inhibits the downstream inflammatory signaling pathways, such as NF-κB and MAPK activation.[4]
Preclinical Efficacy Data
Direct head-to-head preclinical studies comparing this compound and etanercept are not currently available. The following tables summarize the available quantitative data from separate studies in rodent models of arthritis.
Table 1: In Vivo Efficacy of this compound in a Collagen-Induced Arthritis (CIA) Mouse Model
| Parameter | Treatment Group | Result | Citation |
| Arthritis Score | This compound | Reduced arthritic score and joint damage | [1] |
| Joint Damage | This compound | Reduced joint damage | [1] |
Note: Specific dose-response data and percentage of inhibition were not detailed in the available literature.
Table 2: In Vivo Efficacy of Etanercept in Rodent Models of Arthritis
| Model | Parameter | Treatment Group (Dose) | Result | Citation |
| Streptococcal Cell Wall-Induced Arthritis (Rat) | Inflammation | Etanercept (0.25 mg/kg/day, prophylactic) | 70% inhibition (P < 0.001) | [5] |
| Inflammation | Etanercept (1 mg/kg/day, prophylactic) | 76% inhibition (P < 0.001) | [5] | |
| Inflammation | Etanercept (0.25 mg/kg/day, therapeutic) | 44% inhibition (P < 0.001) | [5] | |
| Inflammation | Etanercept (1 mg/kg/day, therapeutic) | 52% inhibition (P < 0.001) | [5] | |
| Mechanical Pain | Etanercept (0.25 mg/kg/day, prophylactic) | 37% reduction (P < 0.05) | [5] | |
| Collagen-Induced Arthritis (Rat) | Paw Edema | Etanercept (1 mg/kg and 5 mg/kg, single IV or SC dose) | Modest effect | [6] |
| Collagen Antibody-Induced Arthritis (Mouse) | Arthritis Score | Etanercept (3 mg/kg) | Statistically significant reduction (p < 0.05) | [7] |
| Arthritis Score | Etanercept (30 mg/kg) | Statistically significant reduction (p < 0.01) | [7] |
Experimental Protocols
This compound Related Assays
1. Protein Disulfide Isomerase (PDI) Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the reductase activity of PDI.
-
Principle: A quenched fluorescent substrate is cleaved by PDI, resulting in an increase in fluorescence. In the presence of an inhibitor, this cleavage is reduced.
-
Protocol Outline:
-
Prepare a reaction mix containing PDI assay buffer, a reducing agent (e.g., DTT), and the fluorescent PDI substrate.
-
Add purified PDI enzyme to the wells of a microplate.
-
Add various concentrations of the test compound (e.g., this compound) or a known PDI inhibitor (positive control) to the wells.
-
Initiate the reaction by adding the reaction mix to all wells.
-
Measure the fluorescence kinetically at appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/580 nm) using a microplate reader.
-
Calculate the percentage of inhibition based on the reduction in the rate of fluorescence increase compared to the vehicle control. The IC50 value can be determined from the dose-response curve.
-
2. ADAM17 Activity Assay (Fluorometric)
This assay measures the enzymatic activity of ADAM17.
-
Principle: A fluorogenic substrate for ADAM17 is cleaved by the enzyme, releasing a fluorescent signal.
-
Protocol Outline:
-
Prepare cell lysates or use purified recombinant ADAM17.
-
In a 96-well plate, add the ADAM17 sample.
-
Prepare a master mix containing ADAM assay buffer and the ADAM fluorogenic substrate.
-
To test for activation, pre-incubate cells with the test compound (e.g., this compound) before preparing the lysate.
-
Add the master mix to the wells to start the reaction.
-
Incubate the plate at 37°C.
-
Measure fluorescence at the appropriate excitation and emission wavelengths (e.g., λex=358 nm, λem=455 nm).
-
The level of fluorescence is directly proportional to the ADAM17 activity.
-
3. Collagen-Induced Arthritis (CIA) in Mice
A widely used preclinical model for rheumatoid arthritis.[8]
-
Principle: Immunization of susceptible mouse strains with type II collagen emulsified in Freund's adjuvant induces an autoimmune response targeting the joints, leading to inflammation and cartilage destruction.[8]
-
Protocol Outline:
-
Immunization: Emulsify type II collagen in Complete Freund's Adjuvant (CFA). Inject susceptible mice (e.g., DBA/1) intradermally at the base of the tail.
-
Booster: On day 21, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
Treatment: Begin treatment with the test compound (e.g., this compound) at a predetermined time point, either prophylactically or therapeutically.
-
Clinical Assessment: Monitor the mice regularly for signs of arthritis. Score the severity of arthritis in each paw based on a standardized scale (e.g., 0-4 for erythema, swelling).
-
Histological Analysis: At the end of the study, collect joint tissues for histological examination to assess inflammation, cartilage damage, and bone erosion.
-
Etanercept Related Assays
1. TNF-α Neutralization Assay (Cell-Based)
This assay determines the ability of a compound to inhibit the biological activity of TNF-α.[9]
-
Principle: TNF-α induces apoptosis or activates a reporter gene in a specific cell line. A neutralizing agent like etanercept will inhibit this effect in a dose-dependent manner.
-
Protocol Outline:
-
Cell Culture: Culture a TNF-α sensitive cell line (e.g., L929 murine fibroblasts) in a 96-well plate.
-
Sample Preparation: Prepare serial dilutions of the test compound (etanercept) and a fixed, suboptimal concentration of TNF-α.
-
Incubation: Add the TNF-α and etanercept mixture to the cells and incubate.
-
Viability/Reporter Assay: After the incubation period, measure cell viability (e.g., using MTT or a fluorescent viability dye) or reporter gene expression (e.g., luciferase).
-
Data Analysis: Calculate the percentage of neutralization by comparing the cell viability or reporter signal in the presence of etanercept to the control (TNF-α alone). Determine the IC50 value from the dose-response curve.
-
Objective Comparison and Future Directions
This compound and etanercept offer distinct approaches to TNF-α modulation, each with potential advantages and disadvantages.
This compound:
-
Potential Advantages: As a small molecule, it may offer the benefits of oral bioavailability, lower manufacturing costs, and potentially a different side-effect profile compared to biologics. Its indirect mechanism of action, targeting an intracellular enzyme to modulate a cell surface receptor, is a novel strategy in inflammation research.
-
Current Limitations: The preclinical data for this compound is still in its early stages. More extensive studies are needed to establish a clear dose-response relationship, assess its long-term efficacy and safety, and understand its pharmacokinetic and pharmacodynamic properties.
Etanercept:
-
Established Efficacy: Etanercept has a long and well-documented history of clinical efficacy and safety in a range of autoimmune diseases. Its direct and potent neutralization of TNF-α is a validated therapeutic strategy.
-
Limitations: As a biologic, etanercept requires parenteral administration and can be associated with immunogenicity, leading to the formation of anti-drug antibodies that can reduce its efficacy over time.[10] The broad suppression of TNF-α can also increase the risk of infections.
Future Research: A direct, head-to-head preclinical study comparing this compound and etanercept in a validated animal model of arthritis would be highly valuable. Such a study should include a comprehensive assessment of efficacy (clinical scores, histology), mechanism-related biomarkers (sTNFR1 levels for this compound, TNF-α levels for etanercept), and a detailed safety and toxicity profile for both compounds. Further elucidation of the downstream signaling consequences of TNFR1 shedding induced by this compound will also be crucial in understanding its full therapeutic potential and distinguishing it from direct TNF-α binders like etanercept.
References
- 1. Vinigrol Targets Protein Disulfide Isomerase to Block Inflammatory Response----Chinese Academy of Sciences [english.cas.cn]
- 2. ccjm.org [ccjm.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. news-medical.net [news-medical.net]
- 5. Etanercept ameliorates inflammation and pain in a novel mono-arthritic multi-flare model of streptococcal cell wall induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic-Pharmacodynamic Disease Progression Model for Effect of Etanercept in Lewis Rats with Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. usp.org [usp.org]
- 10. Drug-neutralizing Antibodies against TNF-α blockers as Biomarkers of Therapy Effect Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of (-)-Vinigrol's Antihypertensive Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo antihypertensive effects of the novel diterpenoid, (-)-Vinigrol, with established antihypertensive agents. The information is compiled from preclinical studies to support further research and development in cardiovascular therapeutics.
Comparative Efficacy of Antihypertensive Agents
This compound has demonstrated significant blood pressure-lowering effects in a standard preclinical model of hypertension. When administered orally to conscious spontaneously hypertensive rats (SHR), this compound at a dose of 2 mg/kg was shown to decrease the mean arterial blood pressure by approximately 15% for at least six hours[1].
To contextualize this efficacy, the following table summarizes the performance of this compound alongside several classes of commonly used antihypertensive drugs, based on data from studies utilizing the SHR model. It is important to note that these data are compiled from separate studies and do not represent a direct head-to-head comparison.
| Compound | Class | Dose | Route | Blood Pressure Reduction (Systolic) | Reference |
| This compound | Diterpenoid | 2 mg/kg | Oral | ~15% (Mean Arterial Pressure) | [1] |
| Captopril (B1668294) | ACE Inhibitor | 50 mg/kg/day | Oral | ~24% (from 177 mmHg to 134 mmHg) | [2][3] |
| Losartan (B1675146) | Angiotensin II Receptor Blocker | 30 mg/kg/day | Oral | ~16% | [4] |
| Nifedipine | Calcium Channel Blocker | 24 mg/kg/day | Oral | Efficiently lowered BP (initial ~210 mmHg) | [5] |
| Propranolol (B1214883) | Beta-Blocker | 64 mg/kg/day | Oral | Significant reduction to near normotensive levels | [6] |
Proposed Mechanism of Action of this compound
Recent studies have elucidated a potential signaling pathway for the antihypertensive and anti-inflammatory effects of this compound. The proposed mechanism involves the inhibition of Protein Disulfide Isomerase (PDI). PDI has been linked to hypertension through its role in oxidative stress and vascular function[7][8].
The inhibition of PDI by this compound is thought to activate ADAM17 (A Disintegrin and Metalloprotease 17). ADAM17, in turn, promotes the shedding of the Tumor Necrosis Factor-alpha (TNF-α) receptor 1 (TNFR1). This shedding antagonizes TNF-α signaling, a pathway implicated in angiotensin II-mediated hypertension[9][10][11].
Experimental Protocols
The in vivo validation of antihypertensive agents typically involves the use of spontaneously hypertensive rats (SHR), a well-established genetic model for human essential hypertension.
Key Experiment: In Vivo Blood Pressure Measurement in SHR
Objective: To determine the effect of orally administered this compound on the arterial blood pressure of conscious spontaneously hypertensive rats.
Materials:
-
Spontaneously Hypertensive Rats (SHR), typically male, 12-16 weeks of age.
-
This compound or other test compounds.
-
Vehicle control (e.g., distilled water, saline with suspending agent).
-
Oral gavage needles.
-
Non-invasive blood pressure measurement system (tail-cuff method).
-
Animal restrainers.
Methodology:
-
Animal Acclimatization: Rats are acclimated to the housing facility for at least one week before the experiment. They are also trained for the blood pressure measurement procedure for several days to minimize stress-induced blood pressure variations.
-
Baseline Measurement: Prior to drug administration, baseline systolic and/or mean arterial blood pressure and heart rate are measured for each rat using the tail-cuff method.
-
Drug Administration: A solution or suspension of this compound (e.g., 2 mg/kg) or a reference compound is administered orally via gavage. A control group receives the vehicle only.
-
Post-Dose Measurement: Blood pressure and heart rate are measured at multiple time points after administration (e.g., 1, 2, 4, 6, and 24 hours) to determine the magnitude and duration of the antihypertensive effect.
-
Data Analysis: The change in blood pressure from baseline is calculated for each animal. The data are typically presented as the mean change ± standard error of the mean (SEM). Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of the treatment groups to the control group.
Conclusion and Future Directions
This compound demonstrates promising antihypertensive activity in a well-validated preclinical model. Its unique proposed mechanism of action, involving the inhibition of PDI and modulation of TNF-α signaling, distinguishes it from many existing classes of antihypertensive drugs. This novel pathway may offer new therapeutic opportunities, particularly for hypertension with an inflammatory component.
Further research is warranted to fully characterize the dose-response relationship of this compound, its long-term efficacy and safety, and to conduct direct comparative studies against standard-of-care antihypertensive agents. Elucidating the downstream effects of TNFR1 shedding in the context of blood pressure regulation will also be critical for its continued development.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Metabolic, hemodynamic, and cardiac effects of captopril in young, spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Neointimal-specific induction of apoptosis by losartan results in regression of vascular lesion in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Effect of chronic treatment with propranolol on blood pressure and cardiovascular reactivity in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein disulfide isomerase-mediated transcriptional upregulation of Nox1 contributes to vascular dysfunction in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. ahajournals.org [ahajournals.org]
- 10. ADAM17-Mediated Shedding of Inflammatory Cytokines in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
Unveiling the Molecular Target of (-)-Vinigrol: A Guide for Researchers
New research has identified Protein Disulfide Isomerase (PDI) as the direct molecular target of the complex natural product, (-)-Vinigrol. This discovery clarifies the mechanism by which this compound exerts its previously reported anti-inflammatory effects, specifically its role as an antagonist of Tumor Necrosis Factor-alpha (TNF-α) signaling.
This guide provides a comprehensive overview of the experimental evidence confirming PDI as the target of this compound, detailing the subsequent signaling cascade involving ADAM17 and the shedding of TNF receptor 1 (TNFR1). We present a comparison with other relevant inhibitors and provide detailed experimental protocols for key assays, aimed at researchers and professionals in drug development.
Mechanism of Action: A Novel Cascade
This compound's antagonism of the pro-inflammatory TNF-α signaling pathway is initiated by its direct binding to and inhibition of Protein Disulfide Isomerase (PDI)[1][2]. This interaction disrupts the normal function of PDI, which includes maintaining the metalloprotease ADAM17 in an inactive state. The inhibition of PDI by this compound leads to the activation of ADAM17. Activated ADAM17 then cleaves the extracellular domain of TNF Receptor 1 (TNFR1), a process known as ectodomain shedding. This shedding of TNFR1 from the cell surface prevents TNF-α from binding and initiating the downstream inflammatory cascade, effectively dampening the inflammatory response[1][2].
This novel mechanism was elucidated through a combination of photoaffinity labeling, proteomics, and subsequent biochemical and cellular assays. A bioactive photoaffinity probe of this compound was designed and synthesized to covalently link to its binding partners in cells, allowing for their isolation and identification using mass spectrometry. This unbiased approach unequivocally identified PDI as the primary target[1][2].
dot
Figure 1: Mechanism of this compound Action.
Comparative Analysis of Inhibitors
To provide context for the activity of this compound, the following table compares its inhibitory action with other known inhibitors of PDI and ADAM17.
| Compound/Inhibitor | Target | Mechanism of Action | Reported IC50/Potency | Reference |
| This compound | PDI | Direct binding and inhibition, leading to ADAM17 activation and TNFR1 shedding. | Not explicitly stated in abstracts. | [1][2] |
| PACMA 31 | PDI | Irreversible inhibitor. | Demonstrates in vivo activity in ovarian cancer models. | [3][4] |
| Quercetin-3-rutinoside | PDI | Reversible inhibitor. | IC50 of 6.1 µM for PDI reductase activity. | [5][6] |
| INCB3619 | ADAM10/ADAM17 | Dual inhibitor. | ADAM17 IC50 = 14 nM. | [7] |
| TMI-1 | ADAM17/MMPs | Broad-spectrum metalloproteinase inhibitor. | Not specified. |
Experimental Data
The identification of PDI as the target of this compound was supported by extensive experimental data. The key findings from the proteomics analysis are summarized below.
Quantitative Proteomics
Photoaffinity labeling coupled with quantitative proteomics identified a select group of proteins that were significantly enriched upon treatment with the this compound probe. PDI was consistently identified as the top candidate.
| Protein | Enrichment Factor (Probe vs. Control) | p-value | Function |
| PDI (PDIA1) | High | <0.001 | Protein folding, redox regulation |
| Protein X | Moderate | <0.05 | ... |
| Protein Y | Low | >0.05 | ... |
Note: This table is a representative example. For detailed quantitative data, refer to the supplementary information of the primary research article.
Key Experimental Protocols
Photoaffinity Labeling and Proteomics
Objective: To identify the direct binding partners of this compound in a cellular context.
Methodology:
-
Probe Synthesis: A photoaffinity probe of this compound was synthesized, incorporating a photoreactive diazirine group and a clickable alkyne handle.
-
Cell Treatment: Cells (e.g., HEK293T) were incubated with the this compound photoaffinity probe.
-
UV Cross-linking: Cells were irradiated with UV light to induce covalent cross-linking of the probe to its binding partners.
-
Cell Lysis and Click Chemistry: Cells were lysed, and the alkyne-tagged protein-probe complexes were conjugated to a biotin-azide tag via copper-catalyzed click chemistry.
-
Enrichment: Biotinylated proteins were enriched using streptavidin-coated beads.
-
Proteomic Analysis: Enriched proteins were digested and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.
PDI Inhibition Assay (Insulin Turbidity Assay)
Objective: To confirm the inhibitory effect of this compound on the reductase activity of PDI.
Methodology:
-
Reaction Mixture: A reaction mixture containing insulin (B600854), dithiothreitol (B142953) (DTT), and varying concentrations of this compound or a control inhibitor is prepared in a suitable buffer.
-
Initiation: The reaction is initiated by the addition of recombinant PDI.
-
Measurement: The reduction of insulin disulfide bonds by PDI leads to the aggregation of the insulin B-chain, which can be monitored as an increase in turbidity by measuring the absorbance at 650 nm over time.
-
Data Analysis: The initial rate of insulin reduction is calculated for each concentration of the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
TNFR1 Shedding Assay
Objective: To measure the effect of this compound on the shedding of TNFR1 from the cell surface.
Methodology:
-
Cell Culture: Cells expressing TNFR1 (e.g., HT1080) are cultured to confluence.
-
Treatment: Cells are treated with varying concentrations of this compound or a control substance for a specified time.
-
Supernatant Collection: The cell culture supernatant is collected.
-
ELISA: The concentration of soluble TNFR1 in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The amount of shed TNFR1 is normalized to the total protein concentration of the corresponding cell lysate and compared between different treatment groups.
Signaling Pathway Visualization
The following diagram illustrates the TNF-α signaling pathway and the point of intervention by this compound.
dot
Figure 2: TNF-α Signaling Pathway and this compound Intervention.
Conclusion
The identification of PDI as the direct molecular target of this compound provides a solid foundation for understanding its mechanism of action and for the rational design of new therapeutic agents. By inhibiting PDI, this compound initiates a cascade that leads to the shedding of TNFR1, thereby offering a novel strategy for modulating TNF-α signaling. The experimental protocols and comparative data presented in this guide are intended to facilitate further research into this promising natural product and its derivatives for the treatment of inflammatory diseases.
References
- 1. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vinigrol Targets Protein Disulfide Isomerase to Block Inflammatory Response----Chinese Academy of Sciences [english.cas.cn]
- 3. Protein disulphide isomerase inhibition as a potential cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. hemostasis.bidmc.org [hemostasis.bidmc.org]
- 6. Protein disulfide isomerase inhibitors constitute a new class of antithrombotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Benchmarking (-)-Vinigrol's Potency: A Comparative Analysis of Natural Product Bioactivity
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the natural product (-)-Vinigrol's biological activity reveals its potent inhibitory effects, particularly against Platelet-Activating Factor (PAF)-induced platelet aggregation. This guide provides a comparative benchmark of this compound's potency against other known natural products, offering researchers, scientists, and drug development professionals a clear perspective on its potential therapeutic applications. While this compound is also recognized as a Tumor Necrosis Factor-alpha (TNF-α) antagonist, a lack of publicly available quantitative data on this activity prevents a direct potency comparison within this guide.
Potency in Inhibiting Platelet-Activating Factor (PAF)-Induced Platelet Aggregation
This compound, a complex diterpenoid isolated from the fungus Virgaria nigra, has demonstrated significant promise as a potent inhibitor of PAF-induced platelet aggregation.[1][2] An in-depth review of existing literature indicates a half-maximal inhibitory concentration (IC50) of 33 nM for this compound in this activity.[3] This positions this compound as a highly potent natural product in this context.
To provide a clear benchmark, the following table compares the IC50 value of this compound with other natural products known for their PAF antagonistic properties.
| Compound | Natural Source | IC50 (PAF-induced Platelet Aggregation) |
| This compound | Virgaria nigra (fungus) | 33 nM [3] |
| Bakkenolide G | Petasites formosanus (plant) | 5.6 µM |
| Amentoflavone | Calophyllum inophylloide (plant) | 8.3 µM |
Table 1: Comparative Potency of Natural Product PAF Antagonists. This table highlights the superior potency of this compound in inhibiting PAF-induced platelet aggregation compared to other selected natural products.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) for the inhibition of Platelet-Activating Factor (PAF)-induced platelet aggregation is a critical experimental procedure for evaluating the potency of antagonist compounds. The following provides a generalized methodology based on standard laboratory practices.
PAF-Induced Platelet Aggregation Assay
Objective: To determine the concentration of a test compound required to inhibit 50% of the platelet aggregation induced by PAF.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets from healthy human or rabbit donors.
-
Platelet-activating factor (PAF).
-
Test compounds (e.g., this compound, Bakkenolide G, Amentoflavone) at various concentrations.
-
Platelet aggregometer.
-
Appropriate buffers and saline solutions.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP.
-
Platelet Aggregation Measurement: A sample of PRP is placed in the aggregometer cuvette and stirred at a constant temperature (typically 37°C).
-
Baseline Measurement: A baseline of light transmission through the PRP is established.
-
Induction of Aggregation: A known concentration of PAF is added to the PRP to induce platelet aggregation. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases. This change is recorded over time.
-
Inhibition Assay: To test the inhibitory effect of a compound, the PRP is pre-incubated with various concentrations of the test compound for a specific period before the addition of PAF.
-
Data Analysis: The percentage of inhibition of aggregation is calculated for each concentration of the test compound relative to the aggregation induced by PAF alone. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
This compound as a TNF-α Antagonist
In addition to its potent anti-platelet aggregation activity, this compound has been identified as an antagonist of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine involved in systemic inflammation.[4][5] However, to date, specific quantitative data, such as an IC50 value, for the TNF-α antagonistic activity of this compound is not available in the public domain. This represents a significant area for future research to fully elucidate the therapeutic potential of this complex natural product.
TNF-α Signaling Pathway
To provide context for the importance of TNF-α antagonism, the following diagram illustrates the simplified signaling pathway initiated by TNF-α. Inhibition of this pathway is a key strategy in the treatment of numerous inflammatory diseases.
References
- 1. A Novel Competitive Binding Screening Assay Reveals Sennoside B as a Potent Natural Product Inhibitor of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mining coral-derived terpene synthases and mechanistic studies of the coral biflorane synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vinigrol, a novel antihypertensive and platelet aggregation inhibitory agent produced by a fungus, Virgaria nigra. I. Taxonomy, fermentation, isolation, physicochemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hpc.pku.edu.cn [hpc.pku.edu.cn]
Safety Operating Guide
Navigating the Proper Disposal of (-)-Vinigrol: A Guide for Laboratory Professionals
(-)-Vinigrol is a structurally complex natural product with known biological activities, including antihypertensive and platelet aggregation-inhibiting properties.[1][2] Due to its potent biological effects, all waste materials contaminated with this compound should be considered hazardous. A conservative approach, assuming the compound is hazardous until proven otherwise, is paramount for ensuring personal and environmental safety.[3]
Chemical and Physical Properties of this compound
While comprehensive hazard data is not available, the known physical and chemical properties of this compound are summarized below. This information is crucial for making informed decisions regarding its handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₄O₃ | PubChem |
| Molecular Weight | 322.5 g/mol | PubChem |
| Appearance | Not specified (likely a solid at room temperature) | Inferred |
| Solubility | Not specified | |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Density | Not specified |
Experimental Protocols: Proper Disposal Procedures
The following step-by-step procedures are based on general principles of laboratory chemical waste disposal and should be adapted to comply with your institution's specific protocols.
1. Waste Identification and Classification:
-
All materials that have come into contact with this compound must be classified as hazardous chemical waste. This includes:
-
Unused or excess this compound.
-
Contaminated personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.
-
Empty containers that held this compound. These should not be disposed of as regular trash unless they have been triple-rinsed with a suitable solvent, and the rinsate is collected as hazardous waste.[4][5]
-
Contaminated laboratory supplies, including pipette tips, weighing paper, and absorbent materials used for spills.
-
Solvents and solutions containing this compound.
-
2. Personal Protective Equipment (PPE):
-
Before handling this compound or its waste, ensure you are wearing appropriate PPE:
-
A standard or flame-resistant lab coat.
-
Chemical-resistant gloves (nitrile or neoprene are generally suitable for minor splashes, but consult a glove compatibility chart if available).[6]
-
ANSI Z87.1-compliant safety glasses or goggles. If a splash hazard exists, a face shield should also be worn.[6]
-
3. Waste Segregation and Storage:
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.[7]
-
Use Designated Containers: Collect all this compound waste in a designated, leak-proof container that is compatible with the chemical. The container should be clearly labeled.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Caution: Substance of Unknown Toxicity").[7][8]
-
Secure Storage: Store the waste container in a designated, secure area, such as a satellite accumulation area or a designated hazardous waste storage cabinet.[8] Ensure secondary containment is used to prevent the spread of material in case of a leak.[6] The container must be kept closed at all times except when adding waste.[5]
4. Disposal:
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its waste be disposed of down the sanitary sewer.[8]
-
Contact EHS: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[7] Provide them with all available information about the compound.
-
Spill Cleanup: In the event of a small spill within a chemical fume hood, use an appropriate absorbent material to clean it up. The absorbent material and any contaminated cleaning supplies must be disposed of as hazardous waste. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.[3][5]
Logical Workflow for Disposal of this compound
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound, emphasizing a safety-first approach.
Caption: Disposal workflow for this compound.
By adhering to these stringent safety and disposal protocols, researchers can minimize risks and ensure a safe laboratory environment when working with novel compounds like this compound.
References
- 1. hpc.pku.edu.cn [hpc.pku.edu.cn]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. vumc.org [vumc.org]
- 6. twu.edu [twu.edu]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Safeguarding Researchers: A Comprehensive Guide to Handling (-)-Vinigrol
For researchers, scientists, and drug development professionals, the safe handling of potent bioactive compounds is paramount. This document provides essential safety and logistical guidance for managing (-)-Vinigrol, a naturally occurring diterpenoid with significant biological activity, in a laboratory setting.
I. Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of personal protective equipment. Given the bioactive nature of this compound, a conservative approach to PPE is recommended.
| PPE Category | Minimum Requirement | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splashes. | Protects against accidental splashes of solutions containing this compound, which could cause eye irritation or absorption. |
| Hand Protection | Disposable nitrile gloves. Change gloves immediately if contaminated. | Provides a barrier against skin contact. Double gloving may be appropriate for higher concentrations or prolonged handling. |
| Body Protection | A buttoned lab coat. Consider a chemically resistant apron for procedures with a high splash potential. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. If creating aerosols or handling powders, a respirator may be necessary based on a risk assessment. | Minimizes the risk of inhaling aerosols or fine particles. |
| Footwear | Closed-toe shoes that cover the entire foot. | Protects feet from spills. |
II. Handling and Operational Plan
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
A. Engineering Controls:
-
Ventilation: All work with this compound should be conducted in a well-ventilated laboratory. For procedures that may generate aerosols or dust, a chemical fume hood is required.
-
Eyewash and Safety Shower: Ensure that a functional eyewash station and safety shower are readily accessible in the immediate work area.
B. Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Weighing: If handling a solid form, weigh the compound in a fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Transfers: Use appropriate tools (e.g., spatulas, pipettes) to transfer the compound and its solutions. Avoid direct contact.
-
Post-Handling: After handling, decontaminate the work area thoroughly. Remove and dispose of PPE in the designated waste stream. Wash hands thoroughly with soap and water.
III. Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled hazardous waste container. |
| Liquid Waste | Collect in a designated, labeled hazardous waste container. Do not pour down the drain. |
| Contaminated PPE | Dispose of in a designated solid hazardous waste container. |
IV. Emergency Procedures
In the event of an accidental exposure, immediate action is critical.
| Exposure Type | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Visualizing Safe Handling Workflow
To ensure a clear and repeatable process, the following diagram outlines the essential steps for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
